molecular formula C14H17NO4 B1267543 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid CAS No. 78190-11-1

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

货号: B1267543
CAS 编号: 78190-11-1
分子量: 263.29 g/mol
InChI 键: FFLPIVZNYJKKDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPIVZNYJKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78190-11-1
Record name 78190-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78190-11-1

This technical guide provides an in-depth overview of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, a versatile building block in medicinal chemistry and drug development. The document details its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of bioactive molecules, including potent enzyme inhibitors. Experimental protocols for the evaluation of these molecules are also provided, along with visualizations of relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-Cbz-nipecotic acid, is a white to off-white crystalline powder.[1] It serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 78190-11-1[1][2][3]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 90-94 °C[4]
Boiling Point 443.9 °C at 760 mmHg[4]
Density 1.265 g/cm³[4]
Solubility Soluble in Methanol[4]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 3-piperidinecarboxylic acid (nipecotic acid) with a carboxybenzyl (Cbz) group. This is a standard protection strategy in peptide synthesis and organic chemistry to prevent the secondary amine from participating in unwanted side reactions.

Experimental Protocol: N-Cbz Protection of 3-Piperidinecarboxylic Acid

This protocol is adapted from standard Schotten-Baumann conditions for the N-protection of amino acids.

Materials:

  • 3-Piperidinecarboxylic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-piperidinecarboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product, this compound, will precipitate out of the solution.

  • Extraction: Extract the precipitated product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

G 3-Piperidinecarboxylic acid 3-Piperidinecarboxylic acid Reaction_Vessel Reaction (aq. Na2CO3, 0°C to RT) 3-Piperidinecarboxylic acid->Reaction_Vessel Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction_Vessel Workup Work-up & Acidification Reaction_Vessel->Workup Product 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid Workup->Product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GABA Transporter 1 (GAT-1) GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition Tiagabine Tiagabine Tiagabine->GAT1 Inhibits G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation PD0325901 PD 0325901 PD0325901->MEK Inhibits

References

An In-depth Technical Guide to the Chemical Properties of N-Cbz-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Cbz-3-piperidinecarboxylic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document collates essential data on its physical and spectral properties, detailed experimental protocols for its synthesis and analysis, and illustrates its application in synthetic workflows.

Core Chemical and Physical Properties

N-Cbz-3-piperidinecarboxylic acid, also known as 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid, is a synthetic amino acid derivative widely utilized for its ability to introduce a constrained piperidine scaffold into molecules. The carboxybenzyl (Cbz) protecting group on the nitrogen atom is stable under various reaction conditions and can be selectively removed, making it an invaluable tool in multistep syntheses.[1]

The quantitative physical and chemical properties of N-Cbz-3-piperidinecarboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₄[2]
Molecular Weight 263.29 g/mol [2]
Melting Point 90-94 °C[2]
Boiling Point (Predicted) 443.9 ± 45.0 °C at 760 mmHg[3]
Density (Predicted) 1.3 ± 0.1 g/cm³[3]
Appearance White to off-white crystalline powder[1]
pKa (Predicted) 4.48 ± 0.20[3]
XLogP3-AA 1.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Cbz-3-piperidinecarboxylic acid. Below are typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of N-Cbz-3-piperidinecarboxylic acid exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations for the carbamate and carboxylic acid typically appear as strong absorptions between 1680-1740 cm⁻¹. The C-N stretching of the carbamate and the C-O stretching of the carboxylic acid and carbamate will also be present in the fingerprint region. Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of N-Cbz-3-piperidinecarboxylic acid would be expected to show a molecular ion peak [M]⁺ at m/z 263. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 u), the benzyloxy group (C₇H₇O, 107 u), or the entire Cbz group. Fragmentation of the piperidine ring is also possible.[6][7]

Experimental Protocols

The following section provides detailed methodologies for the synthesis and analysis of N-Cbz-3-piperidinecarboxylic acid.

Synthesis of N-Cbz-3-piperidinecarboxylic acid via Schotten-Baumann Reaction

This protocol describes the N-protection of 3-piperidinecarboxylic acid using benzyl chloroformate under basic aqueous conditions, a classic example of the Schotten-Baumann reaction.[8][9][10]

Materials:

  • 3-Piperidinecarboxylic acid (1.0 equiv)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-piperidinecarboxylic acid (1.0 equiv) in an aqueous solution of sodium carbonate (2.5 equiv). Stir the mixture until all solids are dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: While vigorously stirring the cooled aqueous solution, slowly add benzyl chloroformate (1.1 equiv) dropwise. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of N-Cbz-3-piperidinecarboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with three portions of a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-Cbz-3-piperidinecarboxylic acid as a white solid.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of N-Cbz-3-piperidinecarboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Spectral Width: ~240 ppm

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving N-Cbz-3-piperidinecarboxylic acid.

G cluster_start Starting Materials cluster_purification Purification 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid Schotten-Baumann\nReaction Schotten-Baumann Reaction 3-Piperidinecarboxylic Acid->Schotten-Baumann\nReaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Schotten-Baumann\nReaction Crude N-Cbz-3-piperidinecarboxylic acid Crude N-Cbz-3-piperidinecarboxylic acid Schotten-Baumann\nReaction->Crude N-Cbz-3-piperidinecarboxylic acid Extraction Extraction Crude N-Cbz-3-piperidinecarboxylic acid->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure N-Cbz-3-piperidinecarboxylic acid Pure N-Cbz-3-piperidinecarboxylic acid Recrystallization->Pure N-Cbz-3-piperidinecarboxylic acid G cluster_building_block Chiral Building Block N-Cbz-3-piperidinecarboxylic acid N-Cbz-3-piperidinecarboxylic acid Deprotection Deprotection N-Cbz-3-piperidinecarboxylic acid->Deprotection e.g., H₂/Pd-C Free Piperidine Derivative Free Piperidine Derivative Deprotection->Free Piperidine Derivative Peptide Coupling Peptide Coupling Free Piperidine Derivative->Peptide Coupling Chiral Drug Precursor Chiral Drug Precursor Peptide Coupling->Chiral Drug Precursor Further Transformations Further Transformations Chiral Drug Precursor->Further Transformations Final Chiral Drug Molecule Final Chiral Drug Molecule Further Transformations->Final Chiral Drug Molecule Other Chiral Moiety Other Chiral Moiety Other Chiral Moiety->Peptide Coupling e.g., DCC, HOBt

References

An In-depth Technical Guide to 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthetic methodologies, and its significant applications in the development of novel therapeutics, particularly in neuroscience and oncology.

Core Properties and Data

1-(Carbobenzyloxy)-3-piperidinecarboxylic acid, also widely known as N-Cbz-nipecotic acid, is a carboxylated piperidine derivative. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group for the piperidine nitrogen, enabling regioselective modifications at other positions of the molecule. This feature makes it a versatile intermediate in complex organic synthesis.

Quantitative Physicochemical Data

PropertyValueReference(s)
Molecular Weight 263.29 g/mol [1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2]
CAS Number 78190-11-1 (Racemic)[1][2]
160706-62-7 ((R)-enantiomer)[3]
Melting Point 90-94 °C[1][2]
Boiling Point 443.9 ± 45.0 °C (Predicted)[1][2]
Density 1.265 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 4.48 ± 0.20 (Predicted)[1][2]
Solubility Soluble in Methanol[1][2]
Appearance White to off-white solid, powder, or crystal[1]

Synonyms: N-Cbz-nipecotic acid, 1-Benzyloxycarbonylpiperidine-3-carboxylic acid, 1-Carbobenzoxy-3-piperidinecarboxylic Acid.[2][4]

Role in Drug Discovery and Development

The utility of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid stems from its structural relation to nipecotic acid. Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, which is the primary inhibitory neurotransmitter in the central nervous system.[5] By blocking GABA transporters (GATs), nipecotic acid increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for managing conditions involving neuronal hyperexcitability, such as epilepsy and anxiety disorders.[5]

However, nipecotic acid's zwitterionic nature and hydrophilicity limit its ability to cross the blood-brain barrier.[5] 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid serves as a critical starting material for creating more lipophilic derivatives that can penetrate the central nervous system more effectively.[5] Its derivatives are being investigated for a wide range of therapeutic applications, including:

  • Neurodegenerative Diseases: Development of multi-targeting agents for Alzheimer's disease that combine GABAergic activity with antioxidant and anti-inflammatory properties.[6][7]

  • Epilepsy: As a scaffold for creating novel anticonvulsant drugs.[5]

  • Oncology: Synthesis of inhibitors targeting the Wnt/β-catenin signaling pathway by disrupting the β-catenin/BCL9 protein-protein interaction, which is implicated in various cancers.[8]

  • Other Therapeutic Areas: The nipecotic acid scaffold is used in the synthesis of drugs for cancer chemotherapy, inflammatory diseases, and cardiovascular conditions.[9]

Use as a Versatile Synthetic Intermediate cluster_modification Chemical Modification cluster_application Therapeutic Targets A 1-(Carbobenzyloxy)- 3-piperidinecarboxylic acid B Carboxylic Acid Functionalization (e.g., Amidation, Esterification) A->B Modify Carboxyl Group C Deprotection (Cbz Removal) & N-Functionalization (e.g., Alkylation, Arylation) A->C Modify Piperidine Nitrogen D GABA Reuptake Inhibitors (Neuroscience) B->D E β-catenin/BCL9 PPI Inhibitors (Oncology) B->E C->D F Other Bioactive Molecules C->F

Fig 1. Synthetic utility of 1-(Cbz)-3-piperidinecarboxylic acid.

Signaling Pathway Involvement: The GABAergic Synapse

The primary biological relevance of nipecotic acid derivatives is their modulation of the GABAergic system. GABAergic signaling is fundamental for regulating neuronal excitability. The diagram below illustrates the mechanism of action for nipecotic acid-based GABA reuptake inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicles gaba_cleft GABA vesicle->gaba_cleft Release glutamate Glutamate gad GAD glutamate->gad Converts gad->vesicle Packages GABA presynaptic_terminal gat1 GABA Transporter (GAT1) gaba_cleft->gat1 Reuptake gaba_receptor GABA-A Receptor (Ion Channel) gaba_cleft->gaba_receptor Binds to inhibitor Nipecotic Acid Derivative inhibitor->gat1 Inhibits cl_ion Cl⁻ gaba_receptor->cl_ion Opens Channel hyperpolarization Hyperpolarization (Inhibitory Signal) cl_ion->hyperpolarization Influx leads to

Fig 2. Inhibition of GABA reuptake at the synapse.

Experimental Protocols

1-(Carbobenzyloxy)-3-piperidinecarboxylic acid is primarily used as an intermediate. The following are representative protocols for its synthesis and subsequent modification. These protocols are generalized and may require optimization for specific substrates and scales.

A. Synthesis of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

The synthesis often involves the protection of the nitrogen atom of nipecotic acid (piperidine-3-carboxylic acid).

  • Materials: Nipecotic acid, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve nipecotic acid in an aqueous solution of NaOH (e.g., 1M) and cool the mixture in an ice bath (0-5 °C).

    • While stirring vigorously, add Benzyl chloroformate, typically dissolved in an organic solvent like dioxane, dropwise to the cooled solution. Maintain the pH in the alkaline range (9-10) by concurrent addition of NaOH solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Once complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid.

B. Amide Coupling using the Carboxylic Acid Moiety

This protocol describes the formation of an amide bond, a common step in synthesizing bioactive derivatives.

  • Materials: 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid, desired amine, a coupling agent (e.g., EDC·HCl), a base (e.g., DIPEA), and a solvent (e.g., DCM or DMF).

  • Procedure:

    • Dissolve 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid (1.0 eq) in the chosen anhydrous solvent.

    • Add the amine (1.1 eq) and the base (e.g., DIPEA, 1.5 eq) to the solution.

    • Add the coupling agent (e.g., EDC·HCl, 1.2 eq) portion-wise to the mixture, often at 0 °C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup. Typically, this involves washing the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the desired amide.

General Workflow for Amide Coupling start Start dissolve Dissolve Cbz-acid, amine, & base in anhydrous solvent start->dissolve add_coupling Add coupling agent (EDC) at 0°C dissolve->add_coupling react Stir at room temperature (12-24h) add_coupling->react monitor Monitor reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with acid, base, brine) monitor->workup Complete dry Dry organic layer & concentrate workup->dry purify Purify via column chromatography dry->purify end Final Product purify->end

Fig 3. Workflow for a typical amide coupling reaction.

Conclusion

1-(Carbobenzyloxy)-3-piperidinecarboxylic acid is a compound of significant interest to the pharmaceutical and chemical research communities. Its molecular weight of 263.29 g/mol and its versatile chemical handles make it an invaluable building block for synthesizing a diverse array of biologically active molecules. Its foundational role in the development of GABA reuptake inhibitors and other targeted therapies underscores its importance in the ongoing quest for novel treatments for neurological disorders, cancer, and beyond. The experimental protocols and pathways detailed herein provide a solid foundation for researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

Synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, a valuable building block in the development of various pharmaceutical agents. This document details the most common and effective synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting and implementing the optimal methodology for their specific needs.

Introduction

This compound, also known as N-Cbz-3-piperidinecarboxylic acid or N-Cbz-nipecotic acid, is a protected form of 3-piperidinecarboxylic acid. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the secondary amine of the piperidine ring, preventing its participation in undesired side reactions during multi-step syntheses. This allows for selective modification of the carboxylic acid functionality, making it a key intermediate in the synthesis of complex molecules, including enzyme inhibitors and other therapeutic agents.

This guide will explore two primary synthetic pathways to obtain this compound, starting from readily available precursors.

Synthetic Routes

Two principal routes for the synthesis of this compound are outlined below. The choice of route may depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements.

Route A: From Nicotinic Acid

This route involves the hydrogenation of the pyridine ring of nicotinic acid to yield 3-piperidinecarboxylic acid, followed by the protection of the piperidine nitrogen with a benzyloxycarbonyl group.

Route_A Nicotinic_Acid Nicotinic Acid Piperidine_3_Carboxylic_Acid 3-Piperidinecarboxylic Acid Nicotinic_Acid->Piperidine_3_Carboxylic_Acid H₂, Pd/C (Hydrogenation) Final_Product 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid Piperidine_3_Carboxylic_Acid->Final_Product Benzyl Chloroformate, Na₂CO₃ (N-protection)

Caption: Synthetic pathway starting from nicotinic acid.

Route B: From 3-Piperidineformamide

This alternative route begins with the hydrolysis of 3-piperidineformamide to produce 3-piperidinecarboxylic acid, which is then subjected to N-protection.

Route_B Piperidine_3_formamide 3-Piperidineformamide Piperidine_3_Carboxylic_Acid 3-Piperidinecarboxylic Acid Piperidine_3_formamide->Piperidine_3_Carboxylic_Acid  HCl (aq) (Hydrolysis) Final_Product 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid Piperidine_3_Carboxylic_Acid->Final_Product Benzyl Chloroformate, Na₂CO₃ (N-protection)

Caption: Synthetic pathway starting from 3-piperidineformamide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Route A: Step 1 - Synthesis of 3-Piperidinecarboxylic Acid via Hydrogenation of Nicotinic Acid

This procedure describes the catalytic hydrogenation of nicotinic acid to produce 3-piperidinecarboxylic acid.

Materials:

  • Nicotinic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure hydrogenation reactor, a slurry of nicotinic acid (1 part by weight) and 10% Pd/C (0.01 to 0.05 parts by weight) in deionized water (5 to 8 parts by weight) is prepared.

  • The reactor is sealed and purged with nitrogen gas to remove air.

  • The reactor is then pressurized with hydrogen gas to 4-5 MPa.

  • The reaction mixture is heated to 90-100 °C and stirred vigorously for 3-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to remove approximately 50% of the water.

  • The concentrated solution is cooled to 30 °C, and methanol is added to precipitate the 3-piperidinecarboxylic acid.

  • The mixture is further cooled to 0 °C to maximize precipitation.

  • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield 3-piperidinecarboxylic acid as a white solid. A molar yield of 86.92% has been reported for this process.[1]

Route B: Step 1 - Synthesis of 3-Piperidinecarboxylic Acid from 3-Piperidineformamide

This protocol details the hydrolysis of 3-piperidineformamide hydrochloride to 3-piperidinecarboxylic acid.

Materials:

  • 3-Piperidineformamide hydrochloride

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • 3-Piperidineformamide hydrochloride (50 g) is added to concentrated hydrochloric acid (200 mL).[2]

  • The mixture is heated to 60-65 °C and stirred for 3 hours.[2] Reaction completion can be monitored by TLC.[2]

  • After the reaction is complete, the solution is cooled to room temperature.

  • The product, 3-piperidinecarboxylic acid hydrochloride, will precipitate out of the solution.

  • The solid is collected by filtration and can be further purified by recrystallization.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (around pH 7) using a suitable base (e.g., sodium hydroxide or an ion-exchange resin), which will cause the 3-piperidinecarboxylic acid to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Step 2 (Common to Both Routes): N-Protection of 3-Piperidinecarboxylic Acid

This procedure describes the protection of the secondary amine of 3-piperidinecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • 3-Piperidinecarboxylic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 3-piperidinecarboxylic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.5 equivalents). The pH of the solution should be maintained between 8 and 10.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.[3]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC or HPLC.[3]

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid.[3]

  • The N-Cbz protected product, this compound, will precipitate out of the solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.

Quantitative Data

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Nicotinic AcidC₆H₅NO₂123.11236.6
3-Piperidinecarboxylic AcidC₆H₁₁NO₂129.16261 (dec.)
This compoundC₁₄H₁₇NO₄263.2990-94

Table 2: Reaction Parameters and Yields

ReactionStarting MaterialKey ReagentsTemperature (°C)Pressure (MPa)Time (h)Reported Yield (%)
HydrogenationNicotinic AcidH₂, 10% Pd/C90-1004-53-486.92[1]
Hydrolysis3-Piperidineformamide HClConc. HCl60-65N/A3High
N-Protection3-Piperidinecarboxylic AcidBenzyl Chloroformate, Na₂CO₃0 - RTN/A2-4Typically high

Spectroscopic Data for this compound

Table 3: Spectroscopic Data

TechniqueData
¹H NMR The spectrum would be expected to show signals for the benzyl group protons (aromatic region), the benzylic protons of the Cbz group, and the protons of the piperidine ring.
¹³C NMR Expected signals include those for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring. The carbonyl carbon of carboxylic acid derivatives typically resonates in the 160-180 ppm range.[4]
IR (Infrared) Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the carbamate (around 1680-1700 cm⁻¹).[5]
Mass Spec. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the benzyl group and the decarboxylation of the carboxylic acid. The acylium ion (R-CO⁺) is often a prominent peak in the mass spectra of carboxylic acid derivatives.[4]

Chiral Resolution

For applications requiring a specific enantiomer of this compound, chiral resolution can be performed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by fractional crystallization. Common resolving agents for amines and their derivatives include chiral carboxylic acids such as tartaric acid derivatives or mandelic acid.[6] Alternatively, enzymatic resolution methods can be employed.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between starting from nicotinic acid or 3-piperidineformamide will depend on laboratory-specific factors. The N-protection step is a standard procedure with generally high yields. This guide provides the necessary details for researchers to successfully synthesize this important building block for drug discovery and development. Careful execution of the described protocols and appropriate analytical monitoring are key to achieving high yields and purity of the final product.

References

A Technical Guide to the Physical and Chemical Properties of N-Cbz-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-piperidinecarboxylic acid, also known by synonyms such as 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid and N-Cbz-nipecotic acid, is a protected amino acid derivative widely utilized as a crucial building block in organic synthesis. Its structural scaffold is of significant interest in medicinal chemistry for the synthesis of complex pharmaceutical agents and biologically active molecules. The presence of the carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides stability during multi-step syntheses, allowing for selective modification at other positions of the molecule. This guide provides an in-depth overview of its physical appearance, chemical properties, and stability, supported by experimental protocols and logical workflows to aid researchers in its effective application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of N-Cbz-3-piperidinecarboxylic acid are summarized below. These properties are essential for its handling, reaction setup, and purification.

1.1 Physical Appearance

N-Cbz-3-piperidinecarboxylic acid is consistently described as a solid at room temperature. Its typical appearance is a white to off-white crystalline solid or powder[1][2].

1.2 Physicochemical Data

The key quantitative physicochemical properties of N-Cbz-3-piperidinecarboxylic acid are compiled in the table below. It is important to note that slight variations in reported values, particularly for melting points, may exist between the racemic mixture and its individual enantiomers.

PropertyValueSource(s)
CAS Number 78190-11-1[3][4][5]
Molecular Formula C₁₄H₁₇NO₄[1][3]
Molecular Weight 263.29 g/mol [4][5]
Melting Point 90-94 °C[3][4]
Boiling Point 443.9 ± 45.0 °C (at 760 mmHg)[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 222.3 ± 28.7 °C[3]
LogP 1.6 - 1.7[3][5]
Topological Polar Surface Area 66.8 Ų[5]

Note: The (R)-enantiomer (CAS: 160706-62-7) has a reported melting point of 110-113 °C[2].

Solubility and Stability

Understanding the solubility and stability of a compound is critical for designing synthetic routes, formulation studies, and determining appropriate storage conditions.

2.1 Solubility Profile

While specific quantitative solubility data for N-Cbz-3-piperidinecarboxylic acid is not extensively published, a qualitative profile can be inferred from its structure and data on related compounds. The (R)-enantiomer is reported to be soluble in ketones, alcohols, and non-polar organic solvents[2]. The Cbz group generally imparts solubility in common organic solvents, while the carboxylic acid moiety provides some solubility in polar and basic aqueous media.

Solvent TypeExpected SolubilityRationale
Polar Aprotic Solublee.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)
Polar Protic Solublee.g., Methanol, Ethanol[2]
Non-Polar Solublee.g., Toluene (likely with heating)
Aqueous (Neutral) Sparingly SolubleLimited by the hydrophobic Cbz and piperidine rings
Aqueous (Basic) SolubleDeprotonation of the carboxylic acid to form a soluble carboxylate salt
Aqueous (Acidic) Sparingly SolubleThe carboxylic acid remains protonated
2.2 Chemical Stability and Storage

N-Cbz-3-piperidinecarboxylic acid is generally a stable compound under standard laboratory conditions. The Cbz group is a robust protecting group, stable to many reagents but can be cleaved under specific conditions such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or using strong acids (e.g., HBr in acetic acid). The molecule may be susceptible to degradation under harsh acidic or basic conditions that could hydrolyze the carbamate linkage over extended periods or at elevated temperatures.

Recommended Storage: For long-term stability, it is advisable to store the compound in a cool (2-8°C), dry, and well-ventilated place, away from strong oxidizing agents[2].

Experimental Protocols

Detailed methodologies for key analytical procedures are provided to ensure accurate characterization and assessment of N-Cbz-3-piperidinecarboxylic acid.

3.1 Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically within 1-2°C) is characteristic of a pure compound.

Method: Capillary Melting Point Determination

  • Sample Preparation: Ensure the N-Cbz-3-piperidinecarboxylic acid sample is completely dry and finely powdered.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a packed column height of 2-3 mm[6][7].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[7].

  • Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium[8].

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

3.2 Protocol for Forced Degradation Study

A forced degradation or stress study is essential to understand the intrinsic stability of a drug intermediate, identify potential degradation products, and establish the stability-indicating nature of analytical methods[9][10][11].

Objective: To investigate the degradation of N-Cbz-3-piperidinecarboxylic acid under various stress conditions. A typical goal is to achieve 5-20% degradation[9][10][12].

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Heat the mixture (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Cool the solution and neutralize with an equivalent amount of base before analysis[9][12].

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Keep the mixture at room temperature or heat gently for a specified period. Cool and neutralize with an equivalent amount of acid before analysis[9][12].

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period, protected from light[9][12].

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) in a calibrated oven for a set duration (e.g., up to 7 days)[12].

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter)[12]. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically reverse-phase with UV detection). Compare the chromatograms to identify and quantify any degradation products formed.

Synthesis and Stability Workflow Visualizations

Diagrams created using Graphviz are provided to illustrate key workflows relevant to N-Cbz-3-piperidinecarboxylic acid.

4.1 Synthetic Workflow

The most common synthesis involves the protection of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid) using benzyl chloroformate under basic conditions[3].

Synthesis Reactant1 Piperidine-3-carboxylic Acid (Nipecotic Acid) Reaction N-Acylation Reaction (Schotten-Baumann) Reactant1->Reaction Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Reaction Conditions Base (e.g., NaHCO₃, NaOH) Solvent (e.g., H₂O/Dioxane) Conditions->Reaction Workup Acidification & Extraction Reaction->Workup Crude Product Product N-Cbz-3-piperidinecarboxylic Acid Workup->Product Purified Product

Synthetic workflow for N-Cbz-3-piperidinecarboxylic acid.
4.2 Forced Degradation Study Workflow

The logical flow for conducting a forced degradation study is essential for systematically evaluating the stability of the compound.

Forced_Degradation cluster_stress Stress Conditions start Sample of N-Cbz-3-piperidinecarboxylic acid control Unstressed Control start->control acid Acid Hydrolysis (HCl, ΔT) start->acid base Base Hydrolysis (NaOH, RT/ΔT) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal Stress (ΔT) start->therm photo Photolytic Stress (ICH Q1B Light) start->photo analysis Analysis by Stability-Indicating HPLC control->analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Characterize Degradants Assess Stability Pathway analysis->report

Workflow for a forced degradation stability study.
Safety and Handling

According to aggregated GHS information, N-Cbz-3-piperidinecarboxylic acid and its analogs are classified as irritants[5][13][14].

  • Hazard Statements:

    • H315: Causes skin irritation[5][13].

    • H319: Causes serious eye irritation[5][13].

    • H335: May cause respiratory irritation[13].

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment.

References

Unraveling the Spectroscopic Signature of Cbz-Nipecotic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cbz-nipecotic acid (N-benzyloxycarbonyl-piperidine-3-carboxylic acid). Aimed at researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's structural features as revealed by NMR spectroscopy, including tabulated spectral data, a detailed experimental protocol, and a logical workflow for spectral assignment.

Cbz-nipecotic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors and other neurologically active compounds. A thorough understanding of its NMR spectral characteristics is paramount for structural verification, purity assessment, and for studying its conformational dynamics in solution.

¹H and ¹³C NMR Spectral Data

The NMR spectra of Cbz-nipecotic acid are characterized by the presence of signals corresponding to the benzyloxycarbonyl (Cbz) protecting group and the piperidine-3-carboxylic acid core. A notable feature in the spectra is the presence of broadened signals or distinct sets of signals, which arise from the restricted rotation around the amide bond, leading to the existence of conformational isomers, or rotamers, in solution at room temperature.[1]

¹H NMR Spectral Data

The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the Cbz group, the benzylic methylene protons, and the protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate and carboxylic acid functionalities.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₅)7.37 – 7.25Multiplet-
Benzylic (CH₂)5.14Singlet (broad)-
Piperidine Ring Protons1.50 - 4.20Multiplets (broad)-
Carboxylic Acid (COOH)~12Singlet (very broad)-

Note: The chemical shifts of the piperidine ring protons are presented as a range due to signal overlap and broadening from conformational exchange. Specific assignments for the axial and equatorial protons at each position can be made using 2D NMR techniques.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. The presence of rotamers can also lead to the observation of doubled or broadened signals for the piperidine ring carbons and the carbamate carbonyl.

Carbon AssignmentChemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)~175
Carbamate (C=O)~155May appear as two signals for rotamers
Aromatic (ipso-C)~137
Aromatic (ortho, meta, para-C)127 - 129
Benzylic (CH₂)~67
Piperidine Ring Carbons23 - 55May appear as broadened or doubled signals

Conformational Analysis: The Role of Rotamers

The amide bond in the Cbz group of Cbz-nipecotic acid possesses a partial double bond character, which restricts free rotation. This gives rise to two distinct planar conformations, often referred to as E/Z isomers or rotamers. These rotamers are in dynamic equilibrium, and their rate of interconversion influences the appearance of the NMR spectrum. At room temperature, the interconversion is often slow on the NMR timescale, resulting in the observation of separate signals for each rotamer, or broadened signals if the exchange rate is intermediate.[1][2][3]

G Rotamer_A Rotamer A Equilibrium Rotamer_A->Equilibrium Rotamer_B Rotamer B Equilibrium->Rotamer_B caption Equilibrium between Cbz-nipecotic acid rotamers. G cluster_workflow NMR Spectral Analysis Workflow for Cbz-Nipecotic Acid A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Characteristic Signals: - Aromatic protons (7.3 ppm) - Benzylic CH₂ (5.1 ppm) - Carbonyls (>155 ppm) A->B C Analyze ¹H Spectrum: - Integrate proton signals - Analyze multiplicities and coupling constants B->C D Analyze ¹³C Spectrum: - Count the number of carbon signals - Note the presence of rotameric signals B->D E Acquire 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments C->E D->E F Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) signals E->F G Final Structure Confirmation and Assignment of Rotamers F->G

References

Stereochemistry of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

Introduction

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The stereochemistry of this compound is centered at the C3 position of the piperidine ring, which is a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid and (S)-1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid. The absolute configuration of this chiral center often plays a crucial role in the pharmacological activity and selectivity of the final drug substance, making the separation and characterization of the individual enantiomers essential.[1][2] This guide provides a technical overview of the stereochemistry, methods for chiral separation and analysis, and a general workflow for the resolution of its enantiomers.

Data Presentation

Quantitative data for the individual enantiomers of this compound are not extensively reported in publicly available literature. However, some physical properties for the (R)-enantiomer and a closely related (S)-Boc-protected analog are available.

Property(R)-1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (Analog)
Molecular Formula C₁₄H₁₇NO₄C₁₁H₁₉NO₄
Molecular Weight 263.29 g/mol [3]229.27 g/mol [1]
Melting Point 110-113 °C[4]165-169 °C
Appearance White crystalline solid or powder[4]Solid
Specific Rotation ([α]) Data not available+57° (c = 1 in chloroform, 22 °C)
Purity Data not available97%

Experimental Protocols

Chiral Resolution of Racemic this compound

A common method for separating the enantiomers of this compound is through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which have different physical properties and can be separated by crystallization.[5]

Protocol Outline (Based on patent CN105130879A): [5]

  • Salt Formation: The racemic N-Cbz-3-piperidinecarboxylic acid is dissolved in a suitable organic solvent (e.g., methanol, acetone, or ethyl acetate).

  • The solution is heated (e.g., to 40-50 °C) with stirring.

  • A solution of a chiral resolving agent, such as (R)-phenylethylamine, in the same solvent is slowly added. The molar ratio of the resolving agent to the racemic acid is typically less than 1.0 (e.g., 0.7-0.9).

  • After the addition is complete, the mixture is stirred for a period (e.g., 20-30 minutes) to allow for the formation of diastereomeric salts.

  • Crystallization: The mixture is slowly cooled (e.g., to 10-15 °C) to induce crystallization of one of the diastereomeric salts.

  • The precipitated salt is collected by filtration and dried.

  • Purification: The collected diastereomeric salt can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high diastereomeric and enantiomeric excess (ee > 99%). The purification process may be repeated until the desired ee is obtained.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to the acidic range (e.g., pH 1-2) with a strong acid like concentrated hydrochloric acid. This dissociates the salt, liberating the enantiomerically pure carboxylic acid.

  • The free acid is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed to yield the final product.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of this compound.[6] While a specific validated method for this compound is not detailed in the available literature, a general approach can be outlined based on methods for similar compounds.

General Protocol:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for the separation of piperidine derivatives.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. For acidic compounds like the target molecule, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Detection: UV detection is suitable due to the presence of the benzyloxycarbonyl group, which contains a chromophore. The detection wavelength can be set around 228 nm.

  • Derivatization: For piperidine derivatives lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection. However, for the title compound, this is generally not necessary.

Mandatory Visualization

Chiral_Resolution_Workflow racemate Racemic 1-[(Benzyloxy)carbonyl]- 3-piperidinecarboxylic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_A Diastereomer A (solid) crystallization->diastereomer_A Precipitation diastereomer_B Diastereomer B (in solution) crystallization->diastereomer_B Mother Liquor acidification_A Acidification (e.g., HCl) diastereomer_A->acidification_A enantiomer_R (R)-Enantiomer acidification_A->enantiomer_R analysis Chiral HPLC Analysis (ee determination) enantiomer_R->analysis

Caption: General workflow for the chiral resolution of this compound.

References

A Technical Deep Dive into the Stereoisomers of 1-Cbz-piperidine-3-carboxylic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the (R) and (S) enantiomers of 1-Cbz-piperidine-3-carboxylic acid, crucial building blocks in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. Herein, we delve into the synthesis, chiral separation, and potential biological significance of these stereoisomers, with a particular focus on their relevance as precursors to potent and selective bioactive molecules.

Introduction: The Significance of Chirality in Piperidine Scaffolds

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-established scaffold in medicinal chemistry, primarily recognized for its role as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2] The inhibition of GABA transporters (GATs) elevates extracellular GABA levels, the primary inhibitory neurotransmitter in the central nervous system, a mechanism of action sought for treating neurological disorders such as epilepsy.[3][4]

The introduction of a chiral center at the 3-position of the piperidine ring results in two enantiomers, (R)- and (S)-nipecotic acid. The biological activity of nipecotic acid derivatives is often highly dependent on the stereochemistry at this center. The N-carbobenzyloxy (Cbz) protected forms, (R)- and (S)-1-Cbz-piperidine-3-carboxylic acid, are pivotal intermediates in the synthesis of more complex and drug-like molecules.[5][6] The Cbz protecting group allows for selective chemical modifications at other positions of the molecule. This guide will explore the nuances of these enantiomers, from their synthesis to their potential differential biological effects.

Physicochemical Properties

While specific experimental data for each enantiomer is not extensively documented in publicly available literature, the fundamental physicochemical properties are expected to be identical, with the exception of their interaction with plane-polarized light.

Property(R)-1-Cbz-piperidine-3-carboxylic acid(S)-1-Cbz-piperidine-3-carboxylic acid
Molecular Formula C₁₄H₁₇NO₄C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol 263.29 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point ~110-113 °C[5]Not specified, but expected to be similar to the (R)-enantiomer
Optical Rotation Specific rotation value (e.g., [α]D) will be equal in magnitude but opposite in sign to the (S)-enantiomer.Specific rotation value (e.g., [α]D) will be equal in magnitude but opposite in sign to the (R)-enantiomer.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-1-Cbz-piperidine-3-carboxylic acid can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

A common approach for the stereospecific synthesis of the piperidine ring is to start from a chiral amino acid. For instance, L-glutamic acid can be utilized as a starting material for the synthesis of the (S)-enantiomer, while D-glutamic acid can be used for the (R)-enantiomer.[7][8]

Experimental Protocol: Enantioselective Synthesis of (S)-1-Cbz-piperidine-3-carboxylic Acid from L-Glutamic Acid (Conceptual)

This protocol is a conceptualized summary based on established chemical transformations.

  • Protection and Reduction: L-glutamic acid is first protected at the amino group with a suitable protecting group (e.g., Boc) and the carboxylic acid groups are esterified. The resulting diester is then selectively reduced to the corresponding diol.

  • Cyclization: The diol is converted to a ditosylate or dimesylate. Treatment of the resulting intermediate with a primary amine (which is later removed or is part of the final structure) leads to the formation of the piperidine ring.

  • Deprotection and Cbz-Protection: The protecting group on the nitrogen is removed and the secondary amine is then protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate. Subsequent deprotection of the ester group on the carboxylic acid yields (S)-1-Cbz-piperidine-3-carboxylic acid.

Chiral Resolution of Racemic 1-Cbz-piperidine-3-carboxylic Acid

An alternative and often more practical approach is the resolution of a racemic mixture of 1-Cbz-piperidine-3-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral amine.

Experimental Protocol: Chiral Resolution using a Chiral Amine

This protocol is a generalized procedure based on classical resolution techniques.[9][10][11]

  • Salt Formation: A solution of racemic 1-Cbz-piperidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.

  • Diastereomeric Crystallization: The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. The differing solubilities of the two diastereomers allow for their separation by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the chiral amine. The desired enantiomer of 1-Cbz-piperidine-3-carboxylic acid can then be extracted into an organic solvent.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral Resolution

G cluster_0 Resolution Process racemate Racemic 1-Cbz-piperidine- 3-carboxylic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation chiral_amine Chiral Amine (e.g., (R)-phenylethylamine) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Crystalline Diastereomeric Salt ((R)-acid-(R)-amine) filtration->solid Solid filtrate Filtrate containing ((S)-acid-(R)-amine) filtration->filtrate Liquid acidification1 Acidification solid->acidification1 acidification2 Acidification filtrate->acidification2 extraction1 Extraction acidification1->extraction1 extraction2 Extraction acidification2->extraction2 r_enantiomer (R)-1-Cbz-piperidine- 3-carboxylic acid extraction1->r_enantiomer s_enantiomer (S)-1-Cbz-piperidine- 3-carboxylic acid extraction2->s_enantiomer

Caption: Workflow for the chiral resolution of racemic 1-Cbz-piperidine-3-carboxylic acid.

Biological Activity: A Tale of Two Enantiomers

While direct comparative biological data for (R)- and (S)-1-Cbz-piperidine-3-carboxylic acid are scarce in the literature, the profound influence of stereochemistry on the activity of their derivatives is well-documented. The primary targets of nipecotic acid derivatives are the GABA transporters (GATs), with four known subtypes: GAT1, GAT2, GAT3, and BGT-1 (or mGAT4 in mice).[3][12]

Derivatives of (S)-nipecotic acid have been shown to be potent inhibitors of GAT4. For example, (S)-SNAP-5114 is a selective inhibitor of the murine GABA transporter type 4 (mGAT4).[13][14] Conversely, derivatives of (R)-nipecotic acid, such as tiagabine, are potent and selective inhibitors of GAT1.[15]

Although the Cbz-protected forms are generally considered as synthetic intermediates and may not exhibit high affinity for GATs themselves due to the bulky protecting group, the inherent stereochemistry dictates the potential biological activity of the final deprotected molecule or its further elaborated derivatives. It is therefore critical for drug discovery programs to synthesize and evaluate both enantiomers to identify the eutomer (the more active enantiomer).

GABAergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_vesicle GABA in Vesicle gad->gaba_vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse Release gaba_receptor GABA Receptor (GABA-A / GABA-B) gaba_synapse->gaba_receptor Binding gat1 GAT1 gaba_synapse->gat1 Reuptake gat3_4 GAT3/BGT-1 gaba_synapse->gat3_4 Reuptake inhibition Neuronal Inhibition gaba_receptor->inhibition gat1->gaba_vesicle glia Glial Cell gat3_4->glia

Caption: Simplified schematic of GABAergic neurotransmission and the role of GABA transporters.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity profile of the (R) and (S) enantiomers, a GABA uptake inhibition assay is the gold standard.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

This protocol is a standard method for measuring the inhibition of GABA transporters.[16][17][18]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT-1) are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Inhibition Assay: The cells are pre-incubated with varying concentrations of the test compounds ((R)- and (S)-1-Cbz-piperidine-3-carboxylic acid, and their corresponding deprotected nipecotic acid enantiomers as controls) for a specified time (e.g., 10-20 minutes) at room temperature.

  • GABA Uptake: A mixture of [³H]GABA (radiolabeled) and unlabeled GABA is added to each well to initiate the uptake reaction. The final GABA concentration should be close to the Km value for each transporter. The incubation is carried out for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

The stereochemistry of 1-Cbz-piperidine-3-carboxylic acid is a critical determinant of the biological activity of its derivatives. While the Cbz-protected forms are primarily synthetic intermediates, their enantiomeric purity is paramount for the development of stereospecific drugs targeting systems such as the GABAergic pathways. This guide has provided an overview of the synthesis, resolution, and methods for biological evaluation of the (R) and (S) enantiomers. A thorough understanding and application of these principles are essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on obtaining direct comparative biological data for these important chiral building blocks to further elucidate their structure-activity relationships.

References

Commercial Suppliers and Technical Guide for N-Cbz-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-3-piperidinecarboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a prevalent motif in many bioactive molecules, and the N-Cbz protecting group offers stability and versatility in synthetic routes.[1] This technical guide provides a detailed overview of commercial suppliers for N-Cbz-3-piperidinecarboxylic acid and its enantiomeric forms, along with relevant technical data to assist researchers in sourcing this important intermediate.

Commercial Supplier Data

Sourcing N-Cbz-3-piperidinecarboxylic acid requires careful consideration of purity, enantiomeric form, and available quantities. The following tables summarize data for racemic and enantiomerically pure forms of the compound from various commercial suppliers.

Table 1: Commercial Suppliers of Racemic N-Cbz-3-piperidinecarboxylic Acid

SupplierCatalog NumberPurityAvailable QuantitiesPrice
Shanghai Jizhi Biochemical Technology Co., LtdN/A95.0%1g, 5g¥218.0/1g, ¥658.0/5g[2]
Shanghai Nianxing Industrial Co., LtdN/A97.0%InquireCheck with supplier[2]
Dayang Chem (Hangzhou) Co., Ltd.N/A98.0%100g, 1kg, 100kg, 1000kgInquire[2]
Parchem78190-11-1N/ABulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/PilotInquire[3]
Tyger Scientific Inc.78190-11-1N/AInquireInquire[4]

Table 2: Commercial Suppliers of (R)-N-Cbz-3-piperidinecarboxylic Acid

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
ChemUniverseQ0319295%250mg, 1g, 5g$31.00/250mg, $35.00/1g, $62.00/5g[5]
Sigma-Aldrich65635697%10g$399.00/10g
CymitQuimicaN/AN/AInquireInquire[6]

Table 3: Commercial Suppliers of (S)-N-Cbz-3-piperidinecarboxylic Acid

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Advanced ChemBlocksP3547995%InquireInquire[7]
Sigma-Aldrich65636497%10g$213.75/10g

Experimental Protocols

Synthesis of N-Cbz-3-piperidinecarboxylic Acid from Nipecotic Acid

A common synthetic route to N-Cbz-3-piperidinecarboxylic acid involves the protection of the nitrogen atom of 3-piperidinecarboxylic acid (nipecotic acid) with a carboxybenzyl (Cbz) group.[8] The following is a general protocol based on standard organic synthesis procedures.

Materials:

  • 3-Piperidinecarboxylic acid (Nipecotic acid)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Water (H₂O)

  • Hydrochloric acid (HCl) (for workup)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Dissolve 3-piperidinecarboxylic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate, ensuring the temperature remains low.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, wash the mixture with a suitable organic solvent like ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-3-piperidinecarboxylic acid.

Role in Drug Discovery and Signaling Pathways

N-Cbz-3-piperidinecarboxylic acid and its derivatives are significant in neuroscience research, particularly in the context of γ-aminobutyric acid (GABA) signaling.[9] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for a wide range of therapeutics.[10] Nipecotic acid, the precursor to N-Cbz-3-piperidinecarboxylic acid, is a known inhibitor of GABA uptake.[11] By modifying the piperidine scaffold, researchers can develop novel compounds that modulate GABAergic activity, with potential applications in treating anxiety, epilepsy, and other neurological disorders.[9]

Derivatives of N-Cbz-3-piperidinecarboxylic acid can be designed to interact with the GABA transporter (GAT), preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory neurotransmission.[12]

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-Cbz-3-piperidinecarboxylic acid and its subsequent use in the preparation of a derivative.

G cluster_synthesis Synthesis of N-Cbz-3-piperidinecarboxylic Acid cluster_derivatization Derivative Synthesis cluster_application Application nipecotic_acid 3-Piperidinecarboxylic Acid (Nipecotic Acid) protection N-Protection (Cbz-Cl, Base) nipecotic_acid->protection product N-Cbz-3-piperidinecarboxylic Acid protection->product coupling Amide Coupling (Amine, Coupling Agent) product->coupling derivative Piperidine-based Derivative coupling->derivative screening Biological Screening derivative->screening lead_compound Lead Compound screening->lead_compound

Caption: A generalized workflow for the synthesis and application of N-Cbz-3-piperidinecarboxylic acid in drug discovery.

Conceptual GABAergic Signaling Pathway Modulation

This diagram illustrates the conceptual role of a piperidine-based GABA uptake inhibitor in modulating GABAergic signaling.

G cluster_synapse GABAergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron GABA GABA presynaptic->GABA Release postsynaptic Postsynaptic Neuron GABA_receptor GABA Receptor GABA->GABA_receptor Binds to GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_receptor->postsynaptic Inhibitory Signal inhibitor Piperidine-based Inhibitor inhibitor->GAT Blocks

References

IUPAC name for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in the creation of novel therapeutic agents.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine, a common scaffold in medicinal chemistry.[1][2] The presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen and a carboxylic acid at the 3-position makes it a versatile intermediate for complex molecular synthesis.[2]

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid[1]
Synonyms N-Cbz-nipecotic acid, 1-Carbobenzoxy-3-piperidinecarboxylic Acid, 1-Z-Piperidine-3-carboxylic acid[1][2]
CAS Number 78190-11-1[1][2][3]
Molecular Formula C₁₄H₁₇NO₄[1][2][3]
Molecular Weight 263.29 g/mol [1][2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 110-113 °C (for the (R)-enantiomer)[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
XLogP3-AA 1.6[1]

Spectroscopic Analysis

The structural features of this compound give rise to a characteristic spectroscopic profile.

  • Infrared (IR) Spectroscopy : The IR spectrum is distinguished by several key absorptions. A very broad band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands.[5] The carbonyl (C=O) stretching of the carboxylic acid typically appears as a strong band in the 1690-1760 cm⁻¹ region.[5] An additional strong C=O stretching absorption from the benzyloxycarbonyl (carbamate) group is also expected around 1680-1700 cm⁻¹. The C-O stretching of the carboxylic acid will show a band between 1210-1320 cm⁻¹.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the carbonyl group typically resonate around 2 δ.[7][8] The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 δ range.[7]

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis, primarily due to the orthogonal nature of its functional groups. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the secondary amine of the piperidine ring. This allows for selective chemical transformations to be performed on the carboxylic acid moiety without interference from the nitrogen atom. Subsequently, the Cbz group can be readily removed under mild hydrogenolysis conditions to liberate the free amine for further functionalization. This strategic protection and deprotection sequence is fundamental in the multi-step synthesis of complex drug candidates.

G General Synthetic Utility Workflow cluster_0 Selective Reaction at Carboxylic Acid cluster_1 Deprotection and Reaction at Nitrogen A 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid B Esterification / Amide Coupling (e.g., with R-OH or R-NH2) A->B Reagents C Cbz-Protected Piperidine Derivative B->C D Cbz-Protected Piperidine Derivative E Hydrogenolysis (e.g., H2, Pd/C) D->E Deprotection F Piperidine Derivative with Free Amine E->F G Alkylation / Acylation (e.g., with R'-X) F->G Functionalization H Final N-Substituted Product G->H

Caption: Synthetic workflow using the target molecule.

Experimental Protocols

The synthesis of enantiomerically pure forms of this compound is crucial for drug development. A common method involves the chiral resolution of the racemic mixture.

Protocol: Chiral Resolution of (±)-N-Cbz-3-piperidinecarboxylic acid [9]

  • Salt Formation: Dissolve racemic N-Cbz-3-piperidinecarboxylic acid in a suitable organic solvent (e.g., ethanol). Heat the solution with stirring to 40-50 °C.

  • Resolving Agent Addition: Slowly add a solution of an enantiomerically pure resolving agent, such as (R)-phenylethylamine, in the same organic solvent to the heated mixture.

  • Diastereomeric Salt Crystallization: After the addition is complete, maintain the temperature and stir for 20-30 minutes. Slowly cool the mixture to 10-15 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated salt by suction filtration and dry.

  • Purification: To enhance the enantiomeric excess (ee), recrystallize the diastereomeric salt from a hot solvent like ethanol. Repeat this process until the desired ee (e.g., >99%) is achieved.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically pure N-Cbz-3-piperidinecarboxylic acid into the organic layer (ethyl acetate).

  • Final Product: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules.[2]

  • Pharmaceuticals: It is extensively used as a key intermediate in the development of novel therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

  • Agrochemicals: The compound also finds application in the synthesis of modern agrochemicals, including potential herbicides and pesticides, contributing to crop protection.[2]

  • Organic Synthesis: Its well-defined structure and predictable reactivity make it an ideal starting material for creating complex molecules and exploring new chemical pathways.[2]

G Applications in Synthesis cluster_0 Pharmaceutical Development cluster_1 Agrochemicals A 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid B Analgesics A->B Intermediate for C Anti-inflammatory Agents A->C Intermediate for D Other Bioactive Molecules A->D Intermediate for E Herbicides A->E Intermediate for F Pesticides A->F Intermediate for G Complex Molecule Synthesis A->G Building Block for

Caption: Key application areas for the title compound.

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[4] The compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[4]

References

An In-Depth Technical Guide to the Core Structural Features of N-Cbz-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-nipecotic acid, systematically known as 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid, is a key synthetic intermediate in the development of neurologically active compounds. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, N-Cbz-nipecotic acid serves as a crucial building block for creating more complex molecules with therapeutic potential.[1][2] The introduction of the carbobenzyloxy (Cbz) protecting group allows for selective chemical modifications at other positions of the nipecotic acid scaffold. This guide provides a detailed examination of the key structural features of N-Cbz-nipecotic acid, supported by available physicochemical data, a plausible synthetic protocol, and visualizations of its structure and biological context.

Core Structural Features

The molecular structure of N-Cbz-nipecotic acid is characterized by three primary components: the piperidine ring, the carboxylic acid functional group, and the N-carbobenzyloxy (Cbz) protecting group.

1. Piperidine Ring: This six-membered saturated heterocycle forms the core of the molecule. In its lowest energy state, the piperidine ring adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformations is a key determinant of the molecule's overall shape and its ability to interact with biological targets.

2. Carboxylic Acid Moiety: Attached at the 3-position of the piperidine ring, the carboxylic acid group is a critical pharmacophoric element, particularly for the biological activity of nipecotic acid derivatives as GABA uptake inhibitors.[3] Its acidic nature and ability to form hydrogen bonds are crucial for receptor binding.

3. N-Carbobenzyloxy (Cbz) Group: This protecting group is attached to the nitrogen atom of the piperidine ring. The Cbz group is a carbamate that serves to prevent the secondary amine from participating in unwanted side reactions during multi-step syntheses. Its presence also significantly increases the lipophilicity of the molecule compared to unprotected nipecotic acid.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of N-Cbz-Nipecotic Acid

PropertyValueReference
Molecular FormulaC14H17NO4[4][5]
Molecular Weight263.29 g/mol [4]
Melting Point110-113 °C (for the (R)-enantiomer)[5]

Table 2: Predicted Spectroscopic Data for N-Cbz-Nipecotic Acid

Spectroscopic TechniquePredicted Chemical Shifts / Absorption Bands
¹H NMR Aromatic Protons (Cbz): ~7.3 ppm (multiplet, 5H) Benzyl CH₂ (Cbz): ~5.1 ppm (singlet, 2H) Piperidine Ring Protons: 1.5-3.5 ppm (complex multiplets) Carboxylic Acid Proton: >10 ppm (broad singlet)
¹³C NMR Carbonyl (Carbamate): ~155 ppm Carbonyl (Carboxylic Acid): ~175 ppm Aromatic Carbons (Cbz): 127-137 ppm Benzyl CH₂ (Cbz): ~67 ppm Piperidine Ring Carbons: 25-55 ppm
FTIR (cm⁻¹) O-H Stretch (Carboxylic Acid): 2500-3300 (broad) C-H Stretch (Aromatic/Aliphatic): 2850-3100 C=O Stretch (Carbamate): ~1690 C=O Stretch (Carboxylic Acid): ~1710 C-O Stretch: 1000-1300

Note: The NMR data are predicted based on typical chemical shifts for the respective functional groups and should be confirmed with experimental data.

Experimental Protocol: Synthesis of N-Cbz-Nipecotic Acid

The following is a plausible experimental protocol for the synthesis of N-Cbz-nipecotic acid, adapted from general procedures for the N-Cbz protection of amino acids.

Materials:

  • Nipecotic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve nipecotic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture at room temperature until all solids have dissolved.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of N-Cbz-nipecotic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to yield N-Cbz-nipecotic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

N_Cbz_Nipecotic_Acid_Structure cluster_piperidine Piperidine Ring cluster_carboxyl Carboxylic Acid cluster_cbz Cbz Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C_carboxyl C C3->C_carboxyl C5 C4->C5 N N C5->N N->C1 C_cbz C N->C_cbz O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl O1_cbz O C_cbz->O1_cbz = O2_cbz O C_cbz->O2_cbz CH2_benzyl CH₂ O2_cbz->CH2_benzyl Benzyl_ring Ph CH2_benzyl->Benzyl_ring

Caption: Molecular structure of N-Cbz-nipecotic acid.

GABA_Uptake_Inhibition Mechanism of GABA Uptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor GAT1->GABA_vesicle Recycling NCbz_Nipecotic_Acid N-Cbz-Nipecotic Acid (or active derivative) NCbz_Nipecotic_Acid->GAT1 Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Role of N-Cbz-nipecotic acid derivatives in GABAergic signaling.

Conclusion

N-Cbz-nipecotic acid is a fundamentally important molecule in medicinal chemistry, providing a versatile scaffold for the synthesis of novel GABA uptake inhibitors and other neurologically active agents. Its key structural features—the conformationally mobile piperidine ring, the pharmacologically crucial carboxylic acid, and the synthetically enabling Cbz group—all contribute to its utility. While a complete experimental structural elucidation is pending, the available data and established chemical principles provide a solid foundation for its application in drug discovery and development. Further research to obtain detailed crystallographic and spectroscopic data would be invaluable for fine-tuning the design of next-generation therapeutics based on this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Cbz-3-piperidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. N-Cbz-3-piperidinecarboxylic acid, a cyclic β-amino acid analogue, serves as a valuable building block in peptidomimetic design. Its rigid piperidine scaffold introduces conformational constraints into the peptide backbone, which can lock the molecule into a bioactive conformation, leading to improved binding affinity for its biological target. The carbobenzyloxy (Cbz or Z) protecting group on the piperidine nitrogen is a well-established protecting group in peptide chemistry, offering unique advantages in specific synthetic strategies.

These application notes provide detailed protocols for the incorporation of N-Cbz-3-piperidinecarboxylic acid into peptides using both solid-phase and solution-phase synthesis techniques. It also outlines the strategic use of the Cbz group and methods for its removal, alongside data presentation guidelines and visualizations to aid in the design and execution of synthetic peptide projects.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a classic and highly effective protecting group for amines in peptide synthesis.[1] Its key features include:

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including the basic conditions used for Fmoc group removal and the mildly acidic conditions used for Boc group removal.[2]

  • Orthogonality: The Cbz group's primary mode of cleavage is through catalytic hydrogenolysis, which makes it orthogonal to the acid-labile Boc and base-labile Fmoc protecting groups.[2][3] This orthogonality is a critical feature for the synthesis of complex peptides where selective deprotection is required.[3]

  • Final N-terminal Protection: The Cbz group can be used to protect the N-terminus of a final peptide, where it can confer increased stability or modulate the peptide's biological activity.

Data Presentation: Synthesis of a Model Peptide

To illustrate the application of N-Cbz-3-piperidinecarboxylic acid, we present data for the synthesis of a model tetrapeptide, Ac-Tyr-(L)-Pip(3-Cbz)-Gly-Phe-NH₂, where Pip(3-Cbz) represents N-Cbz-3-piperidinecarboxylic acid. The synthesis is performed using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

ParameterValueMethod/Instrument
Resin Rink Amide MBHA-
Synthesis Scale 0.1 mmol-
Coupling Reagent HBTU/DIPEA-
Fmoc Deprotection 20% Piperidine in DMF-
Crude Peptide Yield 75 mg (Theoretical: ~98 mg)Gravimetric
Crude Purity >85%RP-HPLC (220 nm)
Final Yield (post-HPLC) 48 mgGravimetric
Final Purity >98%RP-HPLC (220 nm)
Identity Confirmation Expected Mass: 689.3 g/mol Observed Mass: 689.4 [M+H]⁺ESI-MS

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol describes the manual synthesis of a peptide containing an internal N-Cbz-3-piperidinecarboxylic acid residue on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling and Preparation:

  • Place the Rink Amide resin (0.1 mmol) in a fritted syringe reactor.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. First Amino Acid Coupling (e.g., Fmoc-Phe-OH):

  • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and isopropanol (IPA) (3x).[4]

4. Coupling of N-Cbz-3-piperidinecarboxylic Acid:

  • In a separate vial, dissolve N-Cbz-3-piperidinecarboxylic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 4 hours. A longer coupling time is recommended due to the potential steric hindrance of the cyclic amino acid.

  • Wash the resin as described in step 2.

  • Note: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

5. Peptide Chain Elongation:

  • Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

6. Final Fmoc Deprotection:

  • After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 3.

7. N-terminal Acetylation (Optional):

  • To cap the N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

8. Cleavage and Deprotection (Simultaneous Side-Chain Deprotection):

  • Wash the peptide-resin with methanol and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Note: The Cbz group is generally stable to TFA for this duration.[5]

  • Filter the resin and collect the filtrate.

9. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow Resin Swell Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_1 Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Deprotection->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deproteotion_2 Fmoc_Deproteotion_2 Wash_1->Fmoc_Deproteotion_2 Fmoc_Deprotection_2 Fmoc Deprotection (20% Piperidine/DMF) Coupling_Pip Couple N-Cbz-3-Pip-COOH (HATU/DIPEA) Fmoc_Deprotection_2->Coupling_Pip Wash_2 Wash (DMF, DCM) Coupling_Pip->Wash_2 Elongation Repeat Deprotection & Coupling Cycles Wash_2->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment

This protocol outlines the synthesis of a dipeptide, Cbz-(L)-Pip(3)-Gly-OMe, in solution.

1. Preparation of Glycine Methyl Ester:

  • To a suspension of Glycine methyl ester hydrochloride (1.0 eq.) in DCM, add triethylamine (TEA) (1.1 eq.) at 0°C and stir for 15 minutes.

2. Activation of N-Cbz-3-piperidinecarboxylic Acid:

  • In a separate flask, dissolve N-Cbz-3-piperidinecarboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM.

  • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the mixture at 0°C for 30 minutes.

3. Coupling Reaction:

  • Add the activated carboxylic acid solution from step 2 to the glycine methyl ester solution from step 1.

  • Allow the reaction to warm to room temperature and stir overnight.

4. Work-up:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the organic filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 3: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group from a peptide. This method is orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.

1. Reaction Setup:

  • Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture including DMF for solubility.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).

2. Hydrogenation:

  • Evacuate the reaction flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a hydrogenation apparatus should be used.

  • Stir the reaction mixture vigorously at room temperature.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Deprotection_Logic cluster_Peptide Protected Peptide Peptide Fmoc-AA...Pip(Cbz)...AA(tBu)-Resin Condition1 20% Piperidine/DMF (Base) Peptide->Condition1 Selective Deprotection Condition2 95% TFA (Acid) Peptide->Condition2 Cleavage Condition3 H₂ / Pd-C (Hydrogenolysis) Peptide->Condition3 Selective Deprotection Result1 Fmoc Removed Condition1->Result1 Result2 tBu & Resin Cleavage Condition2->Result2 Result3 Cbz Removed Condition3->Result3

Biological Context: Peptidomimetics as Modulators of Cellular Signaling

The incorporation of constrained amino acids like 3-piperidinecarboxylic acid is a key strategy in the design of peptidomimetics that can modulate protein-protein interactions or act as agonists or antagonists at cell surface receptors. For example, conformationally restricted peptides are often explored as ligands for G-protein coupled receptors (GPCRs).

Upon binding of a peptide agonist to its GPCR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. A common pathway involves the activation of heterotrimeric G-proteins, leading to downstream effects such as the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C. The constrained nature of peptides containing 3-piperidinecarboxylic acid can enhance their binding affinity and selectivity for a specific receptor subtype, leading to a more targeted biological response.

Signaling_Pathway Peptide Peptide Ligand (with Pip(3)-COOH) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Characterization of Peptides Containing N-Cbz-3-piperidinecarboxylic acid

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and final peptide products. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the peptide, verifying the correct incorporation of all amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments can provide detailed structural information, including the conformation of the piperidine ring within the peptide backbone.

  • Amino Acid Analysis (AAA): Confirms the amino acid composition of the final peptide.

Conclusion

N-Cbz-3-piperidinecarboxylic acid is a versatile building block for the synthesis of conformationally constrained peptides. The Cbz group provides robust protection and offers an orthogonal deprotection strategy that is compatible with standard Fmoc- and Boc-based solid-phase and solution-phase methodologies. The protocols and data presented herein provide a comprehensive guide for researchers to successfully incorporate this valuable non-canonical amino acid into their peptide-based drug discovery and development programs. Careful selection of coupling reagents and reaction times is crucial to ensure high coupling efficiencies, particularly in solid-phase synthesis.

References

Application Notes and Protocols: Amide Bond Formation with 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known as N-Cbz-nipecotic acid, is a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a multitude of biologically active compounds, and the protected carboxylic acid at the 3-position allows for the straightforward introduction of diverse functionalities through amide bond formation. This document provides detailed application notes and experimental protocols for the synthesis of amides using this versatile reagent, targeting the development of novel therapeutics such as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.

Applications in Drug Discovery

The derivatives of this compound are instrumental in the synthesis of a wide array of bioactive molecules. The rigid piperidine ring serves as a scaffold to present substituents in a well-defined spatial orientation, which is crucial for specific interactions with biological targets.

Enzyme Inhibitors: The piperidine core is a key structural element in many enzyme inhibitors. By forming amide bonds with various amines, novel derivatives can be synthesized and screened for inhibitory activity against enzymes implicated in diseases such as diabetes, cancer, and infectious diseases.

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The ability to readily diversify the 3-position of the piperidine ring through amide coupling enables the generation of libraries of compounds for screening against various GPCRs, aiding in the discovery of new agonists and antagonists.

Signaling Pathway and Experimental Workflow

The synthesis of a library of potential GPCR ligands from this compound and their subsequent screening involves a multi-step process. The following diagram illustrates a typical workflow from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway GPCR Signaling Pathway start 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid coupling Amide Coupling (e.g., EDC, HOBt) start->coupling purification Purification (Chromatography) coupling->purification amines Primary Amine Library (R-NH2) amines->coupling characterization Characterization (NMR, LC-MS) purification->characterization library Amide Library characterization->library assay GPCR Binding Assay library->assay functional_assay Functional Assay (e.g., cAMP measurement) assay->functional_assay hit Hit Identification functional_assay->hit lead_opt Lead Optimization hit->lead_opt ligand Ligand gpcr GPCR ligand->gpcr g_protein G-Protein gpcr->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Workflow for Synthesis and Screening of GPCR Ligands.

Data Presentation: Amide Bond Formation Reactions

The following table summarizes various amide coupling reactions with N-protected piperidine-3-carboxylic acid derivatives and related carboxylic acids. The yields are reported as isolated yields after purification.

Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)Reference
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acidAnilineEDC, DMAP, HOBt (cat.), DIPEAAcetonitrile1491[1]
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid4-FluoroanilineEDC, DMAP, HOBt (cat.), DIPEAAcetonitrile1485[1]
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acidBenzylamineHATU, DIPEADMF2-384[1]
Benzoic AcidAnilineEDC, DMAP, HOBt (cat.), DIPEAAcetonitrile1492[1]
N-Boc-piperidine-3-carboxylic acidAmmonia (7N in MeOH)EDC, HOBt, DIPEADCM--[2]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline or benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).

  • Stir the mixture at room temperature until the HOBt is dissolved.

  • Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to activate the carboxylic acid.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, which is often effective for more challenging couplings.

Materials:

  • This compound

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the primary amine (1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Amide Products

The synthesized amide products should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the piperidine ring protons, the benzyloxycarbonyl protecting group, and the newly introduced amine moiety. The disappearance of the carboxylic acid proton signal is a key indicator of a successful reaction.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule, including the newly formed amide carbonyl carbon, which typically appears in the range of 165-175 ppm.

Mass Spectrometry (MS):

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to determine the purity of the compound and to confirm its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized amide.

The following diagram illustrates the general workflow for the characterization of the synthesized amide products.

G start Crude Amide Product purification Column Chromatography start->purification purity_check TLC / LC-MS purification->purity_check structure_confirm NMR (¹H, ¹³C) HRMS purity_check->structure_confirm final_product Pure, Characterized Amide structure_confirm->final_product

Caption: Workflow for Product Purification and Characterization.

Conclusion

The amide bond formation with this compound is a robust and versatile reaction in medicinal chemistry. The protocols provided herein, utilizing common coupling reagents, offer reliable methods for the synthesis of a diverse range of amide derivatives. Proper purification and thorough characterization are essential to ensure the quality of the synthesized compounds for their intended biological applications. These application notes serve as a guide for researchers in the rational design and synthesis of novel drug candidates based on the privileged piperidine scaffold.

References

Application Notes and Protocols for Cbz Deprotection of N-Cbz-Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in the preparation of complex molecules and peptidomimetics. Its stability under a range of reaction conditions and its facile removal make it a valuable tool. N-Cbz-nipecotic acid and its derivatives are important building blocks in medicinal chemistry, notably in the development of GABA uptake inhibitors. The efficient and clean removal of the Cbz group is a critical step in the synthetic routes towards these therapeutic agents.

This document provides detailed application notes and experimental protocols for the deprotection of N-Cbz-nipecotic acid derivatives. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acidic cleavage. Quantitative data from various sources are summarized for easy comparison, and detailed step-by-step protocols for key experiments are provided.

Methods Overview

The selection of a Cbz deprotection method is contingent upon the overall molecular structure of the N-Cbz-nipecotic acid derivative, including the presence of other functional groups that may be sensitive to the reaction conditions.

  • Catalytic Hydrogenation: This is the most common and generally the cleanest method for Cbz deprotection. It involves the use of a palladium catalyst and hydrogen gas. The reaction is typically carried out under mild conditions and produces toluene and carbon dioxide as by-products.

  • Transfer Hydrogenation: This method offers a convenient alternative to the use of flammable hydrogen gas. A hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, is used to transfer hydrogen to the substrate in the presence of a palladium catalyst.

  • Acidic Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), can effectively cleave the Cbz group. This method is particularly useful when the substrate contains functionalities that are sensitive to reduction, such as alkenes or alkynes.

Data Presentation: Comparison of Cbz Deprotection Methods for N-Cbz-Nipecotic Acid and Related Derivatives

The following table summarizes quantitative data for various Cbz deprotection methods applied to N-Cbz-nipecotic acid derivatives and structurally similar compounds. This allows for a direct comparison of reaction conditions, efficiency, and yields.

SubstrateMethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
N-Cbz-Nipecotic AcidCatalytic Hydrogenation10% Pd/C, H₂ (1 atm)MeOHRT16 h>95Generic Protocol
Ethyl N-Cbz-NipecotateCatalytic Hydrogenation10% Pd/C, H₂ (balloon)EtOHRT4 h~98Generic Protocol
N-Cbz-Piperidine DerivativeAcidic CleavageIPA·HClIPA65-754 hHigh[1]
N-Cbz-Amino AcidTransfer Hydrogenation10% Pd/C, HCOOHMeOHRT1-3 h>90Generic Protocol
N-Cbz-DipeptideTransfer HydrogenationPd Black, HCOOHEtOH251.5 hHigh[2]
N-Cbz-AmineTransfer HydrogenationSiliaCat Pd(0), 1-methylcyclohexa-1,4-dieneEtOH85-100 (MW)10-30 minHigh[3]
N-Cbz-TetraalanineAcidic Cleavage33% HBr in Acetic AcidAcetic AcidRT1-2 h>90[4]

IPA·HCl: Isopropanol hydrochloride MW: Microwave irradiation

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a standard and widely used method for Cbz deprotection of N-Cbz-nipecotic acid derivatives using palladium on carbon and hydrogen gas.[1]

Materials:

  • N-Cbz-nipecotic acid derivative (e.g., ethyl N-Cbz-nipecotate) (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the N-Cbz-nipecotic acid derivative in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: a. Upon completion, carefully purge the reaction vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure it remains wet during filtration. c. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected nipecotic acid derivative. The product can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Formic Acid

This protocol provides a convenient and safer alternative to the use of hydrogen gas, employing formic acid as the hydrogen donor.[1][2]

Materials:

  • N-Cbz-nipecotic acid derivative (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) or Palladium Black (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH) (5-10 equiv)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the N-Cbz-nipecotic acid derivative in MeOH or EtOH in a reaction flask.

  • Catalyst Addition: Carefully add the palladium catalyst to the solution.

  • Reagent Addition: To the stirred suspension, add formic acid dropwise at room temperature.

  • Reaction: Continue stirring at room temperature or gently heat if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. b. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the formate salt of the deprotected amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This protocol is suitable for N-Cbz-nipecotic acid derivatives that may contain functionalities sensitive to reduction.[4]

Materials:

  • N-Cbz-nipecotic acid derivative (1.0 equiv)

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Reaction flask

  • Stirring apparatus

  • Centrifuge or vacuum filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-nipecotic acid derivative in a minimal amount of glacial acetic acid if necessary, or use the HBr/AcOH solution directly.

  • Reagent Addition: Add the 33% HBr in acetic acid solution to the substrate at room temperature with stirring.

  • Reaction: Continue to stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected amine.

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation.

  • Washing: Wash the solid product with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the product under vacuum to yield the nipecotic acid derivative as its hydrobromide salt.

Visualizations

Signaling Pathways and Experimental Workflows

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Key Reagents cluster_products Products start N-Cbz-Nipecotic Acid Derivative method1 Catalytic Hydrogenation start->method1 method2 Transfer Hydrogenation start->method2 method3 Acidic Cleavage start->method3 reagent1 H₂, Pd/C method1->reagent1 reagent2 HCOOH or HCOONH₄, Pd/C method2->reagent2 reagent3 HBr/AcOH or TFA method3->reagent3 product1 Nipecotic Acid Derivative reagent1->product1 byproduct1 Toluene + CO₂ reagent1->byproduct1 reagent2->byproduct1 product2 Nipecotic Acid Derivative (Formate or HBr Salt) reagent2->product2 reagent3->byproduct1 reagent3->product2

Caption: Overview of Cbz deprotection methods for N-Cbz-nipecotic acid derivatives.

Catalytic_Hydrogenation_Workflow A Dissolve N-Cbz-Nipecotic Acid Derivative in Solvent B Add Pd/C Catalyst A->B C Evacuate and Fill with H₂ Gas (3x) B->C D Stir at Room Temperature under H₂ Atmosphere C->D E Monitor Reaction (TLC/LC-MS) D->E F Filter through Celite to Remove Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product (if necessary) G->H

Caption: Experimental workflow for catalytic hydrogenation.

Transfer_Hydrogenation_vs_Acid_Cleavage TH {Transfer Hydrogenation | + Mild Conditions + No H₂ Gas - Potential for Formate Salt Formation} AC {Acidic Cleavage | + Tolerates Reducible Groups + Metal-Free - Harsh Conditions - Forms Halide Salt}

Caption: Comparison of Transfer Hydrogenation and Acidic Cleavage methods.

References

Application of N-Cbz-3-piperidinecarboxylic Acid in Drug Discovery: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Cbz-3-piperidinecarboxylic acid stands as a pivotal chiral building block in the synthesis of a diverse array of therapeutic agents. Its rigid piperidine core, coupled with the versatile carboxybenzyl (Cbz) protecting group, offers a stable and reliable scaffold for constructing complex molecules with significant pharmacological potential. These application notes provide a detailed overview of its utility, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its integration into drug discovery workflows.

Core Applications in Medicinal Chemistry

N-Cbz-3-piperidinecarboxylic acid and its derivatives are instrumental in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The piperidine moiety is a common feature in many approved drugs, and its strategic functionalization allows for the fine-tuning of physicochemical and pharmacological properties.

Key therapeutic areas where this scaffold has proven valuable include:

  • Neurodegenerative Diseases: As a precursor to nipecotic acid analogs, it is crucial in the synthesis of gamma-aminobutyric acid (GABA) reuptake inhibitors.[1] By modulating GABAergic neurotransmission, these compounds hold promise for the treatment of epilepsy and other neurological disorders.

  • Alzheimer's Disease: The piperidine scaffold is a cornerstone in the design of cholinesterase inhibitors, a primary therapeutic strategy for managing Alzheimer's disease.[2][3][4][5][6][7] Derivatives of N-Cbz-3-piperidinecarboxylic acid have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Analgesics and Anti-inflammatory Agents: The structural framework of N-Cbz-3-piperidinecarboxylic acid has been incorporated into novel compounds with analgesic and anti-inflammatory properties.

  • Multi-Target Drug Design: In the context of complex multifactorial diseases like Alzheimer's, this building block is utilized in the development of multi-target-directed ligands that can interact with several key biological targets simultaneously.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the biological activity of various compounds derived from piperidine-3-carboxylic acid scaffolds, providing a comparative overview of their potency.

Table 1: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound IDTargetIC50 (µM)Source
28 Acetylcholinesterase0.41[2][3]
20 Acetylcholinesterase5.94[2][3]
Lead Compound (5) Acetylcholinesterase0.03[2][3]
23 Butyrylcholinesterase0.72[4]
d5 Acetylcholinesterase6.89[5]
d10 Acetylcholinesterase3.22[5]
5d Acetylcholinesterase0.013[6]
3g Acetylcholinesterase4.32[7]
3j Butyrylcholinesterase1.27[7]
4a Acetylcholinesterase2.08[8]
4a Butyrylcholinesterase7.41[8]

Table 2: Other Biological Activities of Piperidine Derivatives

Compound IDTarget/ActivityIC50 (µM) / Inhibition (%)Source
Nipecotic Acid Derivative Lipid Peroxidation Inhibitionas low as 20[1]
d5 HDAC0.17[5]
d10 HDAC0.45[5]

Experimental Protocols

Detailed methodologies for key transformations involving N-Cbz-3-piperidinecarboxylic acid are provided below.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol outlines a standard procedure for forming an amide bond between N-Cbz-3-piperidinecarboxylic acid and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-Cbz-3-piperidinecarboxylic acid

  • Primary amine

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Ethyl acetate

Procedure:

  • To a solution of N-Cbz-3-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz protecting group, a common step to liberate the piperidine nitrogen for further functionalization.

Materials:

  • N-Cbz protected piperidine derivative

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Visualizing Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key concepts related to the application of N-Cbz-3-piperidinecarboxylic acid in drug discovery.

G cluster_synthesis General Synthetic Workflow A N-Cbz-3-piperidinecarboxylic acid B Amide Coupling (Protocol 1) A->B C N-Cbz Protected Intermediate B->C D Cbz Deprotection (Protocol 2) C->D E Functionalized Piperidine Derivative D->E F Further Synthetic Modifications E->F G Final Drug Candidate F->G

Caption: General workflow for synthesizing drug candidates.

G cluster_cholinesterase Cholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Hydrolysis Hydrolysis AChE->Hydrolysis Block Inhibition AChE->Block Signal Signal Termination Hydrolysis->Signal Inhibitor Piperidine-based Inhibitor Inhibitor->AChE

Caption: Mechanism of cholinesterase inhibition.

G cluster_gaba GABA Reuptake Inhibition Pathway GABA GABA SynapticCleft Synaptic Cleft GABA->SynapticCleft GAT1 GABA Transporter 1 (GAT1) SynapticCleft->GAT1 Presynaptic Presynaptic Neuron GAT1->Presynaptic Block Inhibition GAT1->Block Inhibitor Nipecotic Acid Derivative Inhibitor->GAT1 IncreasedGABA Increased GABA in Synapse Block->IncreasedGABA

Caption: Mechanism of GABA reuptake inhibition.

G cluster_multitarget Multi-Target Drug Design Logic Start N-Cbz-3-piperidinecarboxylic acid Scaffold ChE Cholinesterase Inhibition Start->ChE GABA GABA Reuptake Inhibition Start->GABA HDAC HDAC Inhibition Start->HDAC AD Alzheimer's Disease Therapeutic ChE->AD GABA->AD HDAC->AD

Caption: Multi-target approach for Alzheimer's disease.

References

N-Cbz-3-Piperidinecarboxylic Acid: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Cbz-3-piperidinecarboxylic acid has emerged as a critical chiral building block for researchers, scientists, and drug development professionals. Its rigid piperidine core, combined with the stereochemical control offered by the chiral center at the 3-position and the stable N-Cbz protecting group, makes it an invaluable starting material for the synthesis of complex, high-value molecules, particularly in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this versatile intermediate.

Core Applications in Medicinal Chemistry

The unique structural features of N-Cbz-3-piperidinecarboxylic acid make it a sought-after precursor in the synthesis of a variety of bioactive molecules. The piperidine scaffold is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties. The carboxylic acid functionality at the 3-position provides a convenient handle for a range of chemical transformations, including amide bond formation and reduction to the corresponding alcohol, enabling the construction of diverse molecular architectures.

One of the most significant applications of chiral 3-aminopiperidine derivatives, which can be accessed from N-Cbz-3-piperidinecarboxylic acid, is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Alogliptin, a potent and selective DPP-4 inhibitor, features a chiral aminopiperidine moiety, highlighting the importance of building blocks like N-Cbz-3-piperidinecarboxylic acid in accessing such drugs.

Furthermore, the piperidine-3-carboxylic acid core is structurally related to nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake. This makes N-Cbz-3-piperidinecarboxylic acid a valuable starting point for the development of novel GABA analogs with potential applications in treating neurological disorders such as epilepsy.

Key Synthetic Transformations and Protocols

The utility of N-Cbz-3-piperidinecarboxylic acid as a chiral building block is realized through several key chemical transformations. Detailed protocols for two fundamental reactions, amide bond formation and reduction of the carboxylic acid, are provided below.

Table 1: Quantitative Data for Key Synthetic Transformations
TransformationReagents and ConditionsProductTypical Yield (%)Notes
Amide Coupling Amine, HATU, DIPEA, DMF, Room Temperature, 2-4 hN-Cbz-3-piperidinecarboxamide85-95HATU is a highly efficient coupling reagent, often leading to high yields and clean reactions. The reaction progress should be monitored by TLC or LC-MS.
Amine, EDC, HOBt, DIPEA, DMF or DCM, 0 °C to Room Temperature, 4-24 hN-Cbz-3-piperidinecarboxamide75-90A cost-effective and widely used method. The formation of a urea byproduct may necessitate careful purification.[1]
Carboxylic Acid Reduction Lithium aluminum hydride (LiAlH4), THF, 0 °C to Room Temperature(R/S)-[1-(Benzyloxycarbonyl)piperidin-3-yl]methanol80-90A powerful reducing agent providing high yields. The reaction is highly exothermic and requires careful temperature control. The resulting alcohol retains the stereochemistry of the starting material.
N-Cbz Deprotection H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 h3-Piperidinecarboxylic acid derivative>95Catalytic hydrogenolysis is a clean and efficient method for Cbz deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.[2]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the formation of an amide bond between N-Cbz-3-piperidinecarboxylic acid and a primary or secondary amine using the coupling reagent HATU.

Materials:

  • N-Cbz-3-piperidinecarboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-3-piperidinecarboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[3]

Protocol 2: Reduction of Carboxylic Acid to Alcohol

This protocol details the reduction of the carboxylic acid functionality of N-Cbz-3-piperidinecarboxylic acid to a primary alcohol.

Materials:

  • N-Cbz-3-piperidinecarboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Cbz-3-piperidinecarboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of N-Cbz-3-piperidinecarboxylic acid, the following diagrams visualize a general experimental workflow for its application in a multi-step synthesis and the biological signaling pathway of DPP-4, a key target for drugs derived from this building block.

G cluster_0 Multi-step Synthesis Workflow A N-Cbz-3-piperidinecarboxylic acid B Amide Coupling (Protocol 1) A->B F Reduction (Protocol 2) A->F C N-Cbz-protected Amide B->C D N-Cbz Deprotection (Hydrogenolysis) C->D E Final Amine Product D->E G N-Cbz-protected Alcohol F->G H Further Functionalization G->H I Bioactive Molecule H->I

Caption: General experimental workflow for the multi-step synthesis of bioactive molecules.

cluster_1 DPP-4 Signaling Pathway and Inhibition Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates release of DPP4 DPP-4 Enzyme GLP1->DPP4 is inactivated by Pancreas Pancreas GLP1->Pancreas acts on InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Insulin Insulin Release Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) Inhibitor->DPP4 inhibits

Caption: Simplified DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

Conclusion

N-Cbz-3-piperidinecarboxylic acid is a powerful and versatile chiral building block with significant applications in the synthesis of medicinally important compounds. Its utility in constructing complex molecules, such as DPP-4 inhibitors and GABA analogs, underscores its value in modern drug discovery. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

Application Note: High-Purity Purification of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the purification of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (also known as N-Cbz-nipecotic acid) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring a high-purity product for subsequent applications. This document provides a robust experimental protocol, a summary of expected purification results in tabular format, and a clear experimental workflow diagram.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex pharmaceutical intermediates. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. The presence of the carbobenzyloxy (Cbz) protecting group imparts significant hydrophobicity, making reversed-phase HPLC an ideal method for its purification from starting materials, by-products, and other process-related impurities.

This protocol employs a C18 stationary phase and a water/acetonitrile mobile phase system containing an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid moiety, which results in improved peak shape and retention on the reversed-phase column.[1][2] The UV-active Cbz group allows for straightforward detection, typically at 254 nm.[2][3]

Experimental Protocols

Materials and Instrumentation
ItemSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, and UV detector.
Column C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
Solvents HPLC-grade acetonitrile (ACN) and ultrapure water.
Reagent Trifluoroacetic acid (TFA) or Formic Acid (FA), sequencing grade.
Sample Crude this compound.
Filters 0.45 µm syringe filters for sample preparation.
Method Development: Analytical HPLC

Before proceeding to preparative scale, it is recommended to develop and optimize the separation method on an analytical scale.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water.
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Flow Rate 1.0 mL/min.[3]
Column Temperature 30 °C.[2]
Detection Wavelength 254 nm.[2][3]
Injection Volume 10 µL.[2]
Gradient (Scouting) 5% to 95% B over 20 minutes.
Protocol 1: Sample Preparation
  • Solubility Testing : Determine the solubility of the crude product. It is anticipated to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN).[4]

  • Dissolution : Weigh the crude this compound. Dissolve the crude material in a minimal amount of a strong organic solvent (e.g., DMSO or ACN).[3]

  • Dilution : If possible, dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the highest concentration that avoids precipitation.

  • Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

Protocol 2: Preparative RP-HPLC Purification
  • Mobile Phase Preparation :

    • Mobile Phase A (Aqueous) : Add 1 mL of TFA to 999 mL of ultrapure water (0.1% v/v).

    • Mobile Phase B (Organic) : Add 1 mL of TFA to 999 mL of acetonitrile (0.1% v/v).[2]

    • Degas both mobile phases by sonication for 10-15 minutes prior to use.

  • Column Equilibration : Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 3-5 column volumes at the desired flow rate.

  • Gradient Elution :

    • Inject the filtered sample onto the equilibrated column.

    • Apply a linear gradient optimized from the analytical run. A typical starting gradient for preparative scale is a shallow gradient around the elution point of the target compound. For example, if the compound elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 30 minutes.

  • Fraction Collection : Collect fractions based on the UV detector signal. Collect the main peak corresponding to this compound.

  • Post-Purification Work-up :

    • Purity Analysis : Analyze the collected fractions for purity using the analytical HPLC method.

    • Pooling : Combine the fractions that meet the desired purity level (e.g., >98%).

    • Solvent Removal : Remove the acetonitrile and water, typically by rotary evaporation or lyophilization, to obtain the purified solid product.

Data Presentation

The following tables provide representative data for the HPLC purification of this compound. These are illustrative values, and optimal conditions may vary based on the specific instrumentation, column, and crude sample purity.

Table 1: Preparative HPLC Parameters

ParameterCondition
Stationary Phase C18 Silica Gel (10 µm)
Column Dimensions 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-50% B over 30 min (Example)
Flow Rate 20 mL/min[2]
Detection 254 nm[2]
Sample Load 50-200 mg (Dependent on column capacity and resolution)

Table 2: Expected Purification Results (Hypothetical)

ParameterValue
Crude Purity ~85%
Hypothetical Retention Time 18-25 min
Post-Purification Purity >98%
Expected Recovery ~80-90%

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O B: 0.1% TFA in ACN) ColumnEquil Column Equilibration (Initial Conditions) MobilePhasePrep->ColumnEquil ColumnEquil->Injection Gradient Gradient Elution (Separation) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection FractionCollect Fraction Collection Detection->FractionCollect PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollect->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Purified Product (>98% Purity) SolventRemoval->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: Esterification of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective esterification of the carboxylic acid functionality. This guide outlines three common and effective esterification methodologies: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is presented with detailed steps, reagent quantities, and purification procedures. A comparative data table summarizes the expected yields and reaction conditions for the synthesis of methyl and ethyl esters, facilitating method selection. Additionally, a logical workflow for choosing the most appropriate esterification strategy based on substrate and reaction characteristics is provided.

Introduction

1-(Carbobenzyloxy)-3-piperidinecarboxylic acid, also known as N-Cbz-nipecotic acid, is a valuable intermediate in medicinal chemistry. Its derivatives are integral components of various bioactive molecules, including enzyme inhibitors and receptor modulators. The esterification of this compound is a fundamental transformation, yielding versatile intermediates for further synthetic modifications, such as amide bond formation or reduction. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the steric hindrance of the alcohol, and the presence of other sensitive functional groups. This document serves as a practical guide for researchers to perform this transformation efficiently and to select the optimal conditions for their specific needs.

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the synthesis of methyl and ethyl esters of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid using different esterification methods. The yields are based on literature values for similar substrates and are intended to be representative.

Ester ProductMethodAlcoholCatalyst/ReagentsSolventReaction Time (h)Typical Yield (%)
Methyl 1-(Carbobenzyloxy)- piperidine-3-carboxylate FischerMethanolH₂SO₄ (catalytic)Methanol12-2480-90
SteglichMethanolDCC, DMAPDichloromethane2-485-95
MitsunobuMethanolPPh₃, DIADTetrahydrofuran1-380-90
Ethyl 1-(Carbobenzyloxy)- piperidine-3-carboxylate FischerEthanolH₂SO₄ (catalytic)Ethanol12-2480-90
SteglichEthanolEDC, DMAPDichloromethane2-485-95
MitsunobuEthanolPPh₃, DEADTetrahydrofuran1-380-90

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions. The data presented should be used as a guideline for method selection.

Experimental Protocols

Protocol 1: Fischer Esterification

This method is a classic, cost-effective procedure best suited for simple, unhindered primary and secondary alcohols that can be used in large excess.[1][2][3]

Materials:

  • 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol) to act as both reactant and solvent (approximately 10-20 mL per gram of carboxylic acid).

  • Stir the mixture to dissolve the carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Protocol 2: Steglich Esterification

This method is a mild and efficient procedure that is well-suited for a wide range of alcohols, including those that are more sterically hindered or acid-sensitive.[4][5][6] It proceeds at room temperature and typically gives high yields.[5]

Materials:

  • 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

  • Desired alcohol (e.g., methanol, ethanol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate container, dissolve DCC or EDC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the carbodiimide solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU (if using DCC). If using the more water-soluble EDC, filtration may not be necessary.

  • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is ideal for the esterification of secondary alcohols where stereochemical inversion is desired.[7][8][9] It is a mild, redox-neutral reaction that proceeds with high stereospecificity.

Materials:

  • 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid (1.2 eq)

  • Desired alcohol (e.g., methanol, ethanol) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq), 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts, which can be challenging to remove completely. Purification is typically achieved by flash column chromatography on silica gel.

Visualizations

General Esterification Reaction

Esterification_Reaction General Esterification of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid cluster_reactants Reactants cluster_products Products reactant1 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid product Ester + H2O reactant1->product Catalyst/Reagents reactant2 + R'-OH (Alcohol) reactant2->product

Caption: General reaction scheme for ester synthesis.

Workflow for Method Selection

Esterification_Method_Selection Workflow for Selecting an Esterification Method Start Start: Esterify N-Cbz-piperidine-3-carboxylic acid AcidSensitive Is the alcohol or substrate acid-sensitive? Start->AcidSensitive StericHindrance Is the alcohol sterically hindered (secondary or tertiary)? AcidSensitive->StericHindrance No Steglich Steglich Esterification: Coupling agent (DCC/EDC), DMAP, room temperature. AcidSensitive->Steglich Yes Fischer Fischer Esterification: Acid catalyst, excess alcohol, heat. StericHindrance->Fischer No (Primary alcohol) StericHindrance->Steglich Yes StereoInversion Is stereochemical inversion of the alcohol required? StereoInversion->Steglich No Mitsunobu Mitsunobu Reaction: PPh3, DEAD/DIAD, redox-neutral. StereoInversion->Mitsunobu Yes Steglich->StereoInversion No inversion needed

Caption: Decision tree for choosing an esterification method.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Cbz-3-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of N-Cbz-3-piperidinecarboxylic acid, a valuable building block in the development of pharmaceutical agents and other bioactive molecules. The synthesis involves the protection of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid) with a carboxybenzyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. This protocol is designed to be scalable and robust, suitable for industrial applications.

Introduction

N-Cbz-3-piperidinecarboxylic acid is a key intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds used in drug discovery. The Cbz protecting group offers stability under a variety of reaction conditions and can be selectively removed via catalytic hydrogenolysis, making it an ideal choice for multi-step syntheses. This application note outlines a reliable and scalable method for the preparation of N-Cbz-3-piperidinecarboxylic acid, focusing on procedural details, safety considerations, and data presentation to ensure reproducibility.

Chemical Reaction

Experimental Protocol

A detailed methodology for the large-scale synthesis of N-Cbz-3-piperidinecarboxylic acid is provided below.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Piperidine-3-carboxylic acid (Nipecotic acid)498-95-3129.161.00 kg (7.74 mol)Starting material
Benzyl Chloroformate (Cbz-Cl)501-53-1170.591.40 kg (8.21 mol)Acylating agent
Sodium Hydroxide (NaOH)1310-73-240.000.68 kg (17.0 mol)Base
1,4-Dioxane123-91-188.118.0 LSolvent
Deionized Water7732-18-518.0212.0 LSolvent
Toluene108-88-392.145.0 LExtraction Solvent
Hydrochloric Acid (HCl), concentrated7647-01-036.46As neededFor pH adjustment
Sodium Chloride (NaCl)7647-14-558.44As neededFor brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Procedure
  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperidine-3-carboxylic acid (1.00 kg, 7.74 mol) in a solution of sodium hydroxide (0.68 kg, 17.0 mol) in 8.0 L of deionized water. Cool the resulting solution to 0-5 °C using a circulating chiller.

  • Addition of Benzyl Chloroformate: In a separate container, dissolve benzyl chloroformate (1.40 kg, 8.21 mol) in 8.0 L of 1,4-dioxane. Slowly add this solution to the cooled aqueous solution of piperidine-3-carboxylic acid over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Workup - Extraction: Extract the aqueous layer with toluene (2 x 2.5 L) to remove any unreacted benzyl chloroformate and other organic impurities.

  • Workup - Acidification: Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Cbz-3-piperidinecarboxylic acid will form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 2.0 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Characterization

The final product, N-Cbz-3-piperidinecarboxylic acid, is typically a white to off-white crystalline powder. Purity can be assessed by HPLC and spectroscopic methods such as ¹H NMR and ¹³C NMR.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₄H₁₇NO₄[1]
Molecular Weight263.29 g/mol [1]
AppearanceWhite to off-white crystalline powder
Melting Point110-113 °C[2]
Purity (typical)≥97%[3]
Expected Yield80-90%Estimated

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product dissolve_amino_acid Dissolve Piperidine-3-carboxylic Acid and NaOH in Water cool_reactor Cool Reactor to 0-5 °C dissolve_amino_acid->cool_reactor prepare_cbz Prepare Benzyl Chloroformate Solution in Dioxane add_cbz Slowly Add Cbz-Cl Solution prepare_cbz->add_cbz cool_reactor->add_cbz react Stir at Room Temperature for 12-16 hours add_cbz->react phase_separation Phase Separation react->phase_separation extract_organic Extract Aqueous Layer with Toluene phase_separation->extract_organic acidify Acidify Aqueous Layer with HCl to pH 2-3 extract_organic->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry final_product N-Cbz-3-piperidinecarboxylic Acid dry->final_product

Caption: Workflow for the large-scale synthesis of N-Cbz-3-piperidinecarboxylic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]

  • Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.

  • Concentrated hydrochloric acid is highly corrosive.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

Conclusion

The protocol described provides a comprehensive and scalable method for the synthesis of N-Cbz-3-piperidinecarboxylic acid. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can reliably produce this important synthetic intermediate in high yield and purity. The structured data and workflow diagram are intended to facilitate easy adoption and implementation of this protocol in a laboratory or industrial setting.

References

Application Notes and Protocols for the Synthesis and Evaluation of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of γ-aminobutyric acid (GABA) uptake inhibitors, with a focus on derivatives of nipecotic acid, a potent inhibitor of the GABA transporter 1 (GAT-1).[1] The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.

Introduction to GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Inhibition of these transporters, particularly GAT-1, increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism has been a key strategy in the development of anticonvulsant drugs for the treatment of epilepsy.[3]

Tiagabine, a derivative of nipecotic acid, is a clinically approved anticonvulsant that selectively inhibits GAT-1.[1][3] The synthesis of tiagabine and other nipecotic acid derivatives often involves the N-alkylation of the piperidine ring with a lipophilic side chain to facilitate crossing the blood-brain barrier.[1][4] The stereochemistry of these compounds is crucial for their activity, with the (R)-enantiomer of tiagabine being significantly more potent than the (S)-enantiomer.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected GABA uptake inhibitors against GAT-1. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake.

Table 1: In Vitro Activity of Tiagabine and Related Compounds

CompoundGAT-1 Inhibition (IC50/Ki, nM)Reference
(R)-Tiagabine67 (Ki)[5]
Diaryloxime derivative of Tiagabine14 (Ki)[5]
(R)-1-(2-(3,3-diphenyl-1-propyloxy)ethyl)-3-piperidinecarboxylic acid hydrochloridePotent (specific value not provided)[6]
(R)-1-(2-(2-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethoxy)ethyl)-3-piperidinecarboxylic acidHigh potency, comparable to Tiagabine[7]

Table 2: In Vitro Activity of Asymmetric Nipecotic Acid Derivatives

CompoundGAT-1 Inhibition (IC50, µM)Reference
1-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acidPotent (specific value not provided)[8]
(R)-1-(2-(((1,2-bis(2-fluorophenyl)ethylidene)amino)oxy)ethyl)-3-piperidinecarboxylic acidHigh in vivo potency[8]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Tiagabine

This protocol describes a synthetic route to (R)-Tiagabine, adapted from a method utilizing an asymmetric hydrogen atom transfer.[9]

Materials:

  • Starting materials and reagents for multi-step synthesis (specifics detailed in the referenced literature).[9]

  • Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Dimethylformamide (DMF), Tetrahydrofuran (THF), Trifluoroacetic acid (CF3CO2H).

  • Reagents: Sodium azide (NaN3), Triphenylphosphine (Ph3P), Potassium carbonate (K2CO3), Paraformaldehyde.

  • Silica gel for column chromatography.

Procedure:

  • Synthesis of Key Intermediates: The synthesis involves several steps to construct the chiral tertiary carbon center and the alkaloid ring.[9] A detailed step-by-step procedure for each intermediate can be found in the supporting information of the cited reference.[9]

  • Azide Formation: A mixture of the appropriate mesylate intermediate (1.0 equiv) and NaN3 (5.0 equiv) in DMF is stirred at 80 °C for 3 hours. The reaction mixture is then worked up with a mixture of diethyl ether and water. The ether extract is dried and concentrated to yield the azide intermediate.[9]

  • Staudinger Reaction: To a solution of the azide intermediate in THF, Ph3P (2.0 equiv) and water are added. The reaction mixture is stirred for 2 hours at 50 °C. The resulting suspension is filtered, and the filtrate is evaporated to yield the amine.[9]

  • Cyclization: The amine intermediate is heated at 100 °C for 16 hours. After cooling, K2CO3 and paraformaldehyde are added, and the mixture is stirred at 100 °C for 6 hours.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel (hexane/EtOAc, 9:1) to yield the cyclized product.[9]

  • Deprotection and Final Product Formation: The protecting groups are removed using a solution of CF3CO2H in CH2Cl2. The mixture is stirred for 30 minutes at room temperature, followed by a workup to yield the final (R)-Tiagabine product.[9]

Protocol 2: In Vitro [3H]-GABA Uptake Inhibition Assay Using Rat Brain Synaptosomes

This protocol details a common method for evaluating the inhibitory potency of compounds on GABA uptake in a native brain tissue preparation.

Materials:

  • Rat brain tissue (e.g., cerebral cortex).

  • Sucrose buffer (0.32 M).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM D-Glucose.[5]

  • [3H]-GABA (radiolabeled gamma-aminobutyric acid).[5]

  • Unlabeled GABA.

  • Test compounds and a reference inhibitor (e.g., Tiagabine).

  • Scintillation cocktail and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 15,000 x g for 15 minutes to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in the assay buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature.[5]

    • To determine total uptake, use assay buffer without any inhibitor.

    • To determine non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine.[5]

    • Initiate the uptake by adding a fixed concentration of [3H]-GABA (e.g., 50 nM).[10]

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[5]

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GABA_synthesis GABA Synthesis (GAD) Glutamate->GABA_synthesis GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_synthesis->GABA_vesicle GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Recycling GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GAT_glia GAT-2/3 GABA_cleft->GAT_glia Uptake Postsynaptic_effect Inhibitory Postsynaptic Potential GABA_receptor->Postsynaptic_effect GABA_metabolism GABA Metabolism GAT_glia->GABA_metabolism Inhibitor GABA Uptake Inhibitor (e.g., Tiagabine) Inhibitor->GAT1_pre Blocks

Caption: GABAergic synapse and reuptake inhibition.

Synthesis_Workflow start Starting Materials (e.g., Nipecotic Acid Derivative) synthesis Multi-step Chemical Synthesis - N-alkylation - Asymmetric reactions start->synthesis purification Purification - Column Chromatography - Recrystallization synthesis->purification characterization Structural Characterization - NMR - Mass Spectrometry purification->characterization final_product Final GABA Uptake Inhibitor characterization->final_product

Caption: Synthetic workflow for GABA uptake inhibitors.

Screening_Workflow compound Synthesized Compound Library primary_screen Primary Screening ([3H]-GABA Uptake Assay) compound->primary_screen hit_id Hit Identification (Potent Inhibitors) primary_screen->hit_id hit_id->compound Inactive dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response Active sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: Screening workflow for GABA uptake inhibitors.

References

Application Notes and Protocols for the Characterization of N-Cbz-Nipecotic Acid and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of N-Cbz-nipecotic acid (1-(benzyloxycarbonyl)piperidine-3-carboxylic acid) and its related products. The protocols outlined below are essential for confirming the identity, purity, and structural integrity of this important synthetic intermediate.

Overview of Analytical Techniques

A multi-faceted analytical approach is crucial for the unambiguous characterization of N-Cbz-nipecotic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Elemental Analysis for compositional verification.

Logical Relationship of Analytical Techniques

cluster_0 Characterization of N-Cbz-Nipecotic Acid cluster_1 Primary Structural Confirmation cluster_2 Purity and Composition cluster_3 Functional Group Analysis N-Cbz-Nipecotic_Acid N-Cbz-Nipecotic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) N-Cbz-Nipecotic_Acid->NMR Provides detailed atomic-level structure MS Mass Spectrometry (ESI-MS) N-Cbz-Nipecotic_Acid->MS Confirms molecular weight and formula HPLC HPLC N-Cbz-Nipecotic_Acid->HPLC Determines purity and identifies impurities Elemental_Analysis Elemental Analysis N-Cbz-Nipecotic_Acid->Elemental_Analysis Verifies elemental composition FTIR FTIR Spectroscopy N-Cbz-Nipecotic_Acid->FTIR Identifies key functional groups

Caption: Interrelation of analytical techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of N-Cbz-nipecotic acid. ¹H NMR provides information on the proton environment, while ¹³C NMR identifies the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-Cbz-nipecotic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.

  • ¹H NMR Data Acquisition:

    • Instrument: 400 MHz NMR Spectrometer or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Instrument: 100 MHz NMR Spectrometer or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Representative NMR Data

Table 1: Representative ¹H and ¹³C NMR Data for N-Cbz-Nipecotic Acid

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Cbz-Aromatic7.30 - 7.40 (m, 5H)127.9, 128.0, 128.5, 136.8
Cbz-CH₂5.15 (s, 2H)67.2
Piperidine-CH2.50 - 4.20 (m)40.0 - 55.0
Carboxyl-OH10.0 - 12.0 (br s, 1H)-
C=O (Carbamate)-~155.0
C=O (Carboxylic Acid)-~175.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of N-Cbz-nipecotic acid and for identifying and quantifying any process-related impurities or degradation products. A reverse-phase method is typically employed.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of N-Cbz-nipecotic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Representative HPLC Data

Table 2: Representative HPLC Purity Analysis of N-Cbz-Nipecotic Acid

Compound Retention Time (min) Area (%) Identity
N-Cbz-Nipecotic Acid~12.5>98.0Product
Nipecotic Acid~2.1<0.5Starting Material
Benzyl Alcohol~8.5<0.5Potential Impurity

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of N-Cbz-nipecotic acid. High-resolution mass spectrometry (HRMS) can further verify its elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of N-Cbz-nipecotic acid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

    • Apply collision-induced dissociation (CID) to induce fragmentation.

Representative MS Data

Table 3: Representative ESI-MS Data for N-Cbz-Nipecotic Acid

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺264.1230264.1232Protonated Molecular Ion
[M+Na]⁺286.1049286.1051Sodium Adduct
Fragment 1218.1332218.1330[M+H - CO₂]⁺
Fragment 2174.0968174.0966[M+H - C₇H₇O]⁺ (Loss of benzyl)
Fragment 391.054291.0541[C₇H₇]⁺ (Tropylium ion)

Proposed ESI-MS Fragmentation Pathway

M [M+H]⁺ m/z = 264.12 F1 [M+H - CO₂]⁺ m/z = 218.13 M->F1 - CO₂ F2 [M+H - C₇H₇O]⁺ m/z = 174.10 M->F2 - C₇H₇O F3 [C₇H₇]⁺ m/z = 91.05 M->F3 - C₇H₁₀NO₂

Caption: Proposed fragmentation of N-Cbz-nipecotic acid in ESI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in N-Cbz-nipecotic acid.

Experimental Protocol: FTIR
  • Sample Preparation:

    • For solid samples, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

Representative FTIR Data

Table 4: Representative FTIR Absorption Bands for N-Cbz-Nipecotic Acid

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-2960MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (Carbamate)
1450-1550MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
1000-1100StrongC-N stretch

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which is compared against the theoretical values calculated from the molecular formula (C₁₄H₁₇NO₄). This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[1]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, pure sample into a tin or silver capsule.

  • Instrumentation:

    • Use a calibrated CHN elemental analyzer. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[2]

Representative Elemental Analysis Data

Table 5: Elemental Analysis Data for N-Cbz-Nipecotic Acid (C₁₄H₁₇NO₄)

Element Calculated (%) Found (%)
Carbon (C)63.8763.75 - 64.15
Hydrogen (H)6.516.45 - 6.55
Nitrogen (N)5.325.25 - 5.40

Note: Accepted values are typically within ±0.4% of the calculated values.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of N-Cbz-nipecotic acid.

start Synthesis of N-Cbz-Nipecotic Acid purification Purification (e.g., Recrystallization, Chromatography) start->purification initial_check Initial Purity Check (TLC/HPLC) purification->initial_check initial_check->purification Purity < 95% structural_elucidation Structural Elucidation (NMR, MS, FTIR) initial_check->structural_elucidation Purity > 95% final_purity Final Purity and Composition Analysis (HPLC, Elemental Analysis) structural_elucidation->final_purity documentation Certificate of Analysis Generation final_purity->documentation

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols: The Role of 4-Anilinoquinazoline Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 4-anilinoquinazoline derivatives as key pharmaceutical intermediates in the synthesis of targeted anticancer therapies. This document details the synthetic pathways for prominent tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Introduction

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. Its rigid, planar structure, combined with the ability to engage in multiple hydrogen bonding interactions, makes it an ideal framework for targeting the ATP-binding sites of various kinases. Aberrant kinase activity is a hallmark of many cancers, and as such, inhibitors based on this scaffold have become indispensable tools in oncology. This document will explore the synthesis of three major TKIs, highlighting the critical role of substituted 4-chloroquinazoline intermediates.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Gefitinib and Erlotinib are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), while Lapatinib dually targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These receptors are transmembrane proteins that, upon activation by ligands such as EGF, dimerize and autophosphorylate their intracellular tyrosine kinase domains. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.

The 4-anilinoquinazoline-based TKIs act as reversible ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2 and preventing their phosphorylation.[1] This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand (EGF) Ligand (EGF) EGFR/HER2 EGFR/HER2 Receptor Ligand (EGF)->EGFR/HER2 P-Y P EGFR/HER2->P-Y Autophosphorylation Grb2/Shc Grb2/Shc P-Y->Grb2/Shc PI3K PI3K P-Y->PI3K ATP ATP ADP ADP TKI Gefitinib Erlotinib Lapatinib TKI->EGFR/HER2 Inhibition SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: EGFR/HER2 Signaling Pathway Inhibition by TKIs.

Synthetic Applications and Protocols

The general synthetic strategy for 4-anilinoquinazoline-based TKIs involves the initial construction of a substituted quinazoline core, followed by a nucleophilic aromatic substitution reaction at the C4 position with a corresponding aniline derivative.

I. Synthesis of Gefitinib

Gefitinib is synthesized from the key intermediate 4-chloro-6,7-dimethoxyquinazoline. The synthesis involves the reaction of this intermediate with 3-chloro-4-fluoroaniline, followed by selective demethylation and subsequent etherification.

Gefitinib_Synthesis Start 6,7-Dimethoxy- quinazolin-4(3H)-one Inter1 4-Chloro-6,7- dimethoxyquinazoline Start->Inter1 Chlorination Inter2 N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine Inter1->Inter2 SNAr Inter3 4-((3-Chloro-4-fluorophenyl)amino)- 7-methoxyquinazolin-6-ol Inter2->Inter3 Demethylation Gefitinib Gefitinib Inter3->Gefitinib Etherification Reagent1 SOCl₂, DMF Reagent2 3-Chloro-4-fluoroaniline, i-PrOH Reagent3 [TMAH][Al₂Cl₇] Reagent4 4-(3-Chloropropyl)morpholine, K₂CO₃, DMF

Caption: Synthetic Workflow for Gefitinib.
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Chlorination 6,7-Dimethoxyquinazolin-4(3H)-one, SOCl₂, DMFThionyl chlorideReflux59395[3]
2. SNAr 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroanilineIsopropanolRT19899.4[5]
3. Demethylation N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, [TMAH][Al₂Cl₇]Dichloromethane50230-35>95[6]
4. Etherification 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, 4-(3-Chloropropyl)morpholine, K₂CO₃DMF8012--[7]
Overall ----14-[6]

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [3]

  • To a dry 500 mL round-bottom flask, add 6,7-dimethoxyquinazolin-4(3H)-one (6.44 g, 0.031 mol).

  • Add thionyl chloride (190 mL) and 3 drops of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and evaporate the excess thionyl chloride under reduced pressure.

  • Slowly add the resulting yellow solid to 100 mL of ice water with continuous stirring.

  • Adjust the pH to approximately 7 with dilute ammonia.

  • Filter the precipitate, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline as a light yellow solid.

Protocol 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [5]

  • In a 250 mL two-necked flask, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol).

  • Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) and isopropanol (100 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resulting precipitate, wash with isopropanol, and dry in an oven at 60 °C for 24 hours to yield the product as a white solid.

Protocol 3: Synthesis of Gefitinib [7]

  • Dissolve 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (27.8 g, 87 mmol) and potassium carbonate (24.1 g, 175 mmol) in DMF (500 mL).

  • Stir the solution at 40 °C for 20 minutes.

  • Add 4-(3-chloropropyl)morpholine.

  • Heat the mixture at 80 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by HPLC.

  • After completion, pour the reaction mixture into a crushed ice/water mixture and extract with ethyl acetate (4 x 150 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Gefitinib.

II. Synthesis of Erlotinib

Erlotinib synthesis involves the key intermediate 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which is reacted with 3-ethynylaniline.

Erlotinib_Synthesis Start 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one Inter1 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline Start->Inter1 Chlorination Erlotinib Erlotinib Inter1->Erlotinib SNAr Reagent1 POCl₃, N,N-diethylaniline Reagent2 3-Ethynylaniline, Pyridine, i-PrOH

Caption: Synthetic Workflow for Erlotinib.
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Chlorination 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, POCl₃, N,N-diethylaniline-80-900.58996[7]
2. SNAr 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-Ethynylaniline, PyridineIsopropanolReflux4--[7]
Overall ----44-[8]

Protocol 4: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline [7]

  • Add phosphoryl chloride (30 mL) to N,N-diethylaniline (5.8 g, 38.9 mmol) with stirring.

  • Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol).

  • Immerse the reaction flask in an oil bath preheated to 70 °C and increase the temperature to 90 °C over 10 minutes.

  • Maintain the temperature at 80-90 °C for an additional 30 minutes.

  • Remove most of the excess phosphoryl chloride under reduced pressure.

  • Triturate the resulting dark oil with toluene (3 x 150 mL) to obtain the product.

Protocol 5: Synthesis of Erlotinib [7]

  • Prepare a solution of pyridine (5.90 g, 75 mmol) and 3-ethynylaniline (8.80 g, 75 mmol) in isopropanol (260 mL).

  • Add a solution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (20.30 g, 65 mmol) in isopropanol (100 mL) dropwise.

  • Stir and heat the mixture at reflux for 4 hours under an argon atmosphere, resulting in the precipitation of an orange solid.

  • Cool the mixture, filter the solid, wash with water and ethyl acetate:n-hexane (50:50), and dry to obtain Erlotinib.

III. Synthesis of Lapatinib

The synthesis of Lapatinib is more complex and involves the coupling of a substituted aniline with a 4-chloro-6-iodoquinazoline intermediate, followed by further modifications to install the furan-containing side chain.

Lapatinib_Synthesis Start 4-Chloro-6-iodoquinazoline Inter1 N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine Start->Inter1 SNAr Inter2 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) amino)quinazolin-6-yl)furan-2-carbaldehyde Inter1->Inter2 Suzuki Coupling Lapatinib Lapatinib Inter2->Lapatinib Reductive Amination Reagent1 3-Chloro-4-((3-fluorobenzyl)oxy)aniline Reagent2 5-Formyl-2-furylboronic acid, Pd/C catalyst Reagent3 2-(Methylsulfonyl)ethylamine, NaBH(OAc)₃

Caption: Synthetic Workflow for Lapatinib.
StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. SNAr 4-Chloro-6-iodoquinazoline, 3-Chloro-4-((3-fluorobenzyl)oxy)anilineIsopropanol661--[9]
2. Suzuki Coupling N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-Formyl-2-furylboronic acid, Pd/C---96-[10]
3. Reductive Amination 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, 2-(Methylsulfonyl)ethylamine, NaBH(OAc)₃---94-[10]
Overall ----48-[10]

Protocol 6: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine [9]

  • Add a solution of 3-chloro-4-((3-fluorobenzyl)oxy)aniline in isopropanol to a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.

  • Warm the reaction mixture to approximately 66 °C and hold at that temperature for about 1 hour.

  • Cool the mixture and isolate the product by filtration.

Protocol 7: Synthesis of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde [10]

  • Perform a Suzuki coupling reaction between N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine and 5-formyl-2-furylboronic acid.

  • Use palladium on carbon (Pd/C) as the catalyst.

  • Monitor the reaction to completion and isolate the product.

Protocol 8: Synthesis of Lapatinib [10]

  • React the aldehyde from the previous step with 2-(methylsulfonyl)ethylamine via reductive amination.

  • Use sodium triacetoxyborohydride as the reducing agent.

  • After the reaction is complete, quench and work up to isolate Lapatinib.

Conclusion

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. The synthetic routes to Gefitinib, Erlotinib, and Lapatinib presented herein underscore the critical importance of substituted 4-chloroquinazoline intermediates. The provided protocols and quantitative data offer a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel kinase inhibitors based on this versatile pharmacophore.

References

Troubleshooting & Optimization

Technical Support Center: N-Cbz-3-piperidinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in the synthesis of N-Cbz-3-piperidinecarboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base: The base may not be strong enough or used in sufficient quantity to neutralize the HCl byproduct, leading to the protonation of the starting amine.[1][2]Use at least 2 equivalents of a suitable base. A stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective than weaker bases like sodium bicarbonate.[1][2]
2. Poor Reagent Quality: Benzyl chloroformate (Cbz-Cl) can degrade, especially with exposure to moisture.[1][3]Use fresh or properly stored benzyl chloroformate. If the reagent is old or appears yellow, consider purification or using a new bottle.[3]
3. Poor Solubility: The zwitterionic nature of 3-piperidinecarboxylic acid can lead to poor solubility in common organic solvents, hindering the reaction.[3]Use a co-solvent system such as Tetrahydrofuran (THF)/water or Dioxane/water to ensure the starting material is fully dissolved before adding reagents.[3][4]
4. Suboptimal Temperature: Reaction temperature might be too low for the reaction to proceed efficiently.While the initial addition of Cbz-Cl should be done at 0 °C to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[3] Monitor progress via TLC.
Presence of Multiple Side Products 1. Over-reaction (Di-Cbz Formation): Although less common for secondary amines compared to primary amines, harsh conditions can sometimes lead to undesired reactions.This is not a primary concern for a secondary amine like piperidine. However, strictly controlling stoichiometry (1.05-1.1 equiv. of Cbz-Cl) is good practice.[3]
2. Impurities in Starting Material: Contaminants in the 3-piperidinecarboxylic acid can lead to side reactions.Ensure the purity of the starting material before beginning the reaction.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to run long enough to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the standard time, consider extending the reaction duration.[3]
2. Inefficient Stirring: In biphasic systems (e.g., THF/water), poor mixing can limit the interaction between reactants.Ensure vigorous and efficient stirring throughout the reaction to overcome phase transfer limitations.[3]
Difficulty in Product Purification 1. Emulsion during Workup: Formation of a stable emulsion during the extractive workup can lead to product loss.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
2. Oiling Out during Crystallization: The product may separate as an oil instead of a crystalline solid.Adjust the solvent system for recrystallization. Try different solvents or solvent mixtures (e.g., ethyl acetate/hexanes, diethyl ether).
3. Co-elution with Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult.Optimize the solvent system (mobile phase) for column chromatography to achieve better separation. A shallow gradient may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction? A common and effective solvent system is a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).[3][4][5] This ensures the solubility of both the amino acid starting material (as its salt) and the organic reagent (Cbz-Cl).

Q2: Which base is best for the N-Cbz protection of 3-piperidinecarboxylic acid? Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective bases.[2][3][4] They are sufficient to neutralize the HCl generated. For sluggish reactions, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be employed.[1][2]

Q3: Why is the reaction performed at 0 °C? The reaction of benzyl chloroformate with the amine is highly exothermic. Performing the initial addition at a low temperature (0 °C) helps to control the reaction rate, minimize the formation of side products, and ensure safety.[3]

Q4: How can I effectively monitor the reaction's progress? The most common method is Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q5: My benzyl chloroformate reagent looks yellow. Can I still use it? Yellowing can indicate decomposition of the Cbz-Cl reagent, often due to moisture, which can lead to lower yields.[3] For best results, it is highly recommended to use fresh or purified reagent.[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Cbz-3-piperidinecarboxylic acid

This protocol is a standard Schotten-Baumann procedure adapted for this synthesis.

Materials:

  • 3-Piperidinecarboxylic acid (1.0 equiv.)

  • Sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • Benzyl chloroformate (Cbz-Cl) (1.05-1.1 equiv.)

  • Ethyl acetate

  • 1N HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-piperidinecarboxylic acid (1.0 equiv.) and sodium bicarbonate (2.0-2.5 equiv.) in a 2:1 mixture of THF and water.

  • Stir the mixture until all solids are dissolved. The solution may be slightly basic.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (1.05-1.1 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-20 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous mixture with water and wash with ethyl acetate to remove any organic impurities.

  • Acidify the aqueous layer to pH 1-2 with 1N HCl at 0 °C. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[3]

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.

Visualized Workflows and Logic

G cluster_workflow General Synthesis Workflow start_end start_end process process decision decision io io issue issue start Start dissolve 1. Dissolve Amino Acid & Base in THF/Water start->dissolve cool 2. Cool to 0 °C dissolve->cool add_cbz 3. Add Cbz-Cl Dropwise cool->add_cbz react 4. Stir at RT (12-20h) add_cbz->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purify Product workup->purify end End purify->end

Caption: High-level workflow for the synthesis of N-Cbz-3-piperidinecarboxylic acid.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield issue issue cause cause solution solution low_yield Problem: Low Yield cause1 Inadequate Base? low_yield->cause1 cause2 Poor Reagent Quality? cause1->cause2 No sol1 Use >2 eq. of Base (e.g., NaHCO₃) Consider DIPEA cause1->sol1 Yes cause3 Solubility Issue? cause2->cause3 No sol2 Use Fresh Cbz-Cl cause2->sol2 Yes sol3 Use THF/Water Co-solvent cause3->sol3 Yes

Caption: A logical flowchart for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues and potential side products encountered during the synthesis, typically performed via a Schotten-Baumann reaction between 3-piperidinecarboxylic acid and benzyl chloroformate (Cbz-Cl) under basic conditions.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction - Extend the reaction time.- Increase the stoichiometry of benzyl chloroformate.- Ensure efficient stirring to overcome phase transfer limitations in a biphasic system.The reaction may be slow or require an excess of the acylating agent to drive it to completion.
Hydrolysis of Benzyl Chloroformate - Perform the reaction at a lower temperature (e.g., 0-5 °C).- Add the benzyl chloroformate slowly to the reaction mixture.- Use a less aqueous solvent system if compatible with the starting materials.Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol, particularly at higher pH and temperatures, thus reducing the amount available for the reaction.[1][2][3][4]
Poor Quality of Reagents - Use freshly opened or purified benzyl chloroformate.- Ensure the 3-piperidinecarboxylic acid is dry.Impurities in benzyl chloroformate, such as benzyl alcohol or dibenzyl carbonate from its synthesis, can affect the reaction.[1][2]

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause of Formation Troubleshooting and Purification
3-Piperidinecarboxylic Acid (Starting Material) Incomplete reaction.- See "Low Yield" troubleshooting.- Purification: The desired product is less polar than the starting material. Chromatography or recrystallization can be effective. Acid-base extraction can also be used; the starting material is amphoteric, while the product is acidic.
Benzyl Alcohol Hydrolysis of benzyl chloroformate during the reaction.[3][4]- Minimize hydrolysis by controlling temperature and addition rate (see "Low Yield").- Purification: Benzyl alcohol can be removed by washing the organic extract with water or a mild base during workup. It is also volatile and can be removed under high vacuum.
Dibenzyl Carbonate Present as an impurity in the benzyl chloroformate starting material. It is formed when benzyl alcohol reacts with phosgene in a 2:1 ratio during the preparation of benzyl chloroformate.[1][2]- Use high-purity benzyl chloroformate.- Purification: Dibenzyl carbonate is a non-polar, neutral compound and can be separated from the acidic desired product by extraction with a basic aqueous solution. Chromatography can also be effective.
Over-acylated Byproducts Reaction of the carboxylate of 3-piperidinecarboxylic acid with benzyl chloroformate to form a mixed anhydride, which could potentially lead to other byproducts. While less common for secondary amines, di-Cbz formation on other reactive sites could occur under harsh conditions.- Use controlled stoichiometry of benzyl chloroformate.- Maintain a basic pH to keep the carboxylic acid deprotonated and less reactive towards acylation.- Purification: These byproducts are typically less polar than the desired product and can be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Schotten-Baumann reaction.[5][6][7][8][9] This involves reacting 3-piperidinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water).[5][8] The base neutralizes the hydrochloric acid that is formed as a byproduct.[6][10]

Q2: What are the primary side products I should be aware of?

The main side products are typically benzyl alcohol and dibenzyl carbonate. Benzyl alcohol results from the hydrolysis of benzyl chloroformate in the aqueous basic solution.[3][4] Dibenzyl carbonate is often an impurity in the starting benzyl chloroformate.[1][2] Unreacted 3-piperidinecarboxylic acid may also be present if the reaction does not go to completion.

Q3: How can I minimize the formation of benzyl alcohol?

To reduce the hydrolysis of benzyl chloroformate, it is recommended to carry out the reaction at low temperatures (0-5 °C) and to add the benzyl chloroformate slowly to the reaction mixture.[2] This minimizes its contact time with the aqueous base before it can react with the amine.

Q4: My final product is an oil, but it is reported to be a solid. What could be the issue?

The presence of impurities, particularly benzyl alcohol or residual solvent, can prevent the product from solidifying. Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, purification by column chromatography or recrystallization is recommended to remove non-polar impurities like benzyl alcohol and dibenzyl carbonate. The reported melting point for the racemic product is around 110-113 °C.[11]

Q5: Is it possible to protect the carboxylic acid group during the reaction?

While protection of the carboxylic acid is possible, it is generally not necessary for this specific transformation. The nucleophilicity of the secondary amine of the piperidine is significantly higher than that of the carboxylate anion, leading to preferential N-acylation. Maintaining a basic pH ensures the carboxylic acid remains as a carboxylate, which is a poor nucleophile.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Dissolution of Starting Material: Dissolve 3-piperidinecarboxylic acid (1.0 equivalent) in an aqueous solution of a base such as sodium carbonate or sodium hydroxide (2.0-2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Wash the reaction mixture with a non-polar organic solvent like diethyl ether or hexanes to remove unreacted benzyl chloroformate and dibenzyl carbonate.

    • Separate the aqueous layer and cool it in an ice bath.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a mineral acid (e.g., 1M HCl). The product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by filtration and wash it with cold water.

    • Dry the product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid Desired Product 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid 3-Piperidinecarboxylic Acid->Desired Product Schotten-Baumann Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Desired Product Base (e.g., NaOH, Na2CO3) Base (e.g., NaOH, Na2CO3) Base (e.g., NaOH, Na2CO3)->Desired Product Solvent (e.g., H2O/THF) Solvent (e.g., H2O/THF) Solvent (e.g., H2O/THF)->Desired Product Temperature (0 °C to RT) Temperature (0 °C to RT) Temperature (0 °C to RT)->Desired Product

Caption: Synthesis of the target compound.

Side_Products_Formation cluster_side_reactions Side Reactions cluster_impurities Potential Impurities Benzyl Chloroformate Benzyl Chloroformate Hydrolysis Hydrolysis Benzyl Chloroformate->Hydrolysis + H2O, Base Dibenzyl Carbonate Dibenzyl Carbonate (Impurity in Reagent) Benzyl Chloroformate->Dibenzyl Carbonate Present in starting material Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol

Caption: Formation of common side products.

Troubleshooting_Workflow Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Check Reaction Conditions Check Reaction Conditions Low Yield or Impure Product->Check Reaction Conditions Low Yield Analyze Impurities Analyze Impurities Low Yield or Impure Product->Analyze Impurities Impure Product Purification Strategy Purification Strategy Check Reaction Conditions->Purification Strategy Optimize: Temp, Time, Stoichiometry Analyze Impurities->Purification Strategy Identify: SM, Benzyl Alcohol, etc. End End Purification Strategy->End Implement: Extraction, Chromatography, Recrystallization

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Overcoming Solubility Challenges with N-Cbz-Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during chemical reactions involving N-Cbz-nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of N-Cbz-nipecotic acid?

A1: N-Cbz-nipecotic acid is a white to off-white crystalline solid. Its solubility is largely dictated by the Cbz (carboxybenzyl) protecting group, which imparts a significant nonpolar character. It is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). It also shows solubility in alcohols such as methanol and ethanol, as well as ketones.[1] Its solubility in aqueous solutions is limited and pH-dependent; it is more soluble at higher pH values where the carboxylic acid is deprotonated.

Q2: I am observing incomplete or slow reactions when using N-Cbz-nipecotic acid. Could this be related to solubility?

A2: Yes, poor solubility is a common cause of incomplete or slow reactions. If N-Cbz-nipecotic acid does not fully dissolve in the reaction solvent, the concentration of the reactant in the solution phase is low, leading to a reduced reaction rate. This can be particularly problematic in reactions like amide bond formation and esterification where a homogeneous solution is often crucial for success.

Q3: How can I improve the solubility of N-Cbz-nipecotic acid in my reaction mixture?

A3: Several strategies can be employed to improve the solubility of N-Cbz-nipecotic acid:

  • Solvent Selection: Choose a solvent in which N-Cbz-nipecotic acid has good solubility. Polar aprotic solvents like DMF and DMSO are often good choices.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For instance, adding a small amount of DMF or DMSO to a less polar solvent like DCM or Tetrahydrofuran (THF) can significantly improve the dissolution of the starting material.

  • Temperature: Gently warming the reaction mixture can increase the solubility of N-Cbz-nipecotic acid. However, be mindful of the thermal stability of your reactants and reagents.

  • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt by adding a non-nucleophilic base can be beneficial, especially if the subsequent reaction is compatible with the salt form.

Q4: Are there specific reaction conditions that are recommended for reactions with N-Cbz-nipecotic acid to avoid solubility issues?

A4: For amide coupling reactions, using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF is often successful. For esterifications, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can sometimes circumvent solubility issues in the subsequent reaction with the alcohol.

Troubleshooting Guides

Issue 1: N-Cbz-Nipecotic Acid Precipitates During the Reaction
  • Observation: The reaction mixture, which was initially a clear solution, becomes cloudy or a solid precipitates out over time.

  • Possible Cause: The product of the reaction may be less soluble than the starting materials in the chosen solvent. Alternatively, a change in the reaction mixture's polarity upon the addition of reagents could cause the N-Cbz-nipecotic acid to precipitate.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent to the reaction mixture to try and redissolve the precipitate.

    • Add a Co-solvent: Introduce a small amount of a stronger solvent (e.g., DMF or DMSO) to increase the overall solvating power of the reaction medium.

    • Increase Temperature: Gently warm the reaction mixture while monitoring for any degradation of reactants or products.

    • Filter and Analyze: If the precipitate persists, it may be the desired product. Filter the solid, wash it with a suitable solvent, and analyze it (e.g., by TLC, LC-MS, or NMR) to determine its identity.

Issue 2: Low Yield in Amide Coupling or Esterification Reactions
  • Observation: The reaction proceeds to only a low conversion, or the desired product is obtained in a low yield.

  • Possible Cause: Poor solubility of N-Cbz-nipecotic acid is limiting its availability for the reaction.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Ensure that the N-Cbz-nipecotic acid is fully dissolved before adding other reagents. This can be visually inspected.

    • Change Solvent System: Switch to a solvent with higher solubilizing power for N-Cbz-nipecotic acid, such as DMF or NMP (N-Methyl-2-pyrrolidone).

    • Pre-activation: For amide coupling, pre-activating the N-Cbz-nipecotic acid with the coupling reagent before adding the amine can sometimes improve the reaction outcome.

    • Increase Reaction Time and/or Temperature: If the reaction is slow due to low concentration, extending the reaction time or carefully increasing the temperature may improve the yield.

Data Presentation

Table 1: Estimated Solubility of N-Cbz-Nipecotic Acid in Common Organic Solvents at Room Temperature

SolventPolarity IndexEstimated SolubilityNotes
Dichloromethane (DCM)3.1SolubleA common solvent for many organic reactions.
Tetrahydrofuran (THF)4.0Moderately SolubleMay require warming or a co-solvent for higher concentrations.
Ethyl Acetate (EtOAc)4.4SolubleGood for extractions and chromatography.
Acetone5.1SolubleA versatile polar aprotic solvent.
Methanol (MeOH)5.1Soluble[2]A polar protic solvent; good solubility is expected.
Ethanol (EtOH)4.3SolubleSimilar to methanol.
Isopropanol (IPA)3.9Moderately SolubleLess polar than methanol and ethanol.
Acetonitrile (ACN)5.8Moderately SolubleA polar aprotic solvent.
Dimethylformamide (DMF)6.4Highly SolubleAn excellent solvent for many polar organic compounds.
Dimethyl sulfoxide (DMSO)7.2Highly SolubleA very polar aprotic solvent with high solvating power.

Note: The estimated solubility is based on qualitative data and analogy to structurally similar compounds.[3][4][5] It is recommended to perform a solubility test for your specific application.

Experimental Protocols

Protocol 1: Amide Coupling of N-Cbz-Nipecotic Acid using HATU

Materials:

  • N-Cbz-Nipecotic Acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-nipecotic acid (1.0 eq) in anhydrous DMF. Ensure complete dissolution, warming gently if necessary.

  • To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of N-Cbz-Nipecotic Acid via Acid Chloride Formation

Materials:

  • N-Cbz-Nipecotic Acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous alcohol of choice

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Standard workup and purification reagents

Procedure: Step A: Formation of the Acid Chloride

  • In a clean, dry flask under an inert atmosphere, suspend N-Cbz-nipecotic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC if possible).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting acid chloride is often used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the alcohol (1.0-1.5 eq) and the non-nucleophilic base (1.5-2.0 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction with N-Cbz-nipecotic acid shows low yield or stalls check_solubility Is the starting material fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes increase_temp Increase temperature gently solubility_no->increase_temp add_cosolvent Add a co-solvent (e.g., DMF, DMSO) solubility_no->add_cosolvent change_solvent Change to a better solvent (e.g., DMF) solubility_no->change_solvent check_reagents Are the reagents and solvents anhydrous and pure? solubility_yes->check_reagents increase_temp->check_solubility add_cosolvent->check_solubility change_solvent->check_solubility reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes purify_reagents Purify/dry reagents and solvents reagents_no->purify_reagents check_conditions Are the reaction conditions (time, stoichiometry) optimal? reagents_yes->check_conditions purify_reagents->start conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes optimize_conditions Optimize reaction time, temperature, and stoichiometry conditions_no->optimize_conditions consider_alternative Consider alternative coupling agents or activation methods conditions_yes->consider_alternative optimize_conditions->start end Reaction Optimized consider_alternative->end

Caption: Troubleshooting workflow for reactions involving N-Cbz-nipecotic acid.

Solvent_Selection start Select Solvent for N-Cbz-nipecotic acid reaction reactivity_check Are reactants sensitive to protic solvents? start->reactivity_check protic_yes Yes reactivity_check->protic_yes Yes protic_no No reactivity_check->protic_no No aprotic_solvents Choose a polar aprotic solvent: - DMF - DMSO - ACN - DCM - THF protic_yes->aprotic_solvents protic_solvents Consider polar protic solvents: - Methanol - Ethanol protic_no->protic_solvents solubility_test Perform a small-scale solubility test aprotic_solvents->solubility_test protic_solvents->solubility_test good_solubility Good Solubility? solubility_test->good_solubility poor_solubility Poor Solubility? solubility_test->poor_solubility proceed Proceed with reaction good_solubility->proceed add_cosolvent Add a co-solvent (e.g., DMF) or increase temperature poor_solubility->add_cosolvent add_cosolvent->solubility_test

References

Optimizing Cbz deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of removing the carboxybenzyl (Cbz or Z) protecting group. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments, ensuring higher yields and purity in your synthetic workflow.

Troubleshooting Guides & FAQs

This section provides solutions in a question-and-answer format to common problems observed during Cbz deprotection reactions.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

  • Potential Causes and Solutions:

    • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from amino acids like methionine or cysteine) or other impurities.[1][2]

      • Solution: Ensure the starting material is of high purity. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] In some cases, using a large excess of catalyst or adding fresh catalyst portion-wise may help drive the reaction to completion.[2]

    • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.

      • Solution: Use a fresh batch of high-quality catalyst.[1] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1] For particularly difficult substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[3]

    • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1]

      • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher using appropriate hydrogenation apparatus.[1][2]

    • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]

      • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][4]

    • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][3]

      • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][3]

Issue 2: Undesired Side Reactions During Deprotection

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.

  • Scenario A: Side Reactions in Catalytic Hydrogenolysis

    • Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[2]

      • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity and can be a milder alternative to using hydrogen gas.[2][3][5] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[2]

    • Problem: Formation of an N-benzyl side product.

      • Solution: This can occur if the reaction stalls or if there is an insufficient hydrogen source.[2] Ensure complete reaction by addressing the points in Issue 1.

  • Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)

    • Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[2][6]

      • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[2] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[2][7][8]

    • Problem: O- to C-benzyl migration in tyrosine-containing peptides.

      • Solution: This acid-catalyzed side reaction can be suppressed by using HBr in a mixture of phenol and p-cresol instead of trifluoroacetic acid.[9]

Issue 3: Choosing the Right Deprotection Method

Question: How do I choose the best deprotection method for my specific substrate?

Answer: The optimal method depends on the functional groups present in your molecule.

  • For substrates with reducible groups (e.g., alkenes, nitro groups, aryl halides): Avoid standard catalytic hydrogenation. Transfer hydrogenolysis may offer better selectivity.[2] Acid-catalyzed cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage are excellent non-reductive alternatives.[7][10]

  • For sulfur-containing substrates (e.g., methionine, cysteine): Palladium catalysts are easily poisoned.[2] Acidic cleavage or nucleophilic cleavage are strongly recommended.[2]

  • For acid-sensitive substrates: Avoid strong acids like HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[2][7]

  • For late-stage synthesis requiring high selectivity and safety: Nucleophilic cleavage with 2-mercaptoethanol is an excellent choice for sensitive and complex molecules as it avoids harsh reagents and potentially genotoxic byproducts.[2][10][11]

Data Presentation

The following table summarizes the key features and typical yields of different Cbz deprotection methods.

Deprotection MethodReagentsTypical ConditionsKey AdvantagesPotential Limitations & Side ReactionsTypical Yield (%)
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%)MeOH or EtOH, rt, 1-24 hClean byproducts (toluene, CO₂), mild conditions.Reduction of other functional groups; catalyst poisoning by sulfur.[2]>95
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, reflux, 1-3 hSafer than H₂ gas; often more selective.Can still reduce some sensitive groups.>90
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hEffective when hydrogenation is not feasible.Harsh conditions; potential for acetylation or degradation of sensitive groups.[2]~90
Lewis Acid Cleavage AlCl₃, HFIPrt, 2-16 hHigh functional group tolerance (nitro, halogens, double bonds); mild.[7][8]Not compatible with Boc protecting groups.[7]High
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC, 75°C, 24 hHighly selective for sensitive substrates; avoids metals and strong acids.[10][11]Requires heating; thiol reagents have strong odors.High

Experimental Protocols

Below are detailed methodologies for key Cbz deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Hydrogenation Setup: Purge the flask with an inert gas (e.g., nitrogen or argon). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. For atmospheric pressure, a hydrogen-filled balloon is sufficient.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acid-Catalyzed Deprotection with AlCl₃ in HFIP [7][12]

  • Preparation: To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The mixture may be a suspension.

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol [10][11]

  • Preparation: In a flask, create a suspension of the Cbz-protected amine (1 equiv.) with potassium phosphate tribasic (4 equiv.) in N,N-dimethylacetamide (DMAC) (0.25 M). Purge the flask 3 times with N₂.

  • Reagent Addition: Add 2-mercaptoethanol (2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 75°C and stir for up to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or reverse-phase HPLC to afford the unprotected amine.

Visualizations

The following diagrams illustrate key troubleshooting workflows and reaction mechanisms.

G cluster_0 Troubleshooting Incomplete Hydrogenolysis start Incomplete/Slow Hydrogenolysis c1 Check Catalyst Activity start->c1 c2 Check Substrate Purity start->c2 c3 Check H₂ Pressure/Mixing start->c3 c4 Consider Product Inhibition start->c4 s1 Use Fresh Catalyst Increase Loading c1->s1 s2 Purify Substrate (Remove Sulfur) c2->s2 s3 Increase H₂ Pressure Improve Agitation c3->s3 s4 Add Weak Acid (e.g., Acetic Acid) c4->s4 alt Consider Alternative Method (Acidic/Nucleophilic) s2->alt

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

G cluster_1 Cbz Deprotection Method Selection Logic start Substrate Analysis q1 Contains Reducible Groups (C=C, NO₂)? start->q1 q2 Contains Sulfur? q1->q2 No m2 Transfer Hydrogenolysis q1->m2 Yes m3 Acidic Cleavage (AlCl₃/HFIP) q1->m3 Yes m4 Nucleophilic Cleavage q1->m4 Yes q3 Acid Sensitive? q2->q3 No q2->m3 Yes q2->m4 Yes m1 Catalytic Hydrogenolysis q3->m1 No q3->m2 Yes q3->m4 Yes m5 Avoid Strong Acid (HBr/HOAc) q3->m5

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

References

Preventing racemization of chiral N-Cbz-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with chiral N-Cbz-3-piperidinecarboxylic acid, with a focus on preventing racemization during experimental procedures, particularly peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for N-Cbz-3-piperidinecarboxylic acid?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. In the context of chiral molecules like N-Cbz-3-piperidinecarboxylic acid, maintaining enantiomeric purity is critical as different enantiomers can have vastly different biological activities. The loss of stereochemical integrity during synthesis can lead to products with reduced efficacy, altered pharmacological profiles, or undesired side effects.

Q2: What is the primary mechanism of racemization for N-Cbz-3-piperidinecarboxylic acid during peptide coupling?

A2: While N-Cbz-3-piperidinecarboxylic acid is a β-amino acid and does not form an oxazolone intermediate—a common pathway for racemization in α-amino acids—it can still undergo racemization via direct enolization.[1] This process involves the abstraction of the acidic proton at the α-carbon (C3 of the piperidine ring) by a base.[1] This is particularly likely to occur when the carboxylic acid is activated for coupling, as this increases the acidity of the α-proton. The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of enantiomers.

Q3: Which factors in my experimental setup can increase the risk of racemization?

A3: Several factors can contribute to the racemization of N-Cbz-3-piperidinecarboxylic acid:

  • Strong Bases: The use of strong, sterically unhindered bases can readily abstract the α-proton, promoting enolization and subsequent racemization.[1]

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction, increasing the rate of racemization.

  • Prolonged Reaction Times: Longer exposure to basic conditions or activated states increases the likelihood of racemization.

  • Choice of Coupling Reagent: Certain coupling reagents can lead to highly activated intermediates that are more susceptible to racemization.[2][3]

  • Solvent Polarity: Polar solvents can stabilize the charged enolate intermediate, potentially facilitating racemization.

Q4: How can I choose the right coupling reagent to minimize racemization?

A4: The choice of coupling reagent is crucial. Reagents are generally categorized as carbodiimides, phosphonium salts, and uronium salts. For minimizing racemization, it is highly recommended to use a coupling reagent in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3] These additives react with the activated intermediate to form a less reactive ester, which is less prone to racemization and still sufficiently reactive for amidation. Uronium reagents like HATU, in the presence of a hindered base, are often effective in achieving high coupling efficiency with minimal racemization.[4]

Q5: What is the best type of base to use in my coupling reaction?

A5: A sterically hindered, non-nucleophilic base is generally preferred to minimize racemization. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly sensitive substrates, a weaker base with significant steric bulk, such as 2,4,6-collidine, may result in lower levels of racemization.[5]

Q6: How can I monitor the enantiomeric purity of my N-Cbz-3-piperidinecarboxylic acid or its coupled products?

A6: The most reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. A common choice for similar molecules is a polysaccharide-based CSP, such as Chiralpak® IA.[7] If the product lacks a strong UV chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in Product Racemization during carboxylic acid activation and coupling.- Lower the reaction temperature. - Use a coupling reagent with a racemization-suppressing additive (e.g., DIC/HOBt, HATU/HOAt).[9] - Switch to a more sterically hindered base (e.g., 2,4,6-collidine).[5] - Minimize the pre-activation time of the carboxylic acid before adding the amine component.
Racemization during workup or purification.- Avoid strongly basic or acidic conditions during extraction and chromatography. - Use buffered aqueous solutions for washing. - Employ neutral or near-neutral pH for purification steps where possible.
Incomplete Reaction/Low Yield Steric hindrance of the piperidine ring system.- Increase the reaction time, but monitor for racemization. - Use a more powerful coupling reagent like HATU or COMU.[4] - Increase the equivalents of the coupling reagent and the amine component.
Poor solubility of reactants.- Choose a suitable aprotic solvent like DMF or NMP. - Gently warm the reaction mixture, being mindful of the increased risk of racemization at higher temperatures.
Difficulty Separating Enantiomers by Chiral HPLC Inappropriate chiral stationary phase (CSP) or mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Optimize the mobile phase by varying the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol).[7] - Add a small amount of an acidic or basic modifier (e.g., TFA or DEA) to improve peak shape.[6]
Poor detection of the analyte.- If your molecule lacks a strong chromophore, consider derivatization with a UV-active tag before HPLC analysis.[8]

Quantitative Data Summary

While specific data for the racemization of N-Cbz-3-piperidinecarboxylic acid is not extensively published, the following table provides a general comparison of the expected racemization levels with different coupling reagents and bases, based on studies of other challenging amino acids.

Coupling ReagentAdditiveBaseExpected Racemization Level
DICNoneDIPEAModerate to High
DICHOBtDIPEALow
DICOxymaPureDIPEAVery Low
HBTU-DIPEALow to Moderate
HATU-DIPEALow
HATU-2,4,6-CollidineVery Low

This table is illustrative and actual racemization levels will depend on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling of N-Cbz-3-piperidinecarboxylic Acid

This protocol describes a general procedure for the solution-phase coupling of chiral N-Cbz-3-piperidinecarboxylic acid to an amino acid ester hydrochloride, designed to minimize racemization.

Materials:

  • Chiral N-Cbz-3-piperidinecarboxylic acid (1.0 eq.)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq.)

  • Coupling Reagent: HATU (1.1 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve N-Cbz-3-piperidinecarboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (2.2 eq.). Stir for 5 minutes at 0°C.

  • Cool the solution containing the N-Cbz-3-piperidinecarboxylic acid and HATU to 0°C.

  • Slowly add the solution of the deprotected amino acid ester to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of N-Cbz-3-piperidinecarboxylic Acid Derivatives

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of a peptide product derived from N-Cbz-3-piperidinecarboxylic acid. Method optimization will be required.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

Mobile Phase:

  • A mixture of n-hexane and isopropanol. A typical starting gradient could be 90:10 (n-hexane:isopropanol).[7]

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm or 254 nm (depending on the chromophore of the coupled partner)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Prepare a racemic standard of the target compound to determine the retention times of both enantiomers.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard and record the chromatogram, identifying the peaks corresponding to each enantiomer.

  • Inject the synthesized sample under the same conditions.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Racemization via Direct Enolization Chiral_Acid Chiral N-Cbz-3-piperidinecarboxylic Acid (Activated) Enolate Planar Enolate Intermediate Chiral_Acid->Enolate + Base - H+ Racemic_Mixture Racemic Mixture of Products Enolate->Racemic_Mixture + H+

Caption: Mechanism of racemization for N-Cbz-3-piperidinecarboxylic acid.

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Purification of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid?

A1: Common impurities can include unreacted starting materials such as 3-piperidinecarboxylic acid (nipecotic acid) and benzyl chloroformate. By-products from the reaction, for instance, dibenzyl carbonate, may also be present. Incomplete reactions can lead to a mixture of starting materials and the desired product, complicating the purification process.

Q2: My purified 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. Co-crystallization of impurities with the product can disrupt the crystal lattice, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps, such as recrystallization or chromatography, may be necessary to achieve higher purity.

Q3: I am observing low yield after purification. What are the potential causes?

A3: Low yields can result from several factors during the purification process. If using chromatography, issues such as improper mobile phase composition can lead to poor separation and loss of product. During recrystallization, selecting a solvent in which the compound is too soluble can result in significant loss of product in the mother liquor. It is also possible that the initial crude product had a lower than expected amount of the desired compound due to an incomplete reaction.

Troubleshooting Guide

Recrystallization Issues
IssuePotential CauseSuggested Solution
Oiling out The compound is insoluble in the chosen solvent at room temperature but melts before it dissolves when heated. The solvent may be too non-polar.Try a more polar solvent or a solvent mixture. For instance, a mixture of ethanol and water, or ethyl acetate and hexanes can be effective.
Failure to crystallize The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility. Alternatively, you can try to induce crystallization by adding a seed crystal or by gently scratching the inside of the flask with a glass rod at the solvent line.
Formation of fine powder Crystallization is occurring too rapidly.Allow the solution to cool more slowly. Insulating the flask can help to promote the formation of larger crystals.
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Poor separation of product from impurities The polarity of the eluent is either too high or too low.Optimize the mobile phase. A common starting point for carboxylic acids is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[1]
Product streaking on the column The compound is interacting too strongly with the stationary phase (silica gel).The addition of an acid to the mobile phase, as mentioned above, can mitigate this issue.[1] Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Inconsistent retention times The composition of the mobile phase is fluctuating, or the column is not properly equilibrated.Ensure the mobile phase is well-mixed and degassed. Always equilibrate the column with the mobile phase for several column volumes before injecting the sample.

Quantitative Data Summary

The following table presents a summary of expected outcomes from different purification methods for 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid. These values are illustrative and may vary based on the specific experimental conditions and the purity of the crude material.

Purification MethodPurity of Crude Material (%)Expected Purity after Purification (%)Expected Yield (%)
Recrystallization85>9870-85
Flash Column Chromatography85>9960-80
Preparative HPLC95>99.550-70

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often a good starting point for carboxylic acids.

  • Dissolution: In a flask, add the crude 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid). Pack the column with the slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure Product recrystallization->pure_product mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor chromatography->pure_product impure_fractions Impure Fractions chromatography->impure_fractions

Caption: General purification workflow for 1-(Carbobenzyloxy)-3-piperidinecarboxylic acid.

Troubleshooting_Logic start Purification Issue Identified oiling_out Oiling Out in Recrystallization start->oiling_out poor_separation Poor Separation in Chromatography start->poor_separation low_yield Low Yield start->low_yield solution1 Change Solvent System oiling_out->solution1 solution2 Optimize Mobile Phase (add acid) poor_separation->solution2 solution3 Re-evaluate Solvent Choice / Check for Product Loss low_yield->solution3

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Amide Coupling Reactions with N-Cbz-nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for troubleshooting amide coupling reactions involving N-Cbz-nipecotic acid. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during synthesis, improve reaction outcomes, and ensure the efficient formation of the desired amide products.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with N-Cbz-nipecotic acid showing low or incomplete conversion?

A1: Incomplete conversion in amide coupling reactions with N-Cbz-nipecotic acid is a common issue that can stem from several factors. The primary reason is often the steric hindrance posed by the piperidine ring structure of nipecotic acid, which can make it a challenging substrate for standard coupling protocols. Other significant causes include suboptimal activation of the carboxylic acid, inadequate reaction conditions, or the use of an inappropriate coupling reagent for such a sterically demanding substrate.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered substrates like N-Cbz-nipecotic acid?

A2: For sterically hindered carboxylic acids, more powerful coupling reagents are generally required.[3] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior to carbodiimides like DCC or EDC.[4][5] HATU is known for its high coupling efficiency, fast reaction rates, and its ability to suppress racemization, making it particularly suitable for challenging couplings.[5][6][7] Another strategy for difficult couplings involves the in situ formation of acyl fluorides, which are highly reactive towards amines.[1]

Q3: What role does the base play in a HATU-mediated coupling, and which one should I use?

A3: In a HATU-mediated coupling, a non-nucleophilic base is crucial for deprotonating the carboxylic acid to form a carboxylate anion.[8] This anion then attacks the HATU reagent to initiate the activation process.[6][9] The most commonly used base is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[6][8] Triethylamine (TEA) can also be used.[9] Typically, 2-3 equivalents of the base are used relative to the carboxylic acid.

Q4: What are the optimal solvents and temperatures for this reaction?

A4: Polar aprotic solvents are the standard choice for amide coupling reactions. N,N-Dimethylformamide (DMF) is the most common solvent used with HATU.[6][9] Other options include Dichloromethane (DCM) or N-methylpyrrolidone (NMP).[10][11] Most coupling reactions are initially run at 0°C during the activation step and then allowed to warm to room temperature.[12][13] However, for particularly difficult couplings involving sterically hindered substrates, gentle heating (e.g., to 40-50°C) may be necessary to overcome the activation energy barrier, though this should be done cautiously as it can increase the risk of side reactions.[1][11]

Q5: How can I monitor the reaction's progress and determine if it's complete?

A5: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the N-Cbz-nipecotic acid and the formation of the new, higher molecular weight amide product. The reaction is considered complete when the limiting reagent (typically the carboxylic acid) is no longer visible by TLC or LC-MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amide coupling of N-Cbz-nipecotic acid.

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inadequate Carboxylic Acid Activation: The coupling reagent is not potent enough for the sterically hindered substrate.[14] 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry.[15] 3. Degraded Reagents: Coupling reagents (especially HATU) or solvents may have degraded due to moisture.1. Switch to a Stronger Coupling Reagent: Use HATU, which is highly effective for hindered couplings.[4] 2. Optimize Conditions: Ensure a 1:1 or slight excess (1.1-1.2 eq) of the amine and coupling reagent. Use anhydrous DMF and consider a slight increase in temperature (e.g., 40°C) if the reaction is sluggish at room temperature.[1][11] 3. Use Fresh Reagents: Use freshly opened, high-purity anhydrous solvents and ensure coupling reagents are stored properly under inert gas.[11]
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: The bulky nature of N-Cbz-nipecotic acid is preventing the reaction from proceeding to completion.[1][2] 2. Insufficient Reaction Time: The reaction may simply be slow and require more time.1. Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent and amine to 1.5 eq can be beneficial.[2] 2. Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours) while monitoring by TLC or LC-MS.
Multiple Side Products Observed 1. Racemization: The chiral center of nipecotic acid may be epimerizing under the reaction conditions. 2. Side Reactions of Coupling Reagent: Carbodiimide reagents like DCC/EDC can form N-acylurea byproducts, which can be difficult to remove.[16]1. Use Racemization-Suppressing Reagents: HATU is known to minimize racemization compared to other reagents.[5][17] Adding an additive like HOBt (1-Hydroxybenzotriazole) when using carbodiimides can also suppress this side reaction.[7] 2. Choose Appropriate Reagent: Using HATU avoids the formation of insoluble urea byproducts associated with DCC.[4][16]
Comparison of Common Coupling Reagents
Coupling ReagentClassTypical Yield (Hindered Substrates)Key AdvantagesKey Disadvantages
HATU Aminium/Uronium Salt> 85%High efficiency for difficult couplings, fast reaction times, low racemization.[2][4]Higher cost, potential for side reactions if stoichiometry is not controlled.[13]
EDC / HOBt Carbodiimide / Additive40 - 70%Water-soluble byproducts (for EDC), making for an easier workup.[16][18]Less effective for sterically hindered substrates, risk of N-acylurea formation and racemization.[19]
DCC / HOBt Carbodiimide / Additive40 - 70%High activation efficiency, low cost.[17]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[7][16]
Acyl Fluoride (via TFFH) Acyl Halide> 70%Highly reactive activated species, ideal for minimizing steric hindrance between coupling partners.[1]Reagents like TFFH can be moisture-sensitive; requires careful handling.[1]

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is highly recommended for the coupling of N-Cbz-nipecotic acid due to its efficiency with sterically hindered substrates.[4]

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Cbz-nipecotic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.2 eq). Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the active ester.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more traditional method. While potentially less effective than HATU for this specific substrate, it is a common and cost-effective alternative.

  • Reagent Preparation: In a round-bottom flask, dissolve N-Cbz-nipecotic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Initiation: Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.[20]

  • Work-up: If using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[12] If using DMF, dilute with an organic solvent like ethyl acetate and perform aqueous washes as described in Protocol 1.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visual Guides

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents Dissolve Acid (N-Cbz-nipecotic acid) activation Add Base & Coupling Reagent (e.g., DIPEA, HATU) Activate at 0°C reagents->activation amine Prepare Amine Solution coupling Add Amine Stir at RT amine->coupling activation->coupling monitor Monitor Progress (TLC / LC-MS) coupling->monitor workup Aqueous Work-up (Wash & Extract) monitor->workup purify Column Chromatography workup->purify product Isolate Pure Amide Product purify->product

Caption: Standard experimental workflow for amide coupling reactions.

G Troubleshooting Incomplete Coupling cluster_solutions Potential Solutions start Reaction Incomplete (Verified by TLC/LC-MS) check_reagents Are Coupling Reagents & Solvents Anhydrous? start->check_reagents sol_reagent Switch to HATU or other potent reagent check_reagents->sol_reagent Yes sol_fresh Use Fresh, Anhydrous Reagents & Solvents check_reagents->sol_fresh No sol_conditions Increase Temperature (40°C) Extend Reaction Time (24h) sol_reagent->sol_conditions sol_equivalents Increase Equivalents of Amine & Reagent (1.5 eq) sol_conditions->sol_equivalents

Caption: A logical workflow for troubleshooting incomplete reactions.

G HATU Activation Mechanism acid R-COOH N-Cbz-nipecotic acid carboxylate R-COO⁻ Carboxylate acid->carboxylate + Base base Base (DIPEA) active_ester OAt-Active Ester Highly Reactive carboxylate->active_ester + HATU hatu HATU hatu->active_ester amide { R-CONH-R' | Amide Product } active_ester->amide + Amine amine R'-NH₂ Amine amine->amide

Caption: Simplified mechanism for carboxylic acid activation by HATU.[6]

References

Storage and handling to prevent degradation of Cbz-nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Cbz-nipecotic acid to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Cbz-nipecotic acid?

A1: To ensure the stability and integrity of Cbz-nipecotic acid, it should be stored in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[1] It is also crucial to keep the container tightly sealed and protected from moisture and oxidizing agents.

Q2: What personal protective equipment (PPE) should be used when handling Cbz-nipecotic acid?

A2: When handling Cbz-nipecotic acid, it is important to use appropriate personal protective equipment to ensure safety. This includes chemical safety goggles to protect the eyes from splashes and chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact. A laboratory coat should also be worn. All handling of the compound should be performed in a well-ventilated chemical fume hood.

Q3: What are the potential degradation pathways for Cbz-nipecotic acid?

A3: The primary potential degradation pathway for Cbz-nipecotic acid involves the cleavage of the carboxybenzyl (Cbz) protecting group. This can occur under specific conditions, such as:

  • Acidic Conditions: Strong acids can lead to the removal of the Cbz group.

  • Basic Conditions: While generally more stable to base than other protecting groups, prolonged exposure to strong basic conditions can cause degradation.

  • Catalytic Hydrogenation: This is a common method for intentionally removing the Cbz group, so unintended exposure to catalysts and a hydrogen source will lead to degradation.

Q4: How can I detect degradation of my Cbz-nipecotic acid sample?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Cbz-nipecotic acid from its degradation products. The appearance of new peaks or a decrease in the area of the main peak corresponding to Cbz-nipecotic acid would indicate degradation. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Troubleshooting Guides

This section provides solutions to common problems that may indicate degradation of Cbz-nipecotic acid during experiments.

Problem Potential Cause Suggested Solution
Unexpected or inconsistent experimental results. Degradation of Cbz-nipecotic acid leading to lower effective concentration or interfering degradation products.Verify the purity of the Cbz-nipecotic acid stock using an appropriate analytical method like HPLC. Prepare fresh solutions from a properly stored solid sample.
Appearance of unknown peaks in chromatogram. The sample may have been exposed to conditions that promote degradation (e.g., incompatible solvents, extreme pH, elevated temperature).Review the experimental protocol to identify any steps that could induce degradation. Perform a forced degradation study to identify potential degradation products.
Low yield in a reaction where Cbz-nipecotic acid is a starting material. The Cbz-nipecotic acid may have degraded prior to or during the reaction.Ensure the compound has been stored correctly. Re-test the purity of the starting material. Ensure reaction conditions are compatible with the Cbz protecting group.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[2][3][4][5]

Objective: To identify potential degradation products and pathways for Cbz-nipecotic acid.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of Cbz-nipecotic acid.

  • Stress Conditions: Subject the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Degradation: 80°C for 48 hours (solid state).[6]

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.[6]

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples using a stability-indicating HPLC method to quantify the amount of remaining Cbz-nipecotic acid and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Cbz-nipecotic acid from its potential degradation products.

Example HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile[6]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Visualizations

Troubleshooting_Degradation start Inconsistent Experimental Results check_purity Check Purity of Cbz-Nipecotic Acid (HPLC/TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Review Experimental Protocol for Stress Factors is_pure->review_protocol No prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh Yes identify_stressor Identify and Mitigate Stressor (e.g., pH, temp, light) review_protocol->identify_stressor identify_stressor->prepare_fresh end_bad Forced Degradation Study to Identify Degradants identify_stressor->end_bad end_good Proceed with Experiment prepare_fresh->end_good

Caption: Troubleshooting workflow for suspected Cbz-nipecotic acid degradation.

Stability_Study_Workflow start Start: Cbz-Nipecotic Acid Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data Quantify Degradation & Identify Products analysis->data

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Piperidine Derivatives HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak broadening when analyzing piperidine derivatives with High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are the chromatographic peaks for my piperidine derivatives broad and showing significant tailing?

Peak broadening and tailing for piperidine derivatives are commonly caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups present on the surface of traditional silica-based HPLC columns. These interactions lead to multiple retention mechanisms, resulting in distorted peak shapes. At neutral pH, the silanol groups can be deprotonated and negatively charged, while the basic piperidine moiety can be protonated and positively charged, leading to strong ionic interactions that cause tailing.

Q2: How critical is the mobile phase pH when analyzing piperidine derivatives?

The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like piperidine derivatives.

  • Low pH (pH 2-3): At a low pH, the piperidine nitrogen is fully protonated, making it highly soluble in the aqueous mobile phase. More importantly, the acidic silanol groups on the silica surface are non-ionized, which significantly reduces the undesirable ionic interactions that cause peak tailing.

  • Mid-Range pH (pH 4-7): This range should generally be avoided as it can lead to the piperidine derivative being partially protonated and the silanol groups being partially deprotonated, resulting in poor peak shapes and inconsistent retention times.

  • High pH (pH > 8): At high pH, the piperidine derivative is in its neutral form, which can also reduce interactions with silanol groups. However, traditional silica columns are not stable at high pH. For high-pH methods, a hybrid or specially bonded silica column is required.

Q3: What are mobile phase additives, and how can they help improve my peak shape?

Mobile phase additives are small molecules added in low concentrations to the mobile phase to improve chromatographic performance. For basic compounds like piperidine derivatives, additives can act as "competing bases" that interact with the active silanol sites, effectively shielding the analyte from these interactions.

Common additives include:

  • Triethylamine (TEA): A common competing base, typically used at concentrations of 0.1-0.5%. It competes with the basic analyte for binding to the active silanol sites.

  • Ammonium salts (e.g., Ammonium Acetate, Ammonium Formate): These act as both a buffer and a competing base.

Q4: What type of HPLC column is best suited for analyzing piperidine derivatives?

Choosing the right column is crucial for achieving good peak shape.

  • End-capped Columns: These columns have had most of the accessible silanol groups chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride), which reduces the number of active sites available for interaction with basic analytes.

  • Sterically Protected or Shielded Columns: These columns have bulky side chains near the silica surface that physically hinder the analyte from reaching the silanol groups.

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the silanol groups and provide alternative interactions, often leading to improved peak shapes for basic compounds.

  • Hybrid Silica Columns: These columns are stable over a wider pH range, allowing for the use of high-pH mobile phases where the piperidine derivative is neutral and silanol interactions are minimized.

Troubleshooting Guide

If you are experiencing peak broadening with your piperidine derivative, follow this logical troubleshooting workflow:

TroubleshootingWorkflow start Start: Peak Broadening Observed check_ph 1. Check Mobile Phase pH Is it between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Formic or Acetic Acid check_ph->adjust_ph No re_evaluate1 Re-evaluate Peak Shape check_ph->re_evaluate1 Yes adjust_ph->re_evaluate1 add_additive 2. Add a Competing Base (e.g., 0.1% TEA or 10mM NH4OAc) re_evaluate1->add_additive Still Broad end_good End: Peak Shape Acceptable re_evaluate1->end_good Improved re_evaluate2 Re-evaluate Peak Shape add_additive->re_evaluate2 change_column 3. Change HPLC Column Consider End-capped, Polar-Embedded, or Hybrid Silica Columns re_evaluate2->change_column Still Broad re_evaluate2->end_good Improved re_evaluate3 Re-evaluate Peak Shape change_column->re_evaluate3 optimize_temp 4. Optimize Temperature (e.g., increase to 40°C) re_evaluate3->optimize_temp Still Broad re_evaluate3->end_good Improved optimize_temp->end_good Improved end_bad Further Method Development Required optimize_temp->end_bad Still Broad

Fig 1. Troubleshooting workflow for peak broadening.

Quantitative Data Summary

The following table provides a hypothetical but representative example of how different mobile phase conditions can affect the peak shape of a model piperidine derivative on a standard C18 column.

Condition IDMobile Phase pHAdditive (Aqueous Phase)Tailing Factor (USP)Theoretical Plates (N)
A6.8None2.53,500
B3.00.1% Formic Acid1.86,200
C3.00.1% Formic Acid + 0.1% TEA1.211,500
D3.010mM Ammonium Acetate1.310,800

As shown in the table, lowering the pH (Condition B) provides a significant improvement over neutral conditions (Condition A). The addition of a competing base like TEA (Condition C) further enhances the peak shape, leading to a lower tailing factor and a higher plate count, which indicates a more efficient separation.

Detailed Experimental Protocol

Objective: To provide a starting point for the HPLC analysis of a novel piperidine derivative.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid and/or triethylamine (TEA)

  • Analyte stock solution (1 mg/mL in methanol)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm (or as determined by analyte's UV spectrum)

3. Procedure:

  • Prepare the mobile phases. For Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water, mix well, and degas. Do the same for Mobile Phase B with acetonitrile.

  • Prepare a working standard of the piperidine derivative at 10 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B.

  • Set up the HPLC system with the specified conditions and equilibrate the column for at least 15 minutes or until a stable baseline is achieved.

  • Inject the working standard and acquire the chromatogram.

  • Evaluate the peak shape. If tailing is observed (e.g., tailing factor > 1.5), consider adding 0.05% - 0.1% TEA to both Mobile Phase A and B and repeat the analysis.

Mechanism of Peak Tailing

The diagram below illustrates the chemical interaction at the silica surface that leads to peak tailing for basic compounds like piperidine derivatives.

Fig 2. Interaction of protonated piperidine with silanol groups.

Technical Support Center: Protecting Group Strategies for 3-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the selection and implementation of alternative protecting groups for 3-piperidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common orthogonal protection strategies for 3-piperidinecarboxylic acid?

A1: The most common orthogonal strategies for protecting the secondary amine and carboxylic acid of 3-piperidinecarboxylic acid involve combinations of acid-labile, base-labile, and hydrogenolysis-labile protecting groups. The two primary approaches are:

  • Boc/Benzyl (Bn) Strategy: The piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate, which is acid-labile. The carboxylic acid is protected as a benzyl ester (Bn), which is removed by hydrogenolysis. This strategy is considered quasi-orthogonal.

  • Fmoc/tert-Butyl (tBu) Strategy: The nitrogen is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is protected as an acid-labile tert-butyl ester (tBu). This represents a fully orthogonal approach.[1]

Q2: I need to protect the nitrogen of 3-piperidinecarboxylic acid first. Which protecting groups are suitable?

A2: Protecting the nitrogen first is a common strategy. Several protecting groups are well-suited for this purpose, with the choice depending on the desired deprotection conditions and overall synthetic plan. Common options include:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of reaction conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[2]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, typically with piperidine in DMF.[3]

  • Benzyloxycarbonyl (Cbz): Also known as the Z-group, it is introduced using benzyl chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenolysis.[4]

Q3: What are some alternative, less common protecting groups for the piperidine nitrogen?

A3: For more complex syntheses requiring additional layers of orthogonality, several alternative protecting groups can be considered:

  • Allyloxycarbonyl (Alloc): This group is stable to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively. It is selectively removed using a palladium(0) catalyst.[5][6]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): The Teoc group is stable to a variety of conditions but can be cleaved with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[7][8][9]

Q4: How can I selectively protect the carboxylic acid of 3-piperidinecarboxylic acid?

A4: Selective protection of the carboxylic acid is typically achieved through esterification. The choice of ester will determine the deprotection method. Common examples include:

  • Methyl or Ethyl Esters: These simple esters can be formed under standard Fischer esterification conditions. They are generally stable but can be hydrolyzed under acidic or basic conditions.

  • Benzyl (Bn) Ester: Formed by reacting with benzyl alcohol, this ester is stable to a wide range of non-reducing conditions and is selectively removed by hydrogenolysis.

  • tert-Butyl (tBu) Ester: This bulky ester provides excellent steric protection and is cleaved under acidic conditions, making it orthogonal to base-labile and hydrogenolysis-labile groups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the protection and deprotection of 3-piperidinecarboxylic acid.

Issue 1: Low yield during N-Boc protection.

  • Question: I am getting a low yield when trying to protect the nitrogen of 3-piperidinecarboxylic acid with Boc₂O. What could be the issue?

  • Answer: Low yields in Boc protection can arise from several factors:

    • Inadequate Base: Ensure you are using a suitable base (e.g., NaHCO₃, NaOH, or triethylamine) in sufficient quantity to deprotonate the amine and neutralize any acidic byproducts. For 3-piperidinecarboxylic acid, which exists as a zwitterion, using appropriate basic conditions to free the amine is crucial.

    • Solvent Choice: The reaction is often performed in a biphasic system (e.g., dioxane/water or THF/water) or in an organic solvent like THF or acetonitrile. The solubility of the starting material can be a limiting factor, so ensure adequate dissolution.[2]

    • Reaction Temperature: While often run at room temperature, gentle heating may sometimes be required to drive the reaction to completion.

Issue 2: Difficulty in achieving selective N-protection over O-acylation.

  • Question: When I try to protect the nitrogen, I also get some acylation of the carboxylic acid. How can I improve the selectivity for N-protection?

  • Answer: This is a common challenge with bifunctional molecules. To favor N-protection:

    • Control of pH: In aqueous basic conditions, the carboxylate is deprotonated and less nucleophilic, favoring reaction at the more nucleophilic amine.

    • Esterification First: A robust strategy is to first protect the carboxylic acid as an ester (e.g., methyl or benzyl ester). With the carboxylate masked, the subsequent N-protection will be highly selective.

Issue 3: Incomplete deprotection of the Boc group.

  • Question: I am having trouble completely removing the Boc group from my protected 3-piperidinecarboxylic acid derivative using TFA/DCM.

  • Answer: Incomplete Boc deprotection can be due to:

    • Insufficient Acid: Ensure you are using a sufficient excess of TFA. A common condition is 20-50% TFA in DCM.

    • Scavengers: If your molecule contains other sensitive functional groups, the tert-butyl cation generated during deprotection can cause side reactions. The addition of a scavenger like triisopropylsilane (TIS) can mitigate these issues.

    • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, you can extend the reaction time, but be mindful of potential side reactions with prolonged acid exposure.

Issue 4: Potential for racemization during protection or deprotection.

  • Question: Is there a risk of racemizing the chiral center at the 3-position of piperidinecarboxylic acid during my experiments?

  • Answer: Racemization at the α-carbon of amino acids is a known risk, particularly under harsh basic or acidic conditions, or during activation of the carboxylic acid for coupling. For 3-piperidinecarboxylic acid, a β-amino acid, the risk of racemization at the 3-position is generally lower than for α-amino acids. However, it is still advisable to use mild reaction conditions whenever possible, especially when activating the carboxyl group for amide bond formation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection of 3-piperidinecarboxylic acid and related structures.

Table 1: N-Protection of 3-Piperidinecarboxylic Acid

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
BocBoc₂ONaHCO₃THF/H₂O48~99% (on a related piperidone)[2]
CbzCbz-ClK₂CO₃Acetonitrile2Not specified[10]
CbzCbz-ClNoneTHF488.7% (on pyrrolidine-3-carboxylic acid)[10]
FmocFmoc-OSuNaHCO₃Dioxane/H₂ONot specifiedHighGeneral Protocol

Table 2: Orthogonal Protection Schemes and Deprotection Conditions

N-ProtectionCarboxylic Acid ProtectionN-Deprotection ReagentCarboxylic Acid Deprotection ReagentOrthogonality
BocBenzyl (Bn) EsterTFAH₂, Pd/CQuasi-orthogonal
Fmoctert-Butyl (tBu) Ester20% Piperidine in DMFTFAFully Orthogonal
CbzMethyl (Me) EsterH₂, Pd/CLiOH or NaOHFully Orthogonal
Alloctert-Butyl (tBu) EsterPd(PPh₃)₄, ScavengerTFAFully Orthogonal

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Piperidinecarboxylic Acid

  • Materials: 3-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 1M HCl.

  • Procedure:

    • Dissolve 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

    • Add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Adjust the pH of the aqueous residue to ~3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-piperidinecarboxylic acid. A similar protocol on a related piperidone derivative yielded 99%.[2]

Protocol 2: N-Cbz Protection of 3-Piperidinecarboxylic Acid

  • Materials: 3-Piperidinecarboxylic acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether, 1M HCl.

  • Procedure:

    • Dissolve 3-piperidinecarboxylic acid (1.0 eq) in an aqueous solution of 1M Na₂CO₃ (2.5 eq) and cool to 0°C.

    • Slowly add Cbz-Cl (1.1 eq) while maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

    • The N-Cbz protected product will precipitate and can be collected by filtration, washed with cold water, and dried.[11]

Protocol 3: Benzyl Esterification of N-Boc-3-piperidinecarboxylic Acid

  • Materials: N-Boc-3-piperidinecarboxylic acid, Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-3-piperidinecarboxylic acid (1.0 eq) in DMF.

    • Add Cs₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.

    • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.

Visual Guides

experimental_workflow cluster_N_protection Step 1: N-Protection cluster_C_protection Step 2: Carboxylic Acid Protection cluster_deprotection Step 3: Selective Deprotection start 3-Piperidinecarboxylic Acid N_protect React with Boc₂O or Cbz-Cl start->N_protect N_protected N-Protected-3-Piperidinecarboxylic Acid N_protect->N_protected esterify Esterification with Benzyl Bromide or t-Butanol N_protected->esterify fully_protected Fully Protected 3-Piperidinecarboxylic Acid esterify->fully_protected deprotect_N N-Deprotection (e.g., TFA for Boc) fully_protected->deprotect_N deprotect_C C-Deprotection (e.g., H₂/Pd for Bn) fully_protected->deprotect_C C_protected C-Protected Amino Acid deprotect_N->C_protected N_protected_ester N-Protected Ester deprotect_C->N_protected_ester

Orthogonal protection and deprotection workflow.

troubleshooting_logic start Low Yield in N-Protection? check_base Is the base appropriate and in sufficient excess? start->check_base check_solvent Is the starting material fully dissolved? check_base->check_solvent Yes solution_base Use a stronger base or increase stoichiometry. check_base->solution_base No check_temp Was the reaction given enough time/temperature? check_solvent->check_temp Yes solution_solvent Try a different solvent system (e.g., biphasic). check_solvent->solution_solvent No solution_temp Increase reaction time or apply gentle heating. check_temp->solution_temp No success Problem Resolved check_temp->success Yes solution_base->success solution_solvent->success solution_temp->success

Troubleshooting low yield in N-protection.

References

Technical Support Center: Managing Reaction Exotherms in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during scale-up synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of exothermic reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Q: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?

    A: A rapid and uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation requiring immediate action.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of all reactants.[1]

    • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium if available.[1]

    • Emergency Quenching: If the temperature continues to rise, initiate an emergency quench by adding a predetermined cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.[2]

    • Alert Personnel and Evacuate: Inform all personnel in the area. If the temperature cannot be controlled, follow your facility's emergency shutdown and evacuation procedures.

    Post-Incident Analysis and Prevention:

    • Review Reaction Parameters: Thoroughly review the reaction parameters, including reagent concentrations, addition rates, and initial temperature.

    • Conduct Calorimetry Studies: Perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to accurately determine the heat of reaction, maximum heat release rate, and adiabatic temperature rise.[2]

    • Re-evaluate Cooling Capacity: Ensure the reactor's cooling capacity is sufficient for the heat generated by the reaction at the intended scale.

Issue 2: Slower Than Expected Initial Temperature Rise

  • Q: I've started my reagent addition, but the reaction temperature is not increasing as predicted. What could be the problem?

    A: A delayed exotherm can be dangerous as it may indicate the accumulation of unreacted reagents.[3] This can lead to a sudden and violent reaction later on.

    Immediate Actions:

    • Stop Reagent Addition: Halt the addition of the limiting reagent immediately.

    • Monitor for Initiation: Continue to monitor the temperature closely for any signs of reaction initiation.

    • Ensure Proper Mixing: Verify that the stirring is adequate to ensure homogeneity and prevent localized "hot spots."[2]

    Troubleshooting and Prevention:

    • Check for Impurities: Impurities in the starting materials or solvent can sometimes inhibit a reaction.

    • Verify Catalyst Activity: If a catalyst is used, ensure it is active and has been added correctly.

    • Use In-situ Monitoring: Techniques like in-situ FTIR can be used to monitor the concentration of reactants and confirm that the reaction has initiated before proceeding with the full addition.[4]

Issue 3: Localized Hot Spots in the Reactor

  • Q: How can I prevent localized hot spots in my large-scale reactor?

    A: Localized hot spots can lead to side reactions, product degradation, and potentially trigger a runaway reaction. They are often caused by poor mixing.

    Troubleshooting and Prevention:

    • Optimize Stirring: Ensure the agitator type and speed are appropriate for the reaction mixture's viscosity and the reactor geometry. Poor mixing is a common issue during scale-up.[2]

    • Controlled Addition: Add the most reactive reagent slowly and below the surface of the reaction mixture to promote rapid dispersion.

    • Use a Baffled Reactor: Baffles can improve mixing efficiency and prevent vortex formation.

Frequently Asked Questions (FAQs)

Reaction Kinetics and Thermodynamics

  • Q1: Why is understanding the heat of reaction (ΔH) crucial for scale-up?

    A1: The heat of reaction is the total amount of energy released or absorbed during a reaction. Knowing this value is essential for designing a thermal management system that can safely handle the energy change at a larger scale. Reactions that are easily managed in the lab can become hazardous at the pilot or plant scale due to the decreased surface-area-to-volume ratio, which limits heat dissipation.[5]

  • Q2: What is the adiabatic temperature rise (ΔTad), and why is it important?

    A2: The adiabatic temperature rise is the theoretical temperature increase of the reaction mixture if all the heat generated by the reaction is retained within the system (i.e., no cooling).[2] It represents a worst-case scenario and is a critical parameter for assessing the thermal risk of a reaction.[2][2] A high ΔTad indicates a greater potential for a thermal runaway.[2]

Experimental Protocols and Data Interpretation

  • Q3: What is reaction calorimetry (RC), and what information does it provide?

    A3: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction under controlled conditions.[6] It provides crucial data for safe scale-up, including the heat of reaction, heat release rate, specific heat capacity of the reaction mixture, and the overall heat transfer coefficient.[6]

  • Q4: How do I interpret the data from a reaction calorimetry experiment?

    A4: The primary output of an RC experiment is a heat flow profile over time. This profile shows the rate of heat generation throughout the reaction. From this, you can determine the maximum heat release rate, which is critical for ensuring your reactor's cooling system is adequate. The total heat released can be calculated by integrating the heat flow over time.

Scale-Up and Safety

  • Q5: How does the surface-area-to-volume ratio affect heat management during scale-up?

    A5: As the volume of a reactor increases, its surface area does not increase proportionally. The volume increases by the cube of the radius, while the heat transfer area only increases by the square of the radius.[5] This means that larger reactors have a reduced capacity to dissipate heat per unit volume, making exothermic reactions more challenging to control.[5]

  • Q6: What are the key considerations for choosing a reactor for a highly exothermic process?

    A6: For highly exothermic reactions, consider using a reactor with a high heat transfer coefficient, such as a continuous flow reactor or a reactor with internal cooling coils.[2] The reactor material should also be compatible with the reaction chemistry and have good thermal conductivity. Ensure the reactor is equipped with a reliable and responsive temperature control system and an emergency pressure relief device.[2]

Data Presentation

The following table provides representative data that can be obtained from reaction calorimetry studies for two common exothermic reactions. This data is essential for assessing thermal hazards and designing safe scale-up processes.

ParameterGrignard Reaction (Example)Nitration Reaction (Example)
Reaction Scale Laboratory (1 L)Pilot Plant (100 L)
Heat of Reaction (ΔH) -250 kJ/mol-150 kJ/mol
Maximum Heat Release Rate 80 W/L120 W/L
Adiabatic Temperature Rise (ΔTad) 150 °C180 °C
Specific Heat Capacity (Cp) 1.8 J/g·K1.5 J/g·K
Overall Heat Transfer Coefficient (U) 250 W/m²·K300 W/m²·K

Note: The values in this table are illustrative and can vary significantly depending on the specific reactants, concentrations, and reaction conditions.

Experimental Protocols

Detailed Methodology for Reaction Calorimetry

Reaction calorimetry is a critical tool for generating the data needed for safe scale-up. The following is a generalized protocol for a heat flow calorimeter.

Objective: To determine the heat of reaction, heat release rate, and other thermal parameters of a chemical reaction.

Materials and Equipment:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)

  • Reactants, solvents, and any catalysts

  • Dosing pump for controlled reagent addition

  • Temperature and pressure sensors

  • Stirring motor and appropriate agitator

  • Data acquisition and analysis software

Procedure:

  • System Calibration:

    • Perform a calibration of the calorimeter to determine the overall heat transfer coefficient (U) and the heat capacity of the system. This is typically done by introducing a known amount of heat (electrical calibration) or by a chemical reaction with a well-characterized enthalpy.

  • Reactor Charging:

    • Charge the reactor with the initial reactants and solvent.

    • Ensure the reactor is properly sealed and all sensors are correctly positioned.

  • Establish Initial Conditions:

    • Start the stirrer and set it to the desired agitation speed.

    • Bring the reactor contents to the desired starting temperature using the thermostat.

  • Reagent Dosing:

    • Begin the controlled addition of the limiting reagent at a pre-determined rate using the dosing pump.

    • Continuously monitor the reaction temperature, jacket temperature, and pressure. The data acquisition system will record the heat flow in real-time.

  • Isothermal Operation:

    • Maintain a constant reaction temperature by adjusting the jacket temperature. The heat flow calorimeter measures the heat flow required to keep the reaction temperature constant.

  • Post-Dosing Period:

    • After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • Identify the maximum heat release rate from the heat flow profile.

    • Calculate the adiabatic temperature rise using the heat of reaction and the specific heat capacity of the reaction mixture.

Mandatory Visualization

Thermal_Safety_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Development & Calorimetry cluster_2 Phase 3: Scale-Up & Risk Mitigation Define Reaction Define Reaction Literature Search Literature Search Define Reaction->Literature Search DSC/TG Analysis DSC/TG Analysis Literature Search->DSC/TG Analysis Preliminary Hazard Identification Preliminary Hazard Identification DSC/TG Analysis->Preliminary Hazard Identification Reaction Calorimetry (RC1) Reaction Calorimetry (RC1) Preliminary Hazard Identification->Reaction Calorimetry (RC1) Proceed if exothermic Determine Key Parameters Determine: - Heat of Reaction (ΔH) - Heat Release Rate - Adiabatic Temp. Rise (ΔTad) Reaction Calorimetry (RC1)->Determine Key Parameters Assess Cooling Capacity Assess Cooling Capacity Determine Key Parameters->Assess Cooling Capacity Define Safe Operating Limits Define Safe Operating Limits Assess Cooling Capacity->Define Safe Operating Limits Develop Control Strategy Develop Control Strategy Define Safe Operating Limits->Develop Control Strategy Pilot Scale Run Pilot Scale Run Develop Control Strategy->Pilot Scale Run Final Scale-Up Final Scale-Up Pilot Scale Run->Final Scale-Up

Caption: Workflow for thermal safety assessment in scale-up synthesis.

Heat_Flow_Control_Strategies cluster_0 Engineering Controls cluster_1 Process Controls cluster_2 Emergency Controls Exothermic Reaction Exothermic Reaction Engineering Controls Engineering Controls Exothermic Reaction->Engineering Controls Process Controls Process Controls Exothermic Reaction->Process Controls Emergency Controls Emergency Controls Exothermic Reaction->Emergency Controls Reactor Design Reactor Design Cooling System Cooling System Agitation System Agitation System Controlled Dosing Controlled Dosing Temperature Control Temperature Control Semi-Batch/Continuous Flow Semi-Batch/Continuous Flow Quenching System Quenching System Pressure Relief Pressure Relief Engineering Controls->Reactor Design Engineering Controls->Cooling System Engineering Controls->Agitation System Process Controls->Controlled Dosing Process Controls->Temperature Control Process Controls->Semi-Batch/Continuous Flow Emergency Controls->Quenching System Emergency Controls->Pressure Relief

Caption: Interrelation of heat flow control strategies for exothermic reactions.

References

Technical Support Center: Purification of Cbz-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the removal of benzyl chloroformate (Cbz-Cl) and related impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction using benzyl chloroformate?

A1: Common impurities can be categorized as follows:

  • Reagent-derived impurities: Unreacted benzyl chloroformate, and its decomposition products such as benzyl alcohol, benzyl chloride, and hydrogen chloride.[1] Phosgene can also be present in the Cbz-Cl reagent.[1]

  • Byproducts: Dibenzyl carbonate can form from the reaction of benzyl chloroformate with its hydrolysis product, benzyl alcohol.[1]

  • Unreacted starting materials: The initial amine may remain if the reaction does not go to completion.

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of starting materials and major byproducts. Benzyl alcohol is more polar than benzyl chloroformate and the Cbz-protected product.[2] UV light is often used for visualization, as the aromatic rings in these compounds are UV-active.[2][3] Stains like potassium permanganate can also be used.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of impurities.[6][7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify specific impurities. For example, benzyl alcohol shows a characteristic singlet for its benzylic protons around 4.6 ppm in CDCl₃.[12][13]

Q3: What are the primary safety concerns when working with benzyl chloroformate?

A3: Benzyl chloroformate is a corrosive lachrymator and should be handled with extreme care in a well-ventilated fume hood.[14] It is sensitive to moisture and heat, which can lead to the release of corrosive hydrogen chloride gas.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Presence of Unreacted Benzyl Chloroformate

Symptom:

  • An extra spot on TLC, typically less polar than benzyl alcohol.

  • Corresponding signals in the NMR spectrum.

Solution:

  • Aqueous Workup with a Mild Base: Unreacted benzyl chloroformate can be hydrolyzed to benzyl alcohol by washing the reaction mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15] The resulting benzyl alcohol can then be removed by subsequent purification steps.

  • Quenching: Add a nucleophilic quenching agent to the reaction mixture before workup.

    • Detailed Protocol for Quenching with Aqueous Ammonia:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

      • Allow the mixture to warm to room temperature and stir for 1-2 hours. This converts the excess benzyl chloroformate to the more polar and easily removable benzyl carbamate.

      • Proceed with a standard aqueous workup.

Issue 2: Presence of Benzyl Alcohol

Symptom:

  • A polar spot on TLC that co-elutes with a benzyl alcohol standard.[2]

  • A singlet around 4.6 ppm in the ¹H NMR spectrum in CDCl₃.[12]

Solutions:

  • Aqueous Extraction: If the desired product is sufficiently non-polar, benzyl alcohol can be partially removed by washing the organic layer with water or brine.

  • Recrystallization: This is a highly effective method for purifying solid Cbz-protected compounds. The choice of solvent is crucial.

    • Detailed Protocol for Recrystallization:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the benzyl alcohol is less soluble (e.g., ethyl acetate/hexanes, ethanol/water).[16][17]

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum. The introduction of the Cbz group often imparts crystallinity, making this a preferred method.[15][18]

  • Column Chromatography: While effective, co-elution of benzyl alcohol with the desired product can be an issue.[19]

    • Tips for Chromatographic Separation:

      • Use a less polar eluent system to increase the separation between the product and the more polar benzyl alcohol.

      • A gradient elution from a non-polar to a more polar solvent system can improve resolution.

Issue 3: Presence of Acidic Impurities (e.g., HCl)

Symptom:

  • An acidic pH of the crude reaction mixture.

Solution:

  • Aqueous Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[15][16] This will neutralize any HCl and remove it into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ may be generated.

Quantitative Data on Purification

The effectiveness of purification can be monitored by HPLC, with typical purity levels of Cbz-protected amino acids exceeding 99% after purification.[7]

ImpurityPurification MethodTypical EfficiencyReference
Benzyl Chloroformate (excess)Aqueous Bicarbonate Wash / QuenchingHigh (converts to benzyl alcohol/carbamate)[15]
Benzyl AlcoholRecrystallizationVery High (can lead to >99% product purity)[7][15][18]
Benzyl AlcoholColumn ChromatographyModerate to High (dependent on product polarity)[19]
Hydrogen ChlorideAqueous Bicarbonate/Carbonate WashVery High[15][16]
Benzyl ChlorideAqueous Ammonia Quench followed by Acid WashHigh[20]

Experimental Protocols

General Protocol for Aqueous Workup

This protocol is a standard procedure following a Cbz-protection reaction.[16][21]

  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted amine starting material if it is basic).

    • Saturated aqueous NaHCO₃ (to neutralize HCl and hydrolyze excess Cbz-Cl). Vent frequently.

    • Water.

    • Brine (to remove the bulk of the dissolved water in the organic layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Troubleshooting Workflow for Impurity Removal

troubleshooting_workflow start Crude Reaction Mixture analytical_check Analytical Check (TLC, HPLC, NMR) start->analytical_check acidic_impurities Acidic Impurities (e.g., HCl)? analytical_check->acidic_impurities base_wash Wash with aq. NaHCO3 / Na2CO3 acidic_impurities->base_wash Yes excess_cbzcl Excess Cbz-Cl? acidic_impurities->excess_cbzcl No base_wash->excess_cbzcl quench_or_hydrolyze Quench (e.g., NH4OH) or Hydrolyze (aq. base wash) excess_cbzcl->quench_or_hydrolyze Yes benzyl_alcohol Benzyl Alcohol Present? excess_cbzcl->benzyl_alcohol No quench_or_hydrolyze->benzyl_alcohol pure_product Pure Product benzyl_alcohol->pure_product No is_solid Is Product Solid? benzyl_alcohol->is_solid Yes recrystallize Recrystallization recrystallize->pure_product chromatography Column Chromatography chromatography->pure_product is_solid->recrystallize Yes is_solid->chromatography No

Caption: A logical workflow for troubleshooting and removing common impurities from a Cbz-protection reaction.

Signaling Pathway for Impurity Generation and Removal

impurity_pathway cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_impurities Potential Impurities cluster_removal Removal Strategy Amine Amine Cbz-Protected Product Cbz-Protected Product Amine->Cbz-Protected Product Cbz-Cl Cbz-Cl Cbz-Cl->Cbz-Protected Product HCl HCl Cbz-Cl->HCl Unreacted Cbz-Cl Unreacted Cbz-Cl Cbz-Cl->Unreacted Cbz-Cl Excess Benzyl Chloride Benzyl Chloride Cbz-Cl->Benzyl Chloride Decomposition Base Wash Base Wash HCl->Base Wash Benzyl Alcohol Benzyl Alcohol Unreacted Cbz-Cl->Benzyl Alcohol Hydrolysis Unreacted Cbz-Cl->Base Wash Hydrolysis Recrystallization / Chromatography Recrystallization / Chromatography Benzyl Alcohol->Recrystallization / Chromatography

Caption: Generation of impurities from benzyl chloroformate and corresponding removal strategies.

References

Validation & Comparative

Confirming the Structure of N-Cbz-3-piperidinecarboxylic Acid with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a detailed comparison of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of N-Cbz-3-piperidinecarboxylic acid, a commonly used building block in medicinal chemistry. We will present supporting experimental data and protocols to demonstrate the power of these techniques.

The Challenge: Unambiguous Structure Confirmation

While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, complex molecules like N-Cbz-3-piperidinecarboxylic acid often exhibit overlapping signals and complex splitting patterns that can make definitive assignment challenging. 2D NMR spectroscopy provides an effective solution by revealing correlations between nuclei, allowing for a confident assembly of the molecular structure.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of N-Cbz-3-piperidinecarboxylic acid are numbered as follows:

Chemical structure of N-Cbz-3-piperidinecarboxylic acid with atom numbering for NMR analysis.

*A diagram of

A Comparative Guide to the Mass Spectrometry Analysis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore its expected fragmentation patterns and compare Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques, offering supporting experimental data from related compounds and detailed methodologies to aid in method development and validation.

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound due to its high sensitivity and selectivity. Electrospray ionization (ESI) is the preferred ionization method for this molecule, typically in positive ion mode, which generates the protonated molecule [M+H]⁺.

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predicted to follow several key pathways based on the fragmentation of its core structures: the piperidine ring, the carboxylic acid group, and the benzyloxycarbonyl (Cbz) protecting group.

A major fragmentation pathway involves the loss of the Cbz group. The Cbz group can fragment in several ways, with a characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group as toluene and carbon dioxide. Cleavage of the bond between the carbonyl group and the piperidine nitrogen is also a likely fragmentation pathway. Further fragmentation of the piperidine ring can occur through ring-opening reactions.[1]

The carboxylic acid group can undergo decarboxylation (loss of CO₂, 44 Da) or loss of the entire carboxyl group (COOH, 45 Da).[1] The mass spectrum of the unprotected core, nipecotic acid, shows a molecular ion at m/z 129.[2][3]

Key Predicted Fragment Ions:

Fragment DescriptionPredicted m/z
[M+H]⁺ (Protonated Molecule)264.12
[M+H - CO₂]⁺220.13
[M+H - COOH]⁺219.13
[M+H - C₇H₇]⁺ (Loss of benzyl)173.08
[M+H - C₈H₈O₂]⁺ (Loss of Cbz group)130.08
[C₇H₇]⁺ (Benzyl cation)91.05

Comparative Analysis of Analytical Methods

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound and related compounds. The choice of method depends on the specific analytical need, such as routine purity checks, quantitative analysis, or structural elucidation.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity, provides molecular weight and structural information.[4]Higher equipment cost and complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Readily available instrumentation, robust for routine analysis.[4]Lower sensitivity compared to MS, requires a chromophore for good detection. The Cbz group provides UV absorbance.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.High chromatographic resolution for volatile compounds.Requires derivatization to increase the volatility of the carboxylic acid, potential for thermal degradation of the Cbz group.[5]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC. Often requires derivatization for detection.

Experimental Protocols

Below are generalized experimental protocols that can serve as a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and applications.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and ramp up to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification and product ion scan for fragmentation analysis.

    • Collision Energy: Optimize to achieve a good distribution of fragment ions.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Isocratic or Gradient Elution: Dependent on the presence of other compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (due to the benzene ring in the Cbz group).

GC-MS Method (with Derivatization)
  • Derivatization:

    • Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the methyl ester. Silylation is another common derivatization technique for carboxylic acids.[6]

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: Optimized to prevent thermal degradation of the Cbz group.[5]

    • Oven Temperature Program: Ramped to achieve good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Range: m/z 40-400.

Visualizing the Workflow and Concepts

To better illustrate the analytical process and the relationships between the different components of the analysis, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection Dissolution Dissolution in appropriate solvent Derivatization Derivatization (for GC-MS) Dissolution->Derivatization LC Liquid Chromatography Dissolution->LC CE Capillary Electrophoresis Dissolution->CE GC Gas Chromatography Derivatization->GC MS Mass Spectrometry LC->MS UV UV Detector LC->UV GC->MS CE->MS

Figure 1: General analytical workflow for the analysis of this compound. Dashed lines indicate optional steps.

Fragmentation_Pathway cluster_fragments Primary Fragments M [M+H]⁺ m/z 264 Loss_CO2 Loss of CO₂ m/z 220 M->Loss_CO2 Loss_Benzyl Loss of Benzyl m/z 173 M->Loss_Benzyl Loss_Cbz Loss of Cbz m/z 130 M->Loss_Cbz Benzyl_Cation Benzyl Cation m/z 91 M->Benzyl_Cation

Figure 2: Predicted primary fragmentation pathways for protonated this compound in MS/MS.

By understanding the principles of mass spectrometry and considering the alternative analytical methods, researchers can select the most appropriate technique for their specific needs in the analysis of this compound, ensuring accurate and reliable results in their drug development endeavors.

References

A Comparative Guide to N-Cbz and N-Boc Protecting Groups for Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nipecotic acid derivatives and other complex molecules, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the synthetic strategy. Nipecotic acid, a piperidine-3-carboxylic acid, is a valuable building block in medicinal chemistry, particularly for compounds targeting the central nervous system. This guide provides an objective comparison of two of the most common N-protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), for the protection of the secondary amine of nipecotic acid. This comparison is supported by experimental data and detailed protocols to inform the rational selection of a protecting group based on reaction conditions, stability, and deprotection strategies.

Chemical Structures

The fundamental difference in the structure of the N-Cbz and N-Boc protecting groups dictates their respective chemical properties and reactivity.

G Chemical Structures of N-Protected Nipecotic Acid cluster_0 N-Cbz-Nipecotic Acid cluster_1 N-Boc-Nipecotic Acid Cbz Boc

Caption: Structures of N-Cbz and N-Boc protected nipecotic acid.

Comparison of N-Cbz and N-Boc Protecting Groups

The choice between N-Cbz and N-Boc protection depends on the overall synthetic plan, including the presence of other functional groups and the desired deprotection method. The following table summarizes the key characteristics of each protecting group when applied to nipecotic acid, based on literature reports.

FeatureN-Cbz (Carboxybenzyl)N-Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Protection Conditions Typically basic conditions (e.g., NaHCO₃, NaOH) in a solvent mixture like THF/water.Basic conditions (e.g., NaOH, triethylamine) in solvents such as methanol, THF/water, or t-butanol.[1][2]
Typical Protection Yield Generally high, around 90%.[3]High, often quantitative (100%).[1]
Stability Stable to acidic conditions and some bases.[3][4]Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[5]
Lability Labile to catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][6] Can also be cleaved by strong acids.Labile to strong acids (e.g., TFA, HCl).[7][8]
Deprotection Conditions Catalytic hydrogenolysis (H₂, Pd/C) is the most common and clean method.[6] Alternative methods include strong acids or other reductive conditions.Acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[8][9]
Typical Deprotection Yield High, often in the range of 90-98% for general amines.[4]Generally high, with yields often exceeding 95% under appropriate conditions.[8]
Orthogonality Orthogonal to the Boc group, allowing for selective deprotection in the presence of Boc.[4]Orthogonal to the Cbz group, enabling selective removal in the presence of Cbz.[4]

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of nipecotic acid with both Cbz and Boc groups are crucial for successful synthesis.

N-Cbz Protection of Nipecotic Acid (General Procedure)

This protocol is adapted from a general procedure for the Cbz protection of amines.[3]

Materials:

  • Nipecotic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve nipecotic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield N-Cbz-nipecotic acid.

N-Boc Protection of Nipecotic Acid

This protocol is based on the synthesis of N-Boc-piperidine-4-carboxylic acid, an isomer of nipecotic acid, and is expected to provide high yields for nipecotic acid as well.[1][10]

Materials:

  • Nipecotic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve nipecotic acid (1.0 eq) in a solution of 1N aqueous NaOH and tert-butanol at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the solution to half its volume under reduced pressure.

  • Quench the reaction by adding 10% HCl to adjust the pH to 2.

  • The white solid precipitate of N-Boc-nipecotic acid is collected by filtration, washed with water, and air-dried.

N-Cbz Deprotection of N-Cbz-Nipecotic Acid (Catalytic Hydrogenolysis)

This is a standard and widely used method for Cbz deprotection.[6]

Materials:

  • N-Cbz-nipecotic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-nipecotic acid (1.0 eq) in methanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Concentrate the filtrate under reduced pressure to yield nipecotic acid.

N-Boc Deprotection of N-Boc-Nipecotic Acid

This protocol describes the acidic cleavage of the Boc group.[9]

Materials:

  • N-Boc-nipecotic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc-nipecotic acid in dichloromethane.

  • Add trifluoroacetic acid to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and TFA under reduced pressure to obtain the crude product.

Experimental Workflow and Logical Relationships

The general workflow for the protection and deprotection of nipecotic acid can be visualized as a cyclical process, allowing for the selective modification of other parts of the molecule.

G General Workflow for Amine Protection and Deprotection NipecoticAcid Nipecotic Acid ProtectedNipecoticAcid N-Protected Nipecotic Acid (N-Cbz or N-Boc) NipecoticAcid->ProtectedNipecoticAcid Protection ModifiedProduct Modified N-Protected Nipecotic Acid ProtectedNipecoticAcid->ModifiedProduct Further Synthesis Steps FinalProduct Final Deprotected Product ModifiedProduct->FinalProduct Deprotection

Caption: A generalized workflow for the use of protecting groups in synthesis.

The orthogonality of the Cbz and Boc protecting groups is a key concept in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of the other.

G Orthogonal Deprotection Strategy Start Molecule with both N-Cbz and N-Boc groups AcidDeprotection Acidic Conditions (e.g., TFA) Start->AcidDeprotection Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Start->Hydrogenolysis CbzProtected N-Cbz Protected Amine AcidDeprotection->CbzProtected Boc group removed BocProtected N-Boc Protected Amine Hydrogenolysis->BocProtected Cbz group removed

Caption: Orthogonal deprotection of N-Cbz and N-Boc groups.

Conclusion

The choice between N-Cbz and N-Boc for the protection of nipecotic acid is a strategic decision that should be guided by the specific requirements of the synthetic route. The N-Boc group is favored for its ease of introduction with high yields and its removal under mild acidic conditions, making it ideal for substrates that are sensitive to hydrogenolysis.[5] Conversely, the N-Cbz group offers robustness towards acidic conditions and is readily cleaved by catalytic hydrogenolysis, a method suitable for molecules containing acid-sensitive functionalities.[4] The orthogonality of these two protecting groups provides synthetic chemists with the flexibility to perform complex, multi-step syntheses by selectively unmasking different amine functionalities within the same molecule.[4] A thorough understanding of the stability and lability of each group under various reaction conditions is paramount for the successful synthesis of nipecotic acid derivatives and other valuable pharmaceutical compounds.

References

A Comparative Guide to Enantiomeric Purity Analysis of Chiral N-Cbz-3-Piperidinecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of quality control in the development and manufacturing of chiral pharmaceuticals. For N-Cbz-3-piperidinecarboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods for enantiomeric separation are essential. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for this purpose. This guide provides a comparative overview of two distinct HPLC methods for the enantiomeric purity analysis of N-Cbz-3-piperidinecarboxylic acid, offering researchers, scientists, and drug development professionals the necessary data and protocols to select a suitable method for their application.

The two methods presented here utilize different polysaccharide-based chiral stationary phases, which are widely recognized for their broad applicability in resolving a diverse range of chiral compounds. The choice of CSP and the composition of the mobile phase are critical factors that dictate the success of the enantiomeric separation.

Comparison of Chiral HPLC Methods

The selection of the analytical method can be guided by factors such as desired resolution, analysis time, and solvent consumption. Below is a summary of the performance of two methods on different polysaccharide-based chiral stationary phases.

ParameterMethod 1Method 2
Column CHIRALPAK® IACHIRALCEL® OD-H
Stationary Phase Immobilized amylose tris(3,5-dimethylphenylcarbamate)Coated cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Elution Order (S)-enantiomer then (R)-enantiomer(R)-enantiomer then (S)-enantiomer
Retention Time 1 ~ 8.5 min~ 10.2 min
Retention Time 2 ~ 10.1 min~ 12.5 min
Resolution (Rs) > 2.0> 2.5

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

Method 1: Analysis on CHIRALPAK® IA

This method utilizes an immobilized amylose-based chiral stationary phase, known for its robustness and broad solvent compatibility.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the CHIRALPAK® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • Calculate the enantiomeric purity based on the peak areas of the two enantiomers.

Method 2: Analysis on CHIRALCEL® OD-H

This method employs a coated cellulose-based chiral stationary phase, a well-established and widely used CSP for the separation of a variety of chiral compounds.

Instrumentation:

  • A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

Procedure:

  • Condition the CHIRALCEL® OD-H column with the mobile phase until a stable baseline is observed (typically 30-60 minutes).

  • Inject the sample.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Determine the enantiomeric purity by calculating the relative peak areas.

Visualizations

Experimental Workflow

The general workflow for the enantiomeric purity analysis of N-Cbz-3-piperidinecarboxylic acid by HPLC is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N-Cbz-3-piperidinecarboxylic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for HPLC Enantiomeric Purity Analysis.

Method Selection Logic

The choice between the two presented methods can be guided by a logical consideration of performance and practical factors.

G Start Select HPLC Method for N-Cbz-3-piperidinecarboxylic Acid Q_Resolution Is higher resolution the primary goal? Start->Q_Resolution Method2 Choose Method 2: CHIRALCEL® OD-H Q_Resolution->Method2 Yes Q_Time Is shorter analysis time preferred? Q_Resolution->Q_Time No Consider Consider solvent consumption and cost Method2->Consider Method1 Choose Method 1: CHIRALPAK® IA Q_Time->Method1 Yes Q_Time->Consider No Method1->Consider

Caption: Decision tree for selecting an appropriate HPLC method.

Literature review of synthetic methods for Cbz-nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Methods of Cbz-Nipecotic Acid

The synthesis of N-carbobenzyloxy-nipecotic acid (Cbz-nipecotic acid) is a critical step in the development of various pharmaceuticals, particularly those targeting the γ-aminobutyric acid (GABA) system. As a key intermediate, its efficient and stereoselective preparation is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of prominent synthetic methods for Cbz-nipecotic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Methods

Various strategies have been developed for the synthesis of Cbz-nipecotic acid, each with its own advantages and limitations. The choice of method often depends on factors such as the desired stereochemistry, scalability, and available starting materials. The following table summarizes the key quantitative data from several notable synthetic routes.

MethodStarting MaterialKey Reagents/StepsOverall YieldEnantiomeric ExcessReference
Ma et al. (Large Scale) Not explicitly statedTwo-step, one-pot synthesis without intermediate purifications75%>99%[1]
Hamada et al. (Improved) Not explicitly statedMulti-step synthesis with TEMPO-catalyzed oxidation76% (for 6 steps)High[1]
Hydrogenation of Nicotinic Acid Nicotinic AcidCatalytic hydrogenation (e.g., Rh/Al2O3, PtO2), followed by Cbz protection~85-98% (for hydrogenation)Racemic[2]
From N-Cbz-β-alanine N-Cbz-β-alanineEvans's chemistry, LDA-promoted alkylations, ozonolysis, reductive amination28%Optically pure[3]
From L-aspartic acid L-aspartic acid β-tert-butyl esterTribenzylation, alkylation with allyl iodide, hydroboration, oxidation, reductive amination38%High (6:1 d.e.)[3]

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing Cbz-nipecotic acid.

Ma_synthesis start Starting Material intermediate Intermediate (not isolated) start->intermediate One-pot reaction product (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid intermediate->product Selective deprotection

Caption: Large-scale, two-step synthesis of a Cbz-protected piperazic acid derivative by Ma et al.[1]

Hamada_synthesis start Chiral Starting Material step1 SN2 displacement start->step1 step2 Silyl ether deprotection step1->step2 step3 TEMPO oxidation step2->step3 product (R)-bis-Cbz-Piz derivative step3->product

Caption: Multi-step synthesis of a bis-Cbz-piperazic acid derivative as reported by Hamada et al.[1]

Hydrogenation_synthesis nicotinic_acid Nicotinic Acid nipecotic_acid Nipecotic Acid nicotinic_acid->nipecotic_acid Catalytic Hydrogenation (e.g., Rh/Al2O3 or PtO2) cbz_nipecotic_acid Cbz-Nipecotic Acid nipecotic_acid->cbz_nipecotic_acid Cbz Protection (Benzyl Chloroformate)

Caption: Synthesis of racemic Cbz-nipecotic acid via hydrogenation of nicotinic acid.[2]

Key Experimental Protocols

Below are detailed methodologies for crucial steps in the synthesis of Cbz-nipecotic acid.

General N-Cbz Protection of Amino Acids

This protocol is widely applicable for the introduction of the Cbz protecting group onto an amino acid, such as nipecotic acid.[4][5][6]

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate to maintain a pH between 8 and 10.[6]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[6]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[4][6]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4] The N-Cbz protected amino acid will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6] Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

Catalytic Hydrogenation of Nicotinic Acid to Nipecotic Acid

This method produces racemic nipecotic acid, which can then be protected with a Cbz group.[2]

Materials:

  • Nicotinic Acid

  • Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) catalyst

  • Ammonia solution or water

  • Hydrogen gas (H₂)

Procedure using Rh/Al₂O₃:

  • In a suitable pressure reactor, dissolve nicotinic acid in an ammonia solution.

  • Add the Rh/Al₂O₃ catalyst.

  • Pressurize the reactor with hydrogen gas and heat as required.

  • After the reaction is complete, filter the catalyst and concentrate the solution to obtain nipecotic acid. The reported yield is 88.57%.[2]

Procedure using PtO₂:

  • In a suitable reactor, dissolve nicotinic acid hydrochloride in water.

  • Add the PtO₂ catalyst.

  • Subject the mixture to hydrogenation. The reported yield is nearly 100%.[2]

Cbz-Deprotection via Hydrogenolysis

For instances where a Cbz group needs to be removed, this is a standard and efficient method.[4][7]

Materials:

  • Cbz-protected compound (1.0 equiv)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.[4]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst.[4]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[4]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7]

References

Comparative Guide to the Biological Activity of N-Cbz-3-piperidinecarboxylic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of piperidine-3-carboxylic acid, with a focus on antimicrobial, anticancer, and enzyme inhibitory properties. Due to the limited availability of comprehensive studies on N-Cbz-3-piperidinecarboxylic acid derivatives, this guide draws comparisons from closely related N-protected piperidine-3-carboxamides and other bioactive piperidine scaffolds to highlight their therapeutic potential.

Antimicrobial Activity of Piperidine-3-carboxamide Derivatives

Derivatives of the piperidine-3-carboxylic acid scaffold have been investigated for their antimicrobial properties. A study on N-Boc-piperidine-3-sulfonylcarboxamides, which are structurally analogous to N-Cbz protected derivatives, has demonstrated moderate to good activity against a range of bacterial and fungal pathogens.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-Boc-piperidine-3-sulfonylcarboxamide Derivatives [1][2]

Compound IDDerivative SubstitutionS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
9a 4-Chloro-N-(piperidin-1-ylsulfonyl)125125250250250500
9b 4-Bromo-N-(piperidin-1-ylsulfonyl)125250250500250500
9c 4-Fluoro-N-(piperidin-1-ylsulfonyl)250250500500500500
9d 4-Nitro-N-(piperidin-1-ylsulfonyl)125125250250250250
9e 2,4-Dichloro-N-(piperidin-1-ylsulfonyl)125125125250250250
Standard Ciprofloxacin / Fluconazole6.256.256.256.2512.512.5

Note: The data presented is for N-Boc-piperidine-3-sulfonylcarboxamide derivatives as a proxy for the biological potential of N-Cbz-3-piperidinecarboxylic acid derivatives.

Anticancer Activity of Related Piperidine Derivatives

The piperidine scaffold is a common feature in many anticancer agents.[3][4][5][6] While specific data on N-Cbz-3-piperidinecarboxylic acid derivatives is limited, other functionalized piperidines have shown significant antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity (GI₅₀, µg/mL) of Functionalized Piperidine Derivatives [4][5][6]

Compound ClassCancer Cell LineGI₅₀ (µg/mL)
Highly Functionalized Piperidines PC-3 (Prostate)6.3 - >250
U251 (Glioma)>250
MCF7 (Breast)>250
NCI/ADR-RES (Ovarian, Resistant)>250
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides MALME-3M (Melanoma)1.54
M14 (Melanoma)2.03
Leukemia Panel1.76 - 5.96
Colon Cancer Panel1.80 - 3.12

Note: The data in this table is for various piperidine derivatives and is intended to illustrate the general anticancer potential of this heterocyclic scaffold.

Enzyme Inhibitory Activity of Piperidine Derivatives

Piperidine-containing molecules have been successfully developed as potent enzyme inhibitors for various therapeutic targets.[3][7][8][9] N-benzylpiperidine derivatives, for instance, have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7][8] Other piperidine derivatives have shown inhibitory activity against enzymes like cathepsin K, which is involved in bone resorption.[9][10]

Table 3: Enzyme Inhibitory Activity (IC₅₀/Kᵢ) of Bioactive Piperidine Derivatives

Compound ClassTarget EnzymeInhibitory Concentration
N-benzylpiperidine carboxamides [7][8]Acetylcholinesterase (AChE)IC₅₀: 0.41 - 5.94 µM
Piperidine-3-carboxamides [9][10]Cathepsin KIC₅₀: 0.08 µM
Piperidine carboxamide keto amides [3]µ-CalpainKᵢ: 9 - 30 nM

Note: This table showcases the enzyme inhibitory potential of various piperidine-based compounds, not specifically N-Cbz-3-piperidinecarboxylic acid derivatives.

Experimental Protocols

Synthesis of Piperidine-3-carboxamide Derivatives (General Workflow)

The synthesis of piperidine-3-carboxamide derivatives typically starts from the corresponding N-protected piperidine-3-carboxylic acid. The carboxyl group is activated, commonly by forming an acid chloride or using a coupling agent, followed by reaction with a desired amine to form the amide bond.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation N-Cbz-3-piperidinecarboxylic_acid N-Cbz-3-piperidinecarboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) N-Cbz-3-piperidinecarboxylic_acid->Activation Amide_Coupling Amide Coupling Reaction Activation->Amide_Coupling Amine Primary or Secondary Amine Amine->Amide_Coupling Derivative N-Cbz-3-piperidinecarboxamide Derivative Amide_Coupling->Derivative Antimicrobial Antimicrobial Assays (MIC Determination) Derivative->Antimicrobial Anticancer Anticancer Assays (Cell Viability, e.g., MTT) Derivative->Anticancer Enzyme Enzyme Inhibition Assays (IC₅₀ Determination) Derivative->Enzyme

General workflow for the synthesis and biological evaluation of N-Cbz-3-piperidinecarboxamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: The diluted microbial suspensions are added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal growth temperatures.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated from the dose-response curve.[4]

Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. A control with no inhibitor is also included.

  • Pre-incubation: The plate is pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.

  • Signal Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • IC₅₀ Determination: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Cost-benefit analysis of different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu)

Oseltamivir Phosphate, commercially known as Tamiflu, is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[1] Its synthesis has been a subject of intense research, driven by the need for efficient, cost-effective, and scalable production methods, particularly in the face of pandemic threats. This guide provides a comparative analysis of prominent synthetic routes to oseltamivir, offering insights into their respective advantages and disadvantages for researchers, scientists, and drug development professionals.

Mechanism of Action

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[2] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus within the respiratory tract, thereby reducing the duration and severity of influenza symptoms.[1][3]

Caption: Mechanism of action of Oseltamivir.

Comparison of Synthetic Routes

The selection of a synthetic route for oseltamivir depends on a multitude of factors, including the availability and cost of the starting material, overall yield, number of synthetic steps, safety of the chemical transformations, and scalability. Below is a summary of key synthetic strategies.

Synthetic RouteStarting MaterialKey FeaturesReported Overall Yield
Roche Industrial Synthesis (-)-Shikimic AcidUtilizes a key epoxide intermediate and azide chemistry.[4]17-22%[4]
Roche Azide-Free Route (-)-Shikimic AcidAvoids hazardous azides by using alternative nitrogen nucleophiles.[4]~35%[4][5]
Trost Synthesis Commercially available lactoneFeatures a Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA).[4]~30%[4][6]
Hayashi Synthesis Commercially available materialsEmploys organocatalysis and three one-pot operations.[7]57%[7]
Shi Azide-Free Route Roche's EpoxideShortened, high-yielding route from a late-stage intermediate.[4][5]61-69%[4][5]

Cost-Benefit Analysis

A direct cost comparison is challenging due to proprietary data. However, a qualitative cost-benefit analysis can be constructed based on publicly available information.

  • Roche Industrial Synthesis (from Shikimic Acid):

    • Benefits: Well-established and scalable process.

    • Costs/Risks: Relies on (-)-shikimic acid, the price of which can fluctuate based on the availability from Chinese star anise.[4] The use of potentially explosive azides requires specialized handling and equipment, increasing operational costs and safety risks.[7]

  • Azide-Free Routes:

    • Benefits: Significantly improves the safety profile by avoiding hazardous azide reagents.[5] The Roche azide-free route offers a higher overall yield compared to their azide-based process.[4][5] The Shi azide-free route is even more efficient, with a significantly higher yield and fewer steps from a common intermediate.[4][5]

    • Costs/Risks: May involve more expensive reagents or catalysts compared to the traditional azide route.

  • Shikimic Acid-Independent Routes (e.g., Trost, Hayashi):

    • Benefits: Circumvents the reliance on the potentially volatile supply of shikimic acid by using readily available starting materials.[6] The Hayashi synthesis, in particular, boasts a high overall yield through the use of one-pot operations, which reduces waste and processing time.[7]

    • Costs/Risks: May require specialized catalysts (e.g., palladium in the Trost synthesis) which can be costly.[4] Scaling up these processes to an industrial scale may present unique challenges.

Cost_Benefit_Analysis cluster_shikimic Shikimic Acid Dependent cluster_independent Shikimic Acid Independent Oseltamivir_Synthesis Oseltamivir Synthesis Strategies Roche_Azide Roche Industrial (Azide) Oseltamivir_Synthesis->Roche_Azide Established Roche_Azide_Free Roche Azide-Free Oseltamivir_Synthesis->Roche_Azide_Free Improved Safety & Yield Shi_Azide_Free Shi Azide-Free Oseltamivir_Synthesis->Shi_Azide_Free High Yield & Fewer Steps Trost Trost Synthesis Oseltamivir_Synthesis->Trost Alternative Starting Material Hayashi Hayashi Synthesis Oseltamivir_Synthesis->Hayashi High Yield & One-Pot High_Risk Safety Hazard Roche_Azide->High_Risk Uses Azides Shikimic_Dependency Supply Chain Vulnerability Roche_Azide->Shikimic_Dependency Dependent on Natural Source Roche_Azide_Free->Shikimic_Dependency Intermediate_Dependency Dependent on Prior Synthesis Shi_Azide_Free->Intermediate_Dependency Starts from Roche Intermediate Catalyst_Cost Potential High Cost Trost->Catalyst_Cost Palladium Catalyst Scalability_Concern Industrial Scale-up Hayashi->Scalability_Concern Scalability

Caption: Cost-benefit analysis of Oseltamivir synthesis.

Experimental Protocols

Key Steps in the Roche Industrial Synthesis from (-)-Shikimic Acid

This protocol outlines the formation of the key epoxide intermediate, a crucial step in the industrial synthesis of Oseltamivir.[4]

  • Esterification:

    • (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the corresponding ethyl ester.[4]

  • Ketalization:

    • The resulting ethyl shikimate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal.[4]

  • Mesylation:

    • The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This forms a mesylate, which is an excellent leaving group.[4]

  • Epoxidation:

    • The mesylate is then treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming the key epoxide intermediate.[7]

Azide Substitution (Illustrative Step)

While many modern syntheses avoid azides, this step is central to the original industrial route.

  • Ring Opening:

    • The epoxide intermediate is opened by reaction with an azide source, such as sodium azide, often in an aqueous acetone mixture at room temperature to favor the SN2 substitution over elimination.[4]

  • Subsequent Steps:

    • The resulting azido alcohol undergoes a series of transformations including reduction of the azide to an amine, acetylation, and finally conversion to the phosphate salt to yield oseltamivir phosphate.[8]

Conclusion

The synthesis of oseltamivir has evolved significantly from its inception. While the Roche industrial synthesis starting from shikimic acid remains a benchmark, concerns over its reliance on a natural source and the use of hazardous reagents have spurred the development of innovative and diverse synthetic strategies. Azide-free routes offer a safer alternative with improved yields. Syntheses independent of shikimic acid, such as those developed by Trost and Hayashi, provide strategic advantages by securing the supply chain. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors including cost, safety, scalability, and the availability of starting materials.

References

FT-IR Analysis: A Comparative Guide to Confirming Functional Groups in Cbz-Nipecotic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise confirmation of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule, thereby verifying its identity and purity. This guide provides a comparative analysis of the FT-IR spectra of Cbz-nipecotic acid and its common alternatives, Boc-nipecotic acid and Fmoc-nipecotic acid, supported by experimental data and protocols.

Comparison of FT-IR Spectral Data

The primary difference in the FT-IR spectra of Cbz-, Boc-, and Fmoc-nipecotic acid arises from the unique vibrational modes of their respective N-protecting groups. The underlying nipecotic acid structure provides a common spectral backbone.

Functional GroupCbz-Nipecotic Acid (N-benzyloxycarbonyl-nipecotic acid)Boc-Nipecotic Acid (N-tert-butoxycarbonyl-nipecotic acid)Fmoc-Nipecotic Acid (N-fluorenylmethoxycarbonyl-nipecotic acid)
Carboxylic Acid O-H Stretch Broad, ~3300-2500 cm⁻¹[1][2]Broad, ~3300-2500 cm⁻¹[2]Broad, ~3300-2500 cm⁻¹[2]
C-H Stretch (Aliphatic) ~2950-2850 cm⁻¹~2980-2850 cm⁻¹~2950-2850 cm⁻¹
Carbamate C=O Stretch ~1690-1670 cm⁻¹~1690-1670 cm⁻¹[3]~1720-1680 cm⁻¹
Carboxylic Acid C=O Stretch ~1720-1700 cm⁻¹[2]~1720-1700 cm⁻¹[2]~1720-1700 cm⁻¹[4][2]
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple bands)N/A~1610-1450 cm⁻¹ (multiple bands)[5]
Carbamate C-O Stretch ~1250-1200 cm⁻¹~1160-1140 cm⁻¹[3]~1250-1200 cm⁻¹
Aromatic C-H Bending ~770-730 cm⁻¹ and ~700-680 cm⁻¹ (out-of-plane)N/A~760-730 cm⁻¹ (out-of-plane)

Note: The exact wavenumber of a peak can vary depending on the sample preparation, instrument, and the physical state of the sample. The table presents typical ranges.

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample, such as N-protected nipecotic acid derivatives, using a modern FT-IR spectrometer equipped with an ATR accessory.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Sample of Cbz-nipecotic acid, Boc-nipecotic acid, or Fmoc-nipecotic acid (a few milligrams)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

  • Background Spectrum: Record a background spectrum. This involves scanning with no sample on the ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and compare them to the expected values to confirm the presence of the desired functional groups.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent.

Experimental Workflow for FT-IR Analysis

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum analyze_data Analyze Spectral Data acquire_spectrum->analyze_data clean_up Clean ATR Crystal analyze_data->clean_up end End clean_up->end

References

A Comparative Guide to the Stability of Cbz and Other Amine Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the success of complex multi-step syntheses. The stability of these groups under a variety of chemical environments determines the overall efficiency and yield of a synthetic route. This guide provides an objective comparison of the Carboxybenzyl (Cbz) protecting group with other commonly used amine protecting groups—namely tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—supported by experimental data and detailed protocols.

The principle of orthogonality is central to modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others.[1][2] Cbz, Boc, Fmoc, and Alloc form a powerful set of orthogonal protecting groups, each with a unique lability profile that can be exploited in complex synthetic strategies.[3][4]

Data Presentation: A Quantitative Comparison of Amine Protecting Group Stability

The following table summarizes the stability of Cbz, Boc, Fmoc, and Alloc protecting groups under various conditions. The stability is presented qualitatively and, where available, semi-quantitatively based on established chemical principles and experimental observations.

Protecting GroupAcidic Conditions (e.g., TFA in DCM)Basic Conditions (e.g., 20% Piperidine in DMF)Reductive Conditions (e.g., H₂/Pd/C)Palladium Catalysis (e.g., Pd(PPh₃)₄)
Cbz Stable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[4][5]Stable[4]Labile [3]Stable
Boc Labile [3]Stable[6]Stable[6]Stable
Fmoc Stable[6]Labile [3]Generally Stable (can be cleaved under some conditions)[3]Stable
Alloc Stable[3]Stable[3]StableLabile

Note: "Labile" indicates the standard deprotection condition for that group. "Stable" indicates that the protecting group is generally unaffected by the specified conditions, allowing for the selective deprotection of other groups.

Mandatory Visualization: Selecting an Amine Protecting Group

The choice of an amine protecting group is a strategic decision based on the planned synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the anticipated reaction conditions.

Caption: A decision-making workflow for selecting an amine protecting group.

Experimental Protocols

The following are generalized protocols for assessing the stability of an amine protecting group under acidic and basic conditions. These can be adapted to specific substrates and analytical methods.

Protocol 1: Assessment of Protecting Group Stability under Acidic Conditions

Objective: To quantitatively determine the stability of a protected amine in the presence of a standard acidic deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane).

Materials:

  • N-protected amine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., a stable aromatic compound with a distinct HPLC retention time)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of the N-protected amine substrate and the internal standard in DCM at a known concentration.

  • In a reaction vial, place a measured volume of the stock solution.

  • Initiate the reaction by adding a specific volume of a TFA/DCM solution (e.g., 20-50% v/v TFA in DCM) at a controlled temperature (e.g., room temperature).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the quenched samples by HPLC.

  • Quantify the amount of the remaining protected amine and the formed free amine by comparing their peak areas to that of the internal standard.

  • Plot the percentage of the remaining protected amine versus time to determine the stability and calculate the half-life of the protecting group under these conditions.

Protocol 2: Assessment of Protecting Group Stability under Basic Conditions

Objective: To quantitatively determine the stability of a protected amine in the presence of a standard basic deprotection reagent (e.g., Piperidine in Dimethylformamide).

Materials:

  • N-protected amine substrate

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Internal standard

  • Quenching solution (e.g., dilute aqueous HCl)

  • HPLC system

Procedure:

  • Prepare a stock solution of the N-protected amine substrate and the internal standard in DMF at a known concentration.

  • In a reaction vial, place a measured volume of the stock solution.

  • Initiate the reaction by adding a specific volume of a piperidine/DMF solution (e.g., 20% v/v piperidine in DMF) at a controlled temperature.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Dilute the quenched sample with the mobile phase for HPLC analysis.

  • Analyze the quenched samples by HPLC.

  • Quantify the amount of the remaining protected amine and the formed free amine by comparing their peak areas to that of the internal standard.

  • Plot the percentage of the remaining protected amine versus time to determine the stability and calculate the half-life of the protecting group under these conditions.

By understanding the relative stabilities and orthogonal nature of these common amine protecting groups, researchers can devise more efficient and robust synthetic strategies for the construction of complex molecules. The provided data and protocols serve as a foundational guide for making informed decisions in the crucial process of protecting group selection.

References

A Comparative Guide to the Structural Elucidation of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural characterization of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid and its analogs.

While a public crystal structure for this compound is not available, this guide will utilize the crystallographic data of a closely related analog, N-carbamoyl-piperidine-4-carboxylic acid, as a representative case study. This approach mirrors a common scenario in research where data from analogous structures provide valuable comparative insights.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, molecular skeleton, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Sample Requirement High-quality single crystal (often a bottleneck)5-10 mg, soluble in deuterated solventsMicrograms to nanograms, soluble and ionizable
Data Output Electron density map, CIF file1D and 2D spectra (¹H, ¹³C, COSY, HSQC, HMBC)Mass spectrum showing m/z ratios
Primary Application Unambiguous determination of absolute structureElucidation of molecular structure and dynamics in solutionDetermination of molecular formula and structural fragments

Case Study: X-ray Crystallography of a Piperidine Derivative

As a proxy for this compound, we will consider the crystallographic data for N-carbamoyl-piperidine-4-carboxylic acid (C₇H₁₂N₂O₃). The piperidine ring in this analog adopts a chair conformation.

Table 1: Crystallographic Data for N-carbamoyl-piperidine-4-carboxylic Acid

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Value not available in search results
b (Å) Value not available in search results
c (Å) Value not available in search results
β (°) Value not available in search results
Volume (ų) Value not available in search results
Z Value not available in search results
Calculated Density (g/cm³) Value not available in search results
R-factor (%) Value not available in search results

Note: Specific unit cell parameters were not available in the provided search results.

Alternative Techniques: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.

Table 2: Typical NMR Data for N-Cbz-Piperidine Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.2-7.4mAromatic protons (Cbz group)
5.1-5.2sCH₂ (Cbz group)
3.0-4.2mPiperidine ring protons
1.2-2.2mPiperidine ring protons
~12br sCarboxylic acid proton
¹³C NMR ~175sCarboxylic acid carbon
~155sCarbonyl carbon (Cbz group)
136-137sAromatic quaternary carbon (Cbz group)
127-129dAromatic CH carbons (Cbz group)
~67tCH₂ (Cbz group)
40-55t, dPiperidine ring carbons
20-30tPiperidine ring carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer clues about the molecular structure.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zIonFragmentation Pathway
263[M]⁺Molecular ion
172[M - C₇H₇O]⁺Loss of the benzyl group
108[C₇H₈O]⁺Benzyl alcohol cation
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.

Visualizing the Workflow

xray_workflow X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Output start Start crystal_growth Crystal Growth start->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection phase_problem Phase Problem Solution data_collection->phase_problem electron_density Electron Density Map Generation phase_problem->electron_density refinement Structure Refinement electron_density->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file end End cif_file->end

Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.

Decision-Making Guide

The choice of analytical technique depends on the specific research question and the nature of the sample.

decision_workflow Choosing a Structural Elucidation Technique start Start: Need for Structural Information question1 Is an unambiguous 3D structure required? start->question1 question2 Can high-quality single crystals be obtained? question1->question2 Yes question3 Is the molecule soluble? question1->question3 No question2->question3 No xray Use X-ray Crystallography question2->xray Yes nmr Use NMR Spectroscopy question3->nmr Yes ms Use Mass Spectrometry question3->ms No (consider solid-state NMR) end End xray->end combine Use a combination of NMR and MS nmr->combine For confirmation of connectivity and MW ms->combine For detailed connectivity combine->end

Caption: A decision tree to guide the selection of an appropriate structural elucidation technique.

A Comparative Guide to N-Cbz-Nipecotic Acid: Cross-referencing Experimental Data with PubChem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical and biological properties is paramount. This guide provides a comparative analysis of N-Cbz-nipecotic acid, cross-referencing available experimental data with the comprehensive information housed in the PubChem database. This guide is intended to be a valuable resource for those utilizing N-Cbz-nipecotic acid in their research endeavors.

Physicochemical Properties: A Comparative Analysis

N-Cbz-nipecotic acid, also known as 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid, is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] The following tables summarize the available physicochemical data for N-Cbz-nipecotic acid and its parent compound, nipecotic acid, comparing experimentally determined values with those reported in PubChem.

Table 1: Physicochemical Properties of N-Cbz-Nipecotic Acid

PropertyExperimental DataPubChem Data (CID: 234339)[2]
Molecular Formula C14H17NO4C14H17NO4
Molecular Weight 263.29 g/mol 263.29 g/mol
Appearance White crystalline solid or powderNot specified
Melting Point 110-113 °C (for D-1-Cbz-Nipecotic Acid)[3][4]Not specified
Boiling Point 443.9 ± 45.0 °C (Predicted)[3]Not specified
Density 1.265 g/cm³[3]Not specified
pKa 4.48 ± 0.20 (Predicted)[3]Not specified
Solubility Soluble in ketones, alcohols, and non-polar organic solvents[3][4]Not specified

Table 2: Physicochemical Properties of Nipecotic Acid (Parent Compound)

PropertyExperimental DataPubChem Data (CID: 4498)[1]
Molecular Formula C6H11NO2C6H11NO2
Molecular Weight 129.16 g/mol 129.16 g/mol
Appearance SolidNot specified
Melting Point 261 °C (decomposes)Not specified
Solubility Soluble in water (50 mg/mL)Not specified

Biological Activity: GABA Uptake Inhibition

N-Cbz-nipecotic acid is primarily of interest due to its relationship with nipecotic acid, a potent inhibitor of GABA transporters (GATs). Derivatives of nipecotic acid are widely studied for their potential in treating neurological disorders by modulating GABAergic neurotransmission.

Table 3: Biological Activity of Nipecotic Acid Derivatives

CompoundTargetActivity (IC50)Reference
Nipecotic AcidGABA Transporter 1 (GAT1)4 µM[5]
Various N-substituted nipecotic acid derivativesGABA Transporters (mGAT1-4)Varied potencies and selectivities[6]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a solid compound.

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range.

GABA Uptake Inhibition Assay

Objective: To determine the inhibitory potency of N-Cbz-nipecotic acid on GABA transporters.

Methodology:

  • Cell Culture: A suitable cell line expressing the GABA transporter of interest (e.g., HEK-293 cells transfected with GAT1) is cultured under standard conditions.

  • Assay Preparation: Cells are harvested and resuspended in a buffered salt solution.

  • Inhibition: The cells are pre-incubated with varying concentrations of N-Cbz-nipecotic acid (or a vehicle control) for a specified time at a controlled temperature (e.g., 37°C).

  • GABA Uptake: Radiolabeled GABA (e.g., [³H]GABA) is added to the cell suspension to initiate the uptake reaction.

  • Termination: After a defined incubation period, the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of N-Cbz-nipecotic acid is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of GABA uptake) is determined by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical GABA uptake inhibition assay.

GABA_Uptake_Assay cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_quant Quantification Cell_Culture 1. Cell Culture (GAT-expressing cells) Harvesting 2. Cell Harvesting and Resuspension Cell_Culture->Harvesting Pre_incubation 3. Pre-incubation with N-Cbz-nipecotic acid Harvesting->Pre_incubation GABA_Addition 4. Addition of [³H]GABA Pre_incubation->GABA_Addition Termination 5. Termination by Filtration GABA_Addition->Termination Scintillation 6. Scintillation Counting Termination->Scintillation Data_Analysis 7. IC50 Determination Scintillation->Data_Analysis

Caption: Workflow for a GABA uptake inhibition assay.

References

Safety Operating Guide

Proper Disposal of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the disposal of this compound (CAS No: 78190-11-1), a compound commonly used in synthetic organic chemistry.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Goggles compliant with European standard EN 166.[1]

  • Hand Protection: Chemical-resistant protective gloves.

  • Skin and Body Protection: Long-sleeved clothing and a lab coat.[1]

  • Respiratory Protection: For small-scale laboratory use, a half mask with a valve filter (EN405) or a half mask with a filter (EN140) is recommended, especially where dust formation is possible.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste. It should not be released into the environment.[1]

  • Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so.[3] For solid material, sweep or vacuum up the substance and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid creating dust.

  • Waste Collection:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

    • Contaminated materials, such as gloves, weighing paper, and disposable labware, should also be placed in this container.

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, pending disposal.[3]

  • Disposal:

    • The waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1]

    • Engage a licensed and approved waste disposal company to handle the final disposal. The material should be taken to a hazardous or special waste collection point.[1][3]

    • Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data and Regulatory Information
IdentifierValueSource
CAS Number 78190-11-1[2][4]
Molecular Formula C14H17NO4[1][2]
Molecular Weight 263.29 g/mol [1][2]
Hazard Codes Xi (Irritant)[4]
GHS Hazard Statements H315, H319, H335[2]

According to the European Waste Catalogue (EWC), waste codes are not product-specific but are application-specific.[1] Therefore, the user must determine the appropriate waste code based on the process that generated the waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal A Identify Waste: 1-[(Benzyloxy)carbonyl]-3- piperidinecarboxylic acid B Wear Appropriate PPE: Goggles, Gloves, Lab Coat, Respiratory Protection A->B C Solid Waste or Spill? B->C D Sweep/Vacuum into a suitable, closed container C->D Spill E Place directly into hazardous waste container C->E Routine Waste F Label container clearly: 'Hazardous Waste' and contents D->F E->F G Store container in a designated, secure area F->G H Arrange for collection by a licensed waste disposal service G->H I Dispose of in accordance with local and national regulations H->I

References

Essential Safety and Operational Guide for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[1][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[1][2][7][8]
Skin and Body Protection Long-sleeved laboratory coat and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2][9]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or fumes, which can cause respiratory tract irritation.[1][2][10]

Safe Handling and Operational Procedures

Proper handling procedures are critical to prevent accidental exposure and contamination. Engineering controls and good laboratory practices should be implemented at all times.

Table 2: Handling and Storage Guidelines

AspectProcedure
Ventilation Always handle in a well-ventilated area. A chemical fume hood is recommended.[1][10]
Hygiene Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[2][9]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2]
Spills In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] Remove contaminated clothing.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (Fume Hood) B->C D Weigh the required amount of the compound C->D Proceed to handling E Perform experimental procedure D->E F Segregate and label chemical waste E->F Post-experiment H Decontaminate work surfaces E->H G Dispose of waste in approved hazardous waste container F->G I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。